3-(Fluoromethyl)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(fluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFBAHZLZNPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678354 | |
| Record name | 3-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-60-9 | |
| Record name | Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(fluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Piperidines
An In-depth Technical Guide to 3-(Fluoromethyl)piperidine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1241725-60-9), a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, present in a vast number of pharmaceuticals, while the strategic incorporation of a fluoromethyl group offers a powerful tool for modulating physicochemical and pharmacokinetic properties.[1][2] This document delves into the compound's properties, presents a logical synthetic strategy, outlines methods for its characterization, discusses its applications in drug discovery, and provides essential safety and handling protocols. The content is structured to deliver not just data, but also the scientific rationale behind the compound's utility and analysis, reflecting field-proven insights for a technical audience.
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in modern pharmaceuticals, found in drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS) and various cancers.[1] Its prevalence is due to its favorable properties: it is a saturated, non-aromatic ring that can adopt a stable chair conformation, providing a three-dimensional framework for orienting substituents to interact with biological targets. Furthermore, the basic nitrogen atom is often protonated at physiological pH, which can enhance water solubility and facilitate key hydrogen bonding interactions.[1]
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The fluoromethyl (-CH2F) group, in particular, serves as a unique bioisostere for a methyl group or a hydroxyl group. Its high electronegativity can alter the local electronic environment and pKa of the nearby piperidine nitrogen, influencing binding affinity. Crucially, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing a compound's metabolic stability and bioavailability.[3][4]
This compound combines these two valuable motifs. The substitution at the 3-position creates a chiral center, allowing for the exploration of stereospecific interactions with target proteins, a critical factor in enhancing potency and reducing off-target effects.[5] As such, this compound is not merely an inert scaffold but an active contributor to a molecule's drug-like properties, making it a highly valuable building block for drug discovery programs.
Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1241725-60-9 | [6] |
| Molecular Formula | C₆H₁₃ClFN | [6] |
| Molecular Weight | 153.62 g/mol | [6] |
| IUPAC Name | 3-(fluoromethyl)piperidine;hydrochloride | |
| Canonical SMILES | C1CC(CNC1)CF.Cl | |
| Appearance | White to off-white solid/powder (Typical) | |
| Chirality | Racemic (contains one chiral center) |
Synthesis and Spectroscopic Characterization
The validation of a chemical entity's structure and purity is non-negotiable in scientific research. This section outlines a plausible synthetic approach and the analytical workflows required for structural confirmation.
Proposed Synthetic Pathway
While numerous methods exist for the synthesis of fluorinated piperidines[7], a common and logical approach involves the fluorination of a readily available precursor, such as a protected 3-(hydroxymethyl)piperidine. The causality behind this choice is the commercial availability of piperidine-3-methanol and the existence of reliable fluorinating agents.
Caption: Plausible synthetic workflow for 3-(Fluoromethyl)piperidine HCl.
Experimental Protocol: A Generalized Approach
-
Nitrogen Protection: The piperidine nitrogen of the starting material (piperidine-3-methanol) is protected, typically with a tert-butyloxycarbonyl (Boc) group. This is crucial as it prevents the basic nitrogen from interfering with the subsequent fluorination step.
-
Fluorination: The protected alcohol is treated with a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction substitutes the hydroxyl group with a fluorine atom. The choice of a modern fluorinating agent over harsher methods is a key consideration for safety and yield.
-
Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a solvent like dioxane). The resulting free base is then treated with ethanolic or ethereal HCl to precipitate the stable hydrochloride salt, which improves handling and shelf-life.
Spectroscopic Analysis Workflow
Confirming the identity and purity of the final compound requires a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle.
Caption: Relationship between structural features and drug properties.
-
Piperidine Core: Provides a proven, low-strain, three-dimensional scaffold that can be readily functionalized. Its basic nitrogen can be used to tune solubility and form salt bridges with target proteins. [1]* Fluoromethyl Group: Acts as a metabolically robust bioisostere. It can increase lipophilicity, thereby improving cell membrane permeability. The strong C-F bond protects the molecule from CYP450-mediated oxidative metabolism, often extending its half-life. [3]* Chirality: The chiral center at the 3-position is paramount. It allows for the synthesis of enantiomerically pure compounds. Often, only one enantiomer (the eutomer) will fit optimally into a chiral binding pocket, leading to significant improvements in potency and a reduction in off-target effects that might be caused by the other enantiomer (the distomer). [5]
Potential Therapeutic Areas
Given the prevalence of the piperidine scaffold, this building block is applicable to a wide range of therapeutic targets, most notably:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs contain a piperidine ring, which can interact with receptors and transporters in the brain. [1][8]* Oncology: Piperidine derivatives are found in numerous kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: The scaffold is present in various antimicrobial and antiviral compounds. [1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure user safety. This compound, as a hydrochloride salt of an amine, should be treated as a potential irritant.
Health Hazards:
-
May cause skin irritation. [9][10]* Causes serious eye irritation. [9][10]* May cause respiratory irritation if inhaled as a dust. [9][10][11] Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield. [9] * Wear a lab coat.
-
-
Handling: Avoid breathing dust. [9]Wash hands thoroughly after handling. [10]Avoid contact with skin, eyes, and clothing.
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [12]* Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. [9][12]* Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage:
Conclusion
This compound is a high-value chemical tool for drug discovery professionals. Its composite structure—a privileged heterocyclic scaffold functionalized with a metabolically robust, electronically-modulating fluoromethyl group at a chiral center—offers a sophisticated means to enhance the potency, selectivity, and pharmacokinetic profile of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals.
References
- (S)-3-(trifluoromethyl)-piperidine-HCl - Cusabio. Cusabio. [Link]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
- 3-(Trifluoromethyl)piperidine hydrochloride - African Rock Art. African Rock Art. [Link]
- 4-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | CID 23110104 - PubChem. PubChem. [Link]
- CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents.
- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
- 4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657 - PubChem. PubChem. [Link]
- 2-(Trifluoromethyl)piperidine hydrochloride | C6H11ClF3N | CID 66570552 - PubChem. PubChem. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. PubMed. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. PubMed Central. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
3-(Fluoromethyl)piperidine hydrochloride molecular weight
An In-Depth Technical Guide to 3-(Fluoromethyl)piperidine Hydrochloride: Properties, Analysis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a robust analytical workflow for its characterization, and discuss its applications as a valuable building block in the synthesis of novel therapeutic agents. This document is intended for scientists and technical professionals, offering field-proven insights from the perspective of a Senior Application Scientist, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets.[1] Piperidine derivatives are integral to the structure of numerous approved drugs, including treatments for central nervous system disorders, allergies, and infections.[1][3]
In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design.[4] The introduction of fluorine or fluorinated alkyl groups, such as the fluoromethyl group (-CH₂F), can profoundly and beneficially alter a molecule's properties. Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life.[5]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be critical for optimizing solubility, cell permeability, and off-target interactions.[5]
-
Improved Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby enhancing potency.[4]
This compound serves as a key synthetic building block that combines the proven piperidine scaffold with the strategic advantages of a monofluoromethyl group. Its availability allows for the systematic exploration of this substitution pattern in drug candidates, making it a compound of high value for research and development professionals.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the prerequisite for any successful research endeavor. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 153.62 g/mol | [6][7] |
| Molecular Formula | C₆H₁₃ClFN | [6][8] |
| CAS Number | 1241725-60-9 | [6] |
| Appearance | White to off-white solid (typical) | [9] |
| Canonical SMILES | C1CC(CNCC1)CF.Cl | N/A |
| InChI Key | GDUQKYYPOBCIJO-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Considerations
The synthesis of fluorinated piperidines is a topic of considerable interest in organic chemistry. While multiple specific routes exist, a common and robust strategy involves the hydrogenation of a corresponding fluorinated pyridine precursor.[2][10]
A plausible and widely adopted approach is the catalytic hydrogenation of 3-(fluoromethyl)pyridine. This method is advantageous because pyridines are often readily available starting materials. The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[10]
Rationale for this approach:
-
Atom Economy: Hydrogenation is an addition reaction, making it highly atom-economical.
-
Catalyst Availability: Palladium catalysts are commercially available and well-understood, allowing for predictable and scalable reactions.[10]
-
Chemoselectivity: It is possible to achieve selective reduction of the pyridine ring while preserving other functional groups, a key consideration in complex molecule synthesis.[10]
Alternative strategies may involve the de novo construction of the piperidine ring or the fluorination of a pre-existing piperidine derivative.[11] However, the pyridine reduction pathway often represents the most direct and efficient method.
Comprehensive Analytical Workflow for Quality Control
Unambiguous confirmation of a compound's identity and purity is non-negotiable in a research and development setting. A single analytical technique is rarely sufficient. Here, we present a self-validating workflow that combines chromatographic separation with mass spectrometry and nuclear magnetic resonance spectroscopy to provide orthogonal data, ensuring the highest level of confidence.
Caption: Logical workflow for the comprehensive analysis of this compound.
Protocol 4.1: Identity and Purity Assessment via HPLC-MS
Objective: To determine the purity of the sample by High-Performance Liquid Chromatography (HPLC) with UV detection and to confirm the molecular weight of the free base form by Mass Spectrometry (MS).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 10 µg/mL for analysis.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UPLC system with a UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Rationale: A C18 column provides excellent retention and separation for small, moderately polar molecules like piperidine derivatives.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in protonating the analyte for positive ion mode detection.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 210 nm.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.[12]
-
Ionization Mode: Positive Ion Mode (ESI+).
-
Rationale: The piperidine nitrogen is basic and will readily accept a proton in the acidic mobile phase, forming a positive ion ([M+H]⁺) that is easily detected.
-
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Purity: Integrate the area of all peaks in the UV chromatogram. Purity is calculated as (Area of main peak / Total area of all peaks) x 100.
-
Identity: Examine the mass spectrum. The expected mass for the protonated free base (C₆H₁₂FN) is [M+H]⁺ = 118.10 Da. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of this value.
-
Protocol 4.2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the covalent structure of the molecule through ¹H, ¹³C, and ¹⁹F NMR.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
Transfer to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected Spectral Features:
-
¹H NMR: The spectrum will show complex multiplets for the piperidine ring protons. The key feature will be a doublet of doublets corresponding to the fluoromethyl protons (-CH₂F), with a characteristic large coupling constant (~47 Hz) due to the adjacent fluorine atom. The N-H proton may be broadened or exchange with the solvent.[13][14]
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the unique carbons in the molecule. The fluoromethyl carbon will appear as a doublet due to one-bond coupling with the fluorine atom.
-
¹⁹F NMR: This experiment is crucial for fluorinated compounds. It should show a single signal (a triplet) for the fluorine atom, confirming the presence of the -CH₂F moiety.[15]
-
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) information for similar compounds.[7][9][16][17]
-
Hazards: this compound is generally classified as causing skin and eye irritation and may cause respiratory irritation.[7][9] It may be harmful if swallowed.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[9][16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its combination of a privileged piperidine core with the beneficial electronic and metabolic properties of a fluoromethyl group makes it a valuable tool for developing next-generation therapeutics. A thorough understanding of its physicochemical properties, coupled with a robust, multi-technique analytical workflow for quality control, is paramount for its effective use in research. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently incorporate this compound into their synthetic programs, accelerating the discovery of novel and effective medicines.
References
- Synthetic route for the synthesis of trifluoromethyl containing piperidines.
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]
- (S)-3-(trifluoromethyl)-piperidine-HCl. Cusabio. [Link]
- 4-(Fluoromethyl)piperidine hydrochloride. PubChem. [Link]
- Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Fluorine in drug discovery: Role, design and case studies.
- 2-(Trifluoromethyl)piperidine hydrochloride. PubChem. [Link]
- Preparation method of trifluoromethyl piperidine compounds.
- Structure of trifluoromethyl piperidine derivative.
- Analytical Methods. Royal Society of Chemistry. [Link]
- 1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
- 19F-NMR spectra for N-Fmoc-protected 3c.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- Piperidine - Mass spectrum (electron ioniz
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. CORE. [Link]
- Fluoroform - Mass spectrum (electron ioniz
- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. 4-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1), (3S)- | 2306246-73-9 [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1), (3S)-(2306246-73-9) 1H NMR spectrum [chemicalbook.com]
- 14. 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. fishersci.com [fishersci.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(Fluoromethyl)piperidine Hydrochloride
For distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(Fluoromethyl)piperidine hydrochloride, a fluorinated piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atom.[1] This in-depth technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography to unambiguously determine the compound's constitution, connectivity, and stereochemistry.
Introduction: The Significance of Fluorine in Piperidine Scaffolds
The introduction of fluorine into organic molecules can profoundly alter their biological activity, metabolic stability, and lipophilicity.[1] The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its fluorination offers a compelling strategy for lead optimization.[2] The precise location and stereochemical orientation of the fluoromethyl group in this compound are critical determinants of its pharmacological profile. Therefore, a rigorous and unequivocal structure elucidation is paramount. This guide will navigate the multifaceted analytical workflow required to achieve this, providing not only the "how" but, more importantly, the "why" behind each methodological step.
A Multi-pronged Analytical Strategy for Unambiguous Structure Determination
Caption: Workflow for the comprehensive structure elucidation of this compound.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry is the initial and indispensable step, providing the molecular weight and elemental composition of the target compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like hydrochloride salts, minimizing fragmentation and preserving the molecular ion.[3] A high-resolution mass analyzer (e.g., Orbitrap or TOF) is crucial for accurate mass measurement, which is essential for determining the elemental formula.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[4]
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Sheath Gas Flow Rate: 10 L/min.
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement.
-
Expected Data and Interpretation
For this compound (C₆H₁₂FN·HCl), the free base has a molecular formula of C₆H₁₂FN and a monoisotopic mass of 117.0954 Da.
| Ion Species | Expected m/z |
| [M+H]⁺ | 118.1032 |
The observation of a peak at m/z 118.1032 with high mass accuracy (<5 ppm error) provides strong evidence for the elemental composition of C₆H₁₃FN⁺.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural insights. The piperidine ring is known to undergo characteristic fragmentation patterns, including α-cleavage and ring-opening pathways.[3]
Predicted Fragmentation Pattern:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss |
| 118.1032 | 84.0813 | Loss of HF and CH₂ |
| 118.1032 | 70.0657 | Loss of CH₂F and CH₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the connectivity and stereochemistry of organic molecules in solution. A suite of 1D and 2D NMR experiments is required for a comprehensive analysis.
Experimental Protocol: 1D and 2D NMR
Rationale: A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (COSY, HSQC, HMBC), is necessary to assign all proton and carbon signals and to establish through-bond connectivities. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for hydrochloride salts.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CD₃OD). Filter the solution into a 5 mm NMR tube to remove any particulate matter.[5][6][7][8]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C{¹H} NMR: Proton-decoupled experiment.
-
¹⁹F NMR: Proton-decoupled experiment, referenced to an external standard (e.g., CFCl₃).
-
2D COSY: To identify ¹H-¹H spin systems.
-
2D HSQC: To correlate directly bonded ¹H and ¹³C nuclei.
-
2D HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
Predicted Spectral Data and Interpretation
¹H NMR: The proton spectrum will show complex multiplets for the piperidine ring protons due to diastereotopicity and spin-spin coupling. The fluoromethyl protons will appear as a doublet due to coupling with the fluorine atom.
¹³C NMR: The carbon spectrum will display six distinct signals for the piperidine ring and the fluoromethyl group. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine.
¹⁹F NMR: The fluorine spectrum is expected to show a triplet of triplets due to coupling with the adjacent protons of the fluoromethyl group and the proton at the C3 position of the piperidine ring.
Predicted NMR Data (in CD₃OD):
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | ~3.0-3.2 (m) | ~50-52 | C4, C6 |
| 3 | ~1.8-2.0 (m) | ~30-32 | C2, C4, C5, CH₂F |
| 4 | ~1.4-1.6 (m) | ~25-27 | C2, C3, C5, C6 |
| 5 | ~1.6-1.8 (m) | ~28-30 | C3, C4, C6 |
| 6 | ~2.8-3.0 (m) | ~48-50 | C2, C4, C5 |
| CH₂F | ~4.4-4.6 (d, JHF ≈ 47 Hz) | ~83-85 (d, JCF ≈ 170 Hz) | C2, C3, C4 |
Note: These are predicted values and may vary based on experimental conditions.
Caption: Integration of NMR data for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
Rationale: For a solid sample like a hydrochloride salt, either the KBr pellet method or ATR can be used. ATR is often simpler and requires minimal sample preparation.
Step-by-Step Methodology (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle.[9][10]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The FTIR spectrum will provide characteristic absorption bands corresponding to the functional groups present in this compound.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2700-3000 | N-H stretch | Secondary amine salt (R₂NH₂⁺) |
| 2850-2960 | C-H stretch | Aliphatic |
| 1400-1600 | N-H bend | Secondary amine salt |
| 1000-1200 | C-F stretch | Fluoromethyl group |
The broad absorption in the 2700-3000 cm⁻¹ region is a hallmark of an amine hydrochloride salt. The strong C-F stretching band will be a key diagnostic feature.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide excellent information about connectivity and relative stereochemistry, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
Rationale: This technique requires a high-quality single crystal. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise positions of all atoms in the unit cell.
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol/diethyl ether).[11]
-
Crystal Mounting: Select a suitable crystal (0.1-0.3 mm) and mount it on a goniometer head.[11]
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A low temperature (e.g., 100 K) is typically used to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and structural parameters.
Expected Data and Interpretation
The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, including:
-
Precise bond lengths and angles.
-
The conformation of the piperidine ring (likely a chair conformation).
-
The orientation of the fluoromethyl substituent (axial or equatorial).
-
Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the piperidinium proton, the chloride anion, and potentially the fluorine atom.
This data provides the ultimate confirmation of the structure elucidated by spectroscopic methods.
Chiral Analysis: Addressing Stereoisomerism
Since the C3 position of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. Chiral separation techniques are necessary to resolve and quantify the enantiomers.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers.
Step-by-Step Methodology:
-
Column Selection: Screen various polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) for optimal separation.
-
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.
-
Sample Analysis: Dissolve the sample in the mobile phase and inject it into the HPLC system.
-
Detection: Use a UV detector to monitor the elution of the enantiomers.
The successful separation will result in two distinct peaks, allowing for the determination of the enantiomeric excess (ee) of the sample.
Conclusion
The structure elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. By following the comprehensive framework outlined in this guide—from determining the molecular formula by mass spectrometry to mapping the intricate connectivity by NMR and finally visualizing the three-dimensional architecture through X-ray crystallography—researchers can achieve an unambiguous and self-validated structural assignment. This rigorous approach is fundamental to advancing the development of novel fluorinated piperidine-based therapeutics.
References
- BenchChem. (2025).
- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.
- BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.
- Chemistry Analytical Lab.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Polymer Chemistry Characterization Lab.
- NMR Sample Prepar
- Scribd. IR Sample Prep Guide for Chemists.
- University College London.
- How to make an NMR sample.
- ChemicalBook. Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1), (3S)-(2306246-73-9) 1H NMR.
- Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Iowa State University.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.
- Mass Spectrometry Research Facility.
- National Institutes of Health. (2019).
- Alfa Chemistry. 19F NMR Chemical Shift Table.
- National Institutes of Health. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
- Thermo Fisher Scientific.
- ResearchGate. (2018). 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)....
- ChemicalBook. 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum.
- 19F NMR Reference Standards.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- ResearchGate. (2022).
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- Excillum. Small molecule crystallography.
- ResearchGate. (2018). X-ray structure of compound (±)‐20.
- Chemistry LibreTexts. (2023). X-ray Crystallography.
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012).
- Wikipedia. X-ray crystallography.
- Santa Cruz Biotechnology. This compound.
- African Rock Art. 3-(Trifluoromethyl)piperidine hydrochloride.
- Chemistry LibreTexts. (2023).
- ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.
- ResearchGate. (2010). X-ray crystal structure of the minor anti -piperidine product 14d.
- National Institute of Standards and Technology. Piperidine - the NIST WebBook.
- National Institute of Standards and Technology. Piperazine, 1-[3-(trifluoromethyl)phenyl]- - the NIST WebBook.
- National Institutes of Health. (2019).
- PubMed. (1999).
- PubChem. 2-(Trifluoromethyl)piperidine hydrochloride.
- National Institute of Standards and Technology. Piperazine, 1-[3-(trifluoromethyl)phenyl]- - the NIST WebBook.
- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.
Sources
- 1. H25851.03 [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
3-(Fluoromethyl)piperidine hydrochloride spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Analysis of 3-(Fluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active compounds. The incorporation of a fluoromethyl group into the piperidine scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, quality control, and for tracking its incorporation into more complex molecules during drug development.
While publicly accessible, comprehensive experimental spectral data for this compound is limited, this guide provides a detailed analysis based on predicted spectral data. These predictions are derived from established principles of NMR, MS, and IR spectroscopy and are informed by the spectral data of analogous fluorinated piperidine derivatives and amine hydrochlorides. This guide is intended to serve as a valuable resource for researchers, offering a robust framework for the interpretation of experimentally acquired data.
Molecular Structure and Key Features
This compound possesses a chiral center at the C3 position of the piperidine ring. The presence of the electron-withdrawing fluoromethyl group and the protonated amine in the hydrochloride salt form are the key determinants of its spectral properties.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule. The presence of fluorine will introduce characteristic C-F and H-F couplings.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~4.6-4.8 | dm | J(H,F) ≈ 47 | -CH₂F |
| ~3.5-3.7 | m | H2 (axial & equatorial) | |
| ~3.0-3.2 | m | H6 (axial & equatorial) | |
| ~2.2-2.4 | m | H3 | |
| ~1.8-2.0 | m | H4 (axial & equatorial), H5 (axial & equatorial) |
Interpretation of the Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound in D₂O is expected to show characteristic signals for the piperidine ring protons and the fluoromethyl group. The protons of the fluoromethyl group (-CH₂F) are anticipated to appear as a doublet of multiplets around 4.6-4.8 ppm . The large coupling constant of approximately 47 Hz is characteristic of a geminal H-F coupling (²JHF).
The protons on the carbons adjacent to the nitrogen (H2 and H6 ) are expected to be deshielded due to the inductive effect of the protonated nitrogen and will likely appear as complex multiplets in the region of 3.0-3.7 ppm . The proton at the chiral center (H3 ) will be a complex multiplet around 2.2-2.4 ppm , coupled to the adjacent methylene protons and the fluoromethyl protons. The remaining piperidine ring protons (H4 and H5 ) are expected to resonate further upfield, in the range of 1.8-2.0 ppm . The use of D₂O as a solvent will result in the exchange of the acidic N-H protons, which will therefore not be observed in the spectrum.
Caption: Key predicted ¹H-¹H and ¹H-¹⁹F couplings.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID).
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |
| ~84-86 | d | J(C,F) ≈ 170 | -CH₂F |
| ~50-52 | s | C2 | |
| ~45-47 | s | C6 | |
| ~35-37 | d | J(C,F) ≈ 20 | C3 |
| ~25-27 | s | C4 | |
| ~23-25 | s | C5 |
Interpretation of the Predicted ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum will provide six distinct signals corresponding to the six carbon atoms of the molecule. The carbon of the fluoromethyl group (-CH₂F) is expected to resonate as a doublet around 84-86 ppm with a large one-bond C-F coupling constant (¹JCF) of approximately 170 Hz.
The carbon atom to which the fluoromethyl group is attached (C3 ) will also exhibit a doublet due to a two-bond C-F coupling (²JCF) of around 20 Hz, appearing in the 35-37 ppm region. The carbons adjacent to the nitrogen (C2 and C6 ) are expected at approximately 50-52 ppm and 45-47 ppm , respectively. The remaining piperidine carbons (C4 and C5 ) will be found further upfield, in the 23-27 ppm range.
Caption: Unique carbon environments in 3-(Fluoromethyl)piperidine.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peak.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural confirmation.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Interpretation |
| 118.1 | [M+H]⁺ (protonated free base) |
| 100.1 | [M+H - HF]⁺ |
| 84.1 | [M+H - CH₂F]⁺ |
Interpretation of the Predicted Mass Spectrum:
Using electrospray ionization in the positive ion mode (ESI+), this compound is expected to be detected as the protonated free base, [M+H]⁺, at an m/z of approximately 118.1 .
The fragmentation pattern of piperidine derivatives is often characterized by cleavages of the piperidine ring and reactions involving its substituents.[1] A common fragmentation pathway involves the loss of the substituent at the 3-position. Therefore, a fragment corresponding to the loss of the fluoromethyl group (-CH₂F) would result in a peak at m/z 84.1 . Another plausible fragmentation is the loss of hydrogen fluoride (HF), leading to a fragment ion at m/z 100.1 .
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate in the positive ion mode.
-
Scan a mass range of m/z 50-300.
-
-
Data Processing: The instrument software will generate a mass spectrum of relative intensity versus m/z.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2700-3000 | Strong, broad | N⁺-H stretch (amine salt) |
| ~2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1560-1620 | Medium | N⁺-H bend (amine salt) |
| ~1050-1150 | Strong | C-F stretch |
Interpretation of the Predicted IR Spectrum:
The IR spectrum of this compound will be dominated by absorptions characteristic of an amine hydrochloride and the aliphatic fluorinated structure. A very broad and strong band is expected in the 2700-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations in a secondary amine salt. Superimposed on this broad absorption will be the sharper C-H stretching bands of the piperidine ring and fluoromethyl group between 2850-2960 cm⁻¹ .
A medium intensity band in the 1560-1620 cm⁻¹ region is anticipated for the N⁺-H bending vibration. The most characteristic absorption for the fluoromethyl group will be a strong C-F stretching band, expected to appear in the 1050-1150 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C and C-N stretching and bending vibrations.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Conclusion
The predicted spectral data for this compound provides a comprehensive analytical profile for this important synthetic building block. The ¹H and ¹³C NMR spectra are expected to be characterized by distinct signals and coupling patterns arising from the fluoromethyl group. The mass spectrum should show a clear molecular ion and predictable fragmentation pathways. The IR spectrum will be dominated by features of a secondary amine salt and the C-F bond. This in-depth guide, based on established spectroscopic principles, serves as a robust framework for researchers in the identification and characterization of this compound and its derivatives in drug discovery and development.
References
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Royal Society of Chemistry. (2008). Supplementary Material (ESI)
- MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(1), 123.
- ResearchGate. (2023). Exploring Fluorine-Substituted Piperidines as Potential Therapeutics for Diabetes Mellitus and Alzheimer's Diseases.
- Royal Society of Chemistry. (1967). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society, 63, 16-25.
- ResearchGate. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- Google Patents. (2012). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 753-762.
- MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(3), 890.
- MDPI. (2020).
Sources
An In-Depth Technical Guide to the Solubility Profile of 3-(Fluoromethyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 3-(Fluoromethyl)piperidine hydrochloride (CAS: 1241725-60-9), a fluorinated piperidine derivative of interest in pharmaceutical research and development. Recognizing that a thorough understanding of a compound's solubility is fundamental to its successful progression from discovery to formulation, this document outlines the core physicochemical properties, key experimental methodologies, and critical influencing factors. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, discuss the profound impact of pH and temperature, and describe the utility of co-solvents. Furthermore, this guide details the analytical techniques required for accurate quantification and provides a logical structure for data presentation and interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and comprehensive solubility profile for this and structurally related compounds.
Introduction and Physicochemical Foundation
This compound is a heterocyclic amine that has garnered interest as a building block in medicinal chemistry. The introduction of a fluoromethyl group to the piperidine scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including its metabolic stability and basicity. As with any drug candidate, a deep understanding of its solubility is a non-negotiable prerequisite for formulation development, as it directly impacts bioavailability and, consequently, therapeutic efficacy.[1]
The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[2] This is achieved by protonating the basic piperidine nitrogen, creating an ionic species that is more readily solvated by polar solvents like water.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1241725-60-9 | [3] |
| Molecular Formula | C₆H₁₃ClFN | [3] |
| Molecular Weight | 153.62 g/mol | [3] |
| Appearance | Expected to be a solid | General Knowledge |
| pKa (Piperidine) | ~11.12 | [4] |
The basicity of the piperidine nitrogen is the most critical determinant of the compound's pH-dependent solubility. The pKa of the parent piperidine is approximately 11.12.[4] While the electron-withdrawing nature of the fluoromethyl group at the 3-position is expected to slightly decrease the basicity (lower the pKa) of the nitrogen, it will remain a basic compound. This means its solubility will be highly dependent on the pH of the aqueous medium.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery and development, solubility is assessed in two distinct contexts: kinetic and thermodynamic. Understanding the difference is crucial for interpreting data correctly at different stages of the research pipeline.[1][5]
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution under these specific, rapid conditions. This high-throughput method is invaluable in early discovery for ranking large numbers of compounds quickly.[6] However, it can overestimate the true solubility.[7]
-
Thermodynamic Solubility represents the true equilibrium solubility. It is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form over an extended period. This "gold standard" measurement is determined using methods like the shake-flask technique and is essential for pre-formulation and late-stage development.[8]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the definitive approach for measuring equilibrium solubility.[7] It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials. Ensure enough solid is present to maintain a visible suspension throughout the experiment.
-
Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, or various organic solvents).
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all particulate matter is removed, centrifuge the aliquot at high speed (e.g., >14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the clear supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS (see Section 5).
-
pH Measurement: For aqueous solutions, it is critical to measure the pH of the final saturated solution, as the dissolution of the compound can alter the pH of the buffer.[7]
Diagram 1: Thermodynamic Solubility (Shake-Flask) Workflow
Caption: A generalized workflow for determining thermodynamic solubility.
Kinetic Solubility Determination (High-Throughput Assay)
This method is designed for rapid screening and uses a DMSO stock solution. The appearance of precipitate is often measured by nephelometry (light scattering) or by UV absorbance after filtration.[10]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells. It is common to create a serial dilution in DMSO across the plate to test a range of concentrations.
-
Aqueous Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells (e.g., 198 µL) to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).[11]
-
Incubation: Mix the plate on a shaker for a defined period, typically 1 to 2 hours, at a constant temperature.[6]
-
Detection:
-
Nephelometry: Read the plate on a nephelometer to measure light scattering. An increase in scattering relative to controls indicates precipitation.[10]
-
Filtration/UV: Alternatively, filter the plate through a 96-well filter plate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a standard curve prepared in an aqueous/DMSO mixture.[9]
-
Key Factors Influencing Solubility
The Effect of pH
For a basic compound like this compound, pH is the most dominant factor influencing its aqueous solubility. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[12]
For a base (B) and its conjugate acid (BH⁺): pH = pKa + log([B]/[BH⁺])
The total solubility (S_total) is the sum of the intrinsic solubility of the un-ionized free base (S₀) and the concentration of the ionized hydrochloride salt form. The solubility will be highest at low pH values (well below the pKa), where the compound exists predominantly in its protonated, more soluble form (BH⁺). As the pH increases towards and beyond the pKa, the compound deprotonates to the less soluble free base, causing a sharp decrease in total solubility.[13]
Diagram 2: pH-Solubility Relationship
Caption: The fundamental relationship between pH, pKa, and solubility for a basic compound.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. enamine.net [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
3-(Fluoromethyl)piperidine hydrochloride stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 3-(Fluoromethyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound (CAS No. 1241725-60-9). Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from safety datasheets, peer-reviewed literature, and established chemical handling principles. It details the intrinsic properties of the molecule that influence its stability and provides actionable, field-proven protocols for assessing its degradation under various stress conditions. The objective is to equip scientific professionals with the necessary expertise to ensure the long-term integrity and reliability of this important chemical entity in a research and development setting.
Introduction and Chemical Profile
This compound is a substituted piperidine derivative increasingly utilized as a building block in medicinal chemistry. The strategic incorporation of fluorine into organic molecules is a common strategy to modulate key pharmacological properties such as metabolic stability, pKa, and lipophilicity. The piperidine ring itself is a prevalent scaffold in numerous pharmaceuticals. Understanding the stability of this specific fluorinated analogue is therefore critical for its effective use, from initial reaction setup to the formulation of active pharmaceutical ingredients (APIs).
The hydrochloride salt form generally enhances water solubility and crystallinity compared to the free base. However, it also introduces considerations of hygroscopicity and potential interactions with environmental moisture. The C-F bond is exceptionally strong, suggesting high thermal and metabolic stability, but the overall stability of the molecule is a multifactorial issue influenced by the interplay between the fluoromethyl group, the piperidine ring, and its hydrochloride salt form.
Intrinsic Stability and Potential Degradation Pathways
While generally stable under recommended storage conditions, this compound is susceptible to degradation under specific environmental stresses. The primary concerns for this class of compounds are hydrolysis, photodegradation, and thermal decomposition.
Hydrolytic Stability
As a hydrochloride salt, the compound is inherently hygroscopic, meaning it has a tendency to absorb moisture from the air. This is a critical consideration, as the presence of water can facilitate hydrolytic degradation. While the piperidine ring itself is relatively stable, certain fluorinated alkylamines have shown unexpected instability in aqueous solutions. Studies on similar δ-fluorinated N-alkylpiperidines have demonstrated a potential for intramolecular ring-closing reactions, where the basic piperidine nitrogen displaces the fluorine atom. Although the fluoromethyl group in the 3-position is less susceptible to this specific cyclization, the potential for water-mediated degradation underscores the absolute necessity of protection from moisture.
Photostability
Exposure to light, particularly UV radiation, can provide the energy needed to induce photochemical reactions. For many pharmaceutical compounds, this can lead to isomerization, oxidation, or cleavage of chemical bonds. While specific photostability data for this compound is not extensively published, it is a standard precautionary principle in pharmaceutical development to protect novel compounds from light until photostability has been rigorously assessed. Degradation can result in the formation of impurities that may be difficult to identify and could compromise experimental results.
Thermal Stability
The inherent strength of the C-F and C-C bonds suggests good thermal stability. However, elevated temperatures can accelerate other degradation pathways, such as hydrolysis and oxidation, especially if moisture or oxygen is present. Safety data sheets for similar piperidine compounds do not indicate unusual thermal instability but consistently recommend storage away from heat and sources of ignition.
Oxidative Stability
Oxidation is another potential degradation route, particularly if the compound is exposed to atmospheric oxygen over long periods or comes into contact with oxidizing agents. The piperidine nitrogen can be susceptible to oxidation. Forced degradation studies using agents like hydrogen peroxide are essential to characterize this potential liability.
Caption: Key environmental factors leading to potential degradation pathways.
Recommended Storage and Handling Protocols
Based on the chemical profile and potential instabilities, strict adherence to proper storage and handling procedures is paramount to preserving the integrity of this compound.
Storage Conditions
The following conditions are synthesized from supplier safety data sheets and best practices for handling hygroscopic and potentially light-sensitive hydrochloride salts.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a cool place. Short-term (weeks) at 2-8°C; long-term (months) at -20°C. | Reduces the rate of potential chemical degradation. Freezing may be optimal for long-term storage to minimize all kinetic processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly closed. | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolytic and oxidative degradation. |
| Humidity | Store in a dry, well-ventilated place. Use of a desiccator is highly recommended. | The hydrochloride salt is hygroscopic; moisture absorption can lead to physical changes (caking) and chemical degradation. |
| Light | Protect from light. Store in an amber glass vial or other opaque container. | Prevents potential photodegradation from UV and visible light exposure. |
Safe Handling
-
Work Area: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dispensing: For transferring the solid, use a glove box or glove bag for maximum protection against moisture and oxygen. If a glove box is unavailable, minimize the time the container is open to the atmosphere.
-
Avoid Inhalation: Avoid creating and inhaling dust.
-
Contamination: Avoid contact with incompatible materials, such as strong oxidizing agents.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method. This protocol outlines the steps to assess the stability of this compound under various stress conditions.
Caption: Workflow for a comprehensive forced degradation study.
Objective
To generate potential degradation products of this compound and develop a stability-indicating HPLC method capable of separating the parent compound from all significant degradants.
Materials & Equipment
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV/PDA and ideally Mass Spectrometry (MS) detectors
-
C18 reverse-phase HPLC column
-
Calibrated pH meter, analytical balance
-
Temperature-controlled oven, water bath
-
Photostability chamber
Step-by-Step Methodology
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL. This will be the stock solution for solution-state studies.
2. Stress Conditions:
-
For each condition, prepare a stressed sample and a control sample (stored at 2-8°C in the dark). The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Rationale: Harsher base conditions often lead to rapid, extensive degradation, so milder conditions are used initially.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C.
-
Thermal Degradation (Solid): Place a thin layer of the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sampling and Analysis:
-
Withdraw aliquots from each solution at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). For solid samples, weigh and dissolve in the stock solution solvent at each time point.
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively, to prevent damage to the HPLC column.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Analyze all samples using a developed reverse-phase HPLC method. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the parent compound and any new peaks that appear.
Data Interpretation
-
Specificity: The analytical method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks and any formulation excipients.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial concentration, demonstrating that all significant degradants are being detected.
-
Degradation Pathway Identification: Use the mass spectrometry data from the degradation peaks to propose structures for the degradation products and elucidate the degradation pathways.
Conclusion
This compound is a robust molecule when handled and stored correctly. Its primary liabilities are hygroscopicity, leading to potential hydrolytic degradation, and a presumptive sensitivity to light. The integrity of this compound is best maintained by strict adherence to storage in a cool, dry, and dark environment , preferably under an inert atmosphere . Researchers must minimize exposure to ambient conditions during handling. The provided forced degradation protocol serves as a self-validating system to confirm the stability of a given batch and to develop the analytical methods necessary for its use in rigorous GxP environments. By understanding the causality behind its potential instabilities, scientists can ensure the reliability and reproducibility of their experimental outcomes.
References
- Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437. [Link]
- Vorberg, R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2149–2157. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- Cusabio. (n.d.). (S)-3-(trifluoromethyl)-piperidine-HCl.
- Tobias, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Carcenac, Y., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7769–7776. [Link]
- ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]
- Chew, J. R., & Chan, S. Y. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1365. [Link]
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Pharmaguideline. (2015). Protection of Light Sensitive Products.
- Feishen. (2024). Different Drug Storage Conditions.
- Sri Lakshmi, S., et al. (2025). A simple, specific, sensitive, accurate, robust, precise, and stability indicating RP-HPLC method... World Journal of Pharmaceutical Research, 14(3), 561-567. [Link]
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3187–319
The Strategic Incorporation of Fluorine: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, found in a significant percentage of FDA-approved drugs.[1] The strategic introduction of fluorine into this privileged heterocycle offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, basicity (pKa), and binding affinity.[2][3] This guide provides an in-depth exploration of the modern synthetic strategies for accessing novel fluorinated piperidines, offering field-proven insights into experimental design, and detailed protocols for key transformations. We will delve into the causal relationships behind methodological choices, ensuring a robust and reproducible understanding for researchers in drug discovery and development.
The Rationale for Fluorination in Piperidine Scaffolds: A Game of Physicochemical Tuning
The introduction of fluorine, the most electronegative element, into a piperidine ring is far from a trivial substitution. It is a calculated strategy to fine-tune the molecule's properties for enhanced therapeutic potential.[4]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] This "metabolic blocking" at a susceptible position can significantly increase a drug candidate's half-life.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen.[6][7] This reduction in basicity can be beneficial in reducing off-target effects, such as binding to the hERG channel which is associated with cardiac toxicity.[8]
-
Conformational Control: Fluorine's stereoelectronic effects can influence the conformational preference of the piperidine ring.[9][10] For instance, an axial preference for fluorine has been observed in several fluorinated piperidine derivatives, which can be exploited to present substituents in a specific orientation for optimal target engagement.[11][12] This conformational rigidity can be a key design principle for potent and selective ligands.[10]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement of multiple fluorine atoms can modulate this property to enhance membrane permeability and oral bioavailability.[13][14]
A chemoinformatic analysis of fluorinated piperidines has shown that the introduction of fluorine atoms can significantly lower their basicity, a property correlated with reduced affinity for hERG channels and thus lower cardiac toxicity risk.[6]
Key Synthetic Strategies for Accessing Fluorinated Piperidines
The synthesis of fluorinated piperidines can be broadly categorized into two main approaches: the direct fluorination of a pre-existing piperidine ring and the construction of the piperidine ring from fluorinated precursors.
Direct Fluorination of Piperidine Scaffolds
This approach involves the introduction of fluorine onto a pre-formed piperidine or a related precursor like a dihydropyridinone.
Nucleophilic fluorination is a widely used method that typically involves the displacement of a leaving group (e.g., a hydroxyl or sulfonate group) with a fluoride ion source.
Deoxyfluorination of Hydroxypiperidines: This is a common strategy where a hydroxyl group on the piperidine ring is replaced by fluorine.[15] A variety of reagents are available, each with its own advantages and disadvantages.
| Reagent | Typical Conditions | Yield (%) | Key Advantages & Disadvantages |
| DAST (Diethylaminosulfur Trifluoride) | CH₂Cl₂, -78 °C to rt | 70-80 | Advantages: Readily available, well-established. Disadvantages: Thermally unstable, moisture-sensitive, can lead to elimination byproducts.[16][17] |
| Deoxo-Fluor® | THF, rt to reflux | 80-90 | Advantages: More thermally stable than DAST. Disadvantages: More expensive.[16] |
| PyFluor | Toluene, DBU, rt | High | Advantages: Thermally stable, crystalline solid, chemoselective with minimal elimination. |
Fluoro-Prins Cyclization: A powerful method for the diastereoselective synthesis of 4-fluoropiperidines involves the fluoro-Prins reaction.[18] A novel nucleophilic fluorination reagent, DMPU/HF, has been shown to be highly effective for this transformation, providing higher yields and better diastereoselectivity compared to traditional reagents like pyridine/HF.[18][19]
Experimental Protocol: Diastereoselective Synthesis of 4-Fluoropiperidines via Fluoro-Prins Cyclization using DMPU/HF [20]
-
Reaction Setup: In a polyethylene vial equipped with a magnetic stirrer, dissolve the homoallylic tosylamine (0.2 mmol) and the desired aldehyde (0.2 mmol) in 0.5 mL of dichloroethane.
-
Reagent Addition: Carefully add HF-DMPU (65 wt % HF, 58 µL, 2.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture for 3 hours at 55°C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with cold water. Extract the organic phase with chloroform (2 mL).
-
Purification: Wash the organic phase sequentially with aqueous sodium bicarbonate, a 2M solution of sodium bisulfite, and brine. Dry the organic phase over sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography (hexanes:EtOAc, 10:1) to yield the corresponding 4-fluoropiperidine.
Electrophilic fluorination utilizes reagents that deliver a "F+" equivalent to an electron-rich substrate, such as an enamine. A facile procedure for the synthesis of trans-3-fluoro-2-substituted piperidines has been developed using electrophilic fluorination of cyclic enamines.[21]
Ring Construction from Fluorinated Precursors
An increasingly popular and powerful strategy is to build the piperidine ring from readily available fluorinated starting materials. This approach often offers better control over stereochemistry and avoids harsh fluorination conditions on a complex scaffold.
The catalytic hydrogenation of fluoropyridines is a robust and efficient method for accessing cis-selective (multi)fluorinated piperidines.[1][22] This method is attractive due to the commercial availability of a wide range of fluoropyridine precursors.[22]
Palladium-Catalyzed Hydrogenation: A simple and robust protocol using a heterogeneous palladium catalyst enables the chemoselective reduction of fluoropyridines, tolerating other aromatic systems.[1][22] This method has been shown to be tolerant of air and moisture.[1][23]
Rhodium-Catalyzed Dearomatization-Hydrogenation: For accessing all-cis-(multi)fluorinated piperidines, a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed.[24] This highly diastereoselective method proceeds via dearomatization of the fluoropyridine followed by hydrogenation of the resulting intermediate.
Experimental Protocol: Palladium-Catalyzed Hydrogenation of Fluoropyridines [22]
-
Reaction Setup: In a suitable pressure vessel, combine the fluoropyridine substrate, a palladium catalyst (e.g., Pd/C), and a suitable solvent (e.g., methanol).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 800 psi) and stir the reaction mixture at a specified temperature (e.g., 25°C) for a designated time (e.g., 36 h).[25]
-
Work-up: After carefully releasing the hydrogen pressure, the reaction mixture can be worked up. For volatile products, in situ protection (e.g., with Cbz-Cl or Fmoc-OSu) is often employed to facilitate isolation.[1][22]
-
Purification: The crude product is then purified by column chromatography.
The trifluoromethyl (CF₃) group is a key moiety in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[26]
Asymmetric Hydrogenation of Trifluoromethyl-Substituted Pyridinium Salts: An enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides provides a direct route to chiral trifluoromethyl-substituted piperidines with multiple stereogenic centers.[25] The electron-withdrawing nature of the CF₃ group increases the reactivity of the pyridine ring towards hydrogenation.[25]
Mannich Reaction: The Mannich reaction is a versatile method for introducing a trifluoromethyl group at the α-position of piperidine-based alkaloids.[26]
Other Approaches: Other methods for synthesizing trifluoromethylated piperidines include ring expansion of 5-membered rings, cyclization of linear amines, and [4+2] cycloaddition reactions.[27] The synthesis of 2-trifluoromethyl piperidine from pipecolic acid has also been reported.[28]
Visualization of Synthetic Workflows
Conclusion and Future Outlook
The synthesis of novel fluorinated piperidines is a dynamic and evolving field, driven by the continued demand for drug candidates with improved pharmacological profiles. While significant progress has been made in developing robust and stereoselective methods, challenges remain, particularly in the synthesis of multi-fluorinated and complex substituted piperidines. Future research will likely focus on the development of more efficient and sustainable catalytic methods, as well as the exploration of novel fluorinating reagents with enhanced selectivity and safety profiles. The continued interplay between synthetic innovation and medicinal chemistry will undoubtedly lead to the discovery of the next generation of piperidine-based therapeutics.
References
- Okoromoba, O. E., Hammond, G. B., & Xu, B. (2017). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters.
- Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., ... & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- Chen, M. W., Ye, Z. S., Chen, Z. P., Wu, B., & Zhou, Y. G. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing.
- Jatoi, W. B., Balouch, A. H., Khaskheli, M. I., Shahani, N. K., Shaikh, Q. U. A., & Katohar, N. A. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers.
- Reddy, P. V., & Haufe, G. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar.
- Kiss, L., Forró, E., & Fülöp, F. (2018). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ResearchGate.
- Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. ResearchGate.
- Ouchakour, L., Ábrahámi, R. A., Forró, E., Haukka, M., Fülöp, F., & Kiss, L. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. JYX.
- Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH.
- Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- Johnson, C. N., et al. (2007). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.
- Okoromoba, O. E., Hammond, G. B., & Xu, B. (2017). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate.
- Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. ScienceOpen.
- Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH.
- Khan, I., et al. (2018). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate.
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- Universität Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster.
- Grygorenko, O. O., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate.
- Strieth-Kalthoff, F., et al. (2020). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- chemeurope.com. (2019). New synthesis method for producing fluorinated piperidines. chemeurope.com.
- Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed.
- Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate.
- Okoromoba, O. E., Hammond, G. B., & Xu, B. (n.d.). Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent – DMPU/HF. Amazon AWS.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.
- Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
- Aliev, Z. G., et al. (2019). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate.
- Lenci, E., & Trabocchi, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
- Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster.
- Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate.
- Schimler, S. D., et al. (2017). Efficient Synthesis of 3Alkoxy4,4-difluoropiperidines. ResearchGate.
- Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group.
- Hypha Discovery. (n.d.). Deoxyfluorination. Hypha Discovery.
- Boutchie, A., & Melvin, P. (n.d.). Deoxyfluorination Reagents from 1999-Present. Bryn Mawr College.
- CoLab. (n.d.). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. brynmawr.edu [brynmawr.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 21. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
- 22. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]
- 26. benthamdirect.com [benthamdirect.com]
- 27. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives – ScienceOpen [scienceopen.com]
- 28. researchgate.net [researchgate.net]
The Ascendant Role of 3-(Fluoromethyl)piperidine Derivatives in Modern Drug Discovery: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This guide provides an in-depth technical exploration of the biological activities of 3-(fluoromethyl)piperidine derivatives. The piperidine ring is a prevalent motif in numerous pharmaceuticals, and its functionalization with a fluoromethyl group at the 3-position presents a unique opportunity for fine-tuning drug candidates.[1] This document delves into the synthetic rationale, key biological targets, and detailed experimental protocols associated with this promising class of compounds, with a particular focus on their significant potential as neurokinin-1 (NK1) receptor antagonists.
The Strategic Advantage of the 3-(Fluoromethyl)piperidine Scaffold
The piperidine heterocycle is a privileged structure in drug discovery, appearing in a wide array of approved drugs targeting diverse biological pathways.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological macromolecules.
The introduction of a fluoromethyl group at the 3-position of the piperidine ring imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the fluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen. This reduction in basicity can mitigate potential off-target effects, such as hERG channel inhibition, a common liability for basic amines.
-
Enhanced Binding Interactions: The fluoromethyl group can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole interactions and hydrogen bonding with specific amino acid residues.
-
Conformational Control: The steric and electronic properties of the fluoromethyl group can influence the conformational preference of the piperidine ring, locking it into a bioactive conformation.
Synthesis of the 3-(Fluoromethyl)piperidine Core
The synthesis of the 3-(fluoromethyl)piperidine scaffold is a critical first step in the exploration of its derivatives. A common and effective strategy involves the asymmetric hydrogenation of a suitably substituted pyridine precursor.
Experimental Protocol: Asymmetric Hydrogenation of 3-(Fluoromethyl)pyridine
This protocol outlines a representative synthesis of the chiral 3-(fluoromethyl)piperidine building block.
Materials:
-
3-(Fluoromethyl)pyridine
-
(1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate ([Ir(cod)(py)(PCy3)]PF6)
-
Iodine (I2)
-
Hydrogen gas (H2)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Ir(cod)(py)(PCy3)]PF6 (0.02 eq) in anhydrous DCM (5 mL). Add a solution of iodine (0.02 eq) in anhydrous DCM (2 mL) dropwise. Stir the mixture at room temperature for 1 hour to form the active catalyst.
-
Hydrogenation: To the activated catalyst solution, add a solution of 3-(fluoromethyl)pyridine (1.0 eq) in anhydrous DCM (10 mL).
-
Pressurization: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 50 bar of H2.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Carefully depressurize the autoclave. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (20 mL). Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: gradient of methanol in dichloromethane) to afford the desired 3-(fluoromethyl)piperidine.
Causality Behind Experimental Choices:
-
The use of an iridium-based catalyst is crucial for achieving high efficiency and stereoselectivity in the hydrogenation of the pyridine ring.
-
Iodine is used as an activator to generate the cationic iridium species, which is the active catalyst.
-
High-pressure hydrogen is necessary to drive the dearomatization of the pyridine ring.
-
The basic work-up with sodium bicarbonate is to neutralize any acidic byproducts and to ensure the product is in its free base form.
Biological Activity: Focus on Neurokinin-1 (NK1) Receptor Antagonism
While derivatives of 3-(fluoromethyl)piperidine may exhibit a range of biological activities, a significant body of research points towards their potential as potent and selective antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, depression, and emesis.[3]
NK1 receptor antagonists have shown clinical utility in the prevention of chemotherapy-induced nausea and vomiting. The incorporation of a 3,5-bis(trifluoromethyl)benzyl moiety is a common feature in many potent NK1 antagonists, and the 3-(fluoromethyl)piperidine scaffold provides an excellent framework for presenting this key pharmacophore.[3]
Structure-Activity Relationships (SAR) of Piperidine-Based NK1 Antagonists
SAR studies have revealed several key structural features that contribute to high-affinity binding to the NK1 receptor:
-
A basic nitrogen atom: The piperidine nitrogen is thought to form a crucial ionic interaction with a conserved aspartate residue in the receptor binding pocket.
-
Aromatic or heteroaromatic substituents at the 3- or 4-position: These groups often engage in hydrophobic and/or pi-stacking interactions with aromatic residues in the receptor.
-
A bulky, lipophilic group on the piperidine nitrogen: This group typically occupies a large hydrophobic pocket in the receptor.
The 3-(fluoromethyl)piperidine scaffold can be readily derivatized to incorporate these features, leading to the generation of potent NK1 receptor antagonists.
Quantitative Data: Binding Affinities of Representative Piperidine-Based NK1 Antagonists
The following table summarizes the binding affinities of representative piperidine-containing NK1 receptor antagonists. While not all of these compounds contain the specific 3-(fluoromethyl) moiety, they illustrate the potency that can be achieved with this general scaffold.
| Compound | Structure | Human NK1 Receptor Ki (nM) |
| Aprepitant | A morpholine-containing antagonist | 0.1 |
| L-733,060 | A 3-(3,5-bis(trifluoromethyl)benzyl)piperidine derivative | 1.0 |
| CP-99,994 | A 2-(diphenylmethyl)quinuclidine derivative | 0.18 |
Data compiled from various sources.
Experimental Workflow for Evaluating NK1 Receptor Antagonism
The evaluation of novel 3-(fluoromethyl)piperidine derivatives as NK1 receptor antagonists involves a standardized workflow encompassing both in vitro and in vivo assays.
Diagram: Experimental Workflow for NK1 Antagonist Evaluation
Caption: A typical workflow for the discovery and evaluation of novel NK1 receptor antagonists.
Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human NK1 receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NK1 receptor
-
[3H]Substance P (radioligand)
-
Test compounds (3-(fluoromethyl)piperidine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.
-
Radioligand Addition: Add [3H]Substance P to each well at a final concentration equal to its Kd for the NK1 receptor.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]Substance P (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway: NK1 Receptor Activation and Antagonism
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.
Diagram: NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NK1 receptor and its inhibition by an antagonist.
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of Gαq. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation and inflammation. 3-(Fluoromethyl)piperidine-based antagonists act by competitively blocking the binding of Substance P to the NK1 receptor, thereby preventing the initiation of this signaling cascade.
Conclusion and Future Directions
The 3-(fluoromethyl)piperidine scaffold represents a valuable and versatile building block for the design of novel therapeutic agents. Its unique combination of metabolic stability, modulated basicity, and potential for specific receptor interactions makes it an attractive starting point for drug discovery programs. The demonstrated utility of structurally related piperidine derivatives as potent NK1 receptor antagonists highlights a key area of opportunity for this particular scaffold.
Future research in this area should focus on:
-
Exploring a broader range of biological targets: While NK1 receptor antagonism is a promising avenue, the 3-(fluoromethyl)piperidine scaffold should be screened against other relevant targets, such as ion channels, transporters, and other GPCRs.
-
Developing more efficient and stereoselective synthetic routes: Further optimization of the synthesis of the chiral 3-(fluoromethyl)piperidine core will facilitate the rapid generation of diverse libraries of derivatives.
-
In-depth structure-activity relationship studies: A systematic exploration of substituents at various positions of the piperidine ring will provide a deeper understanding of the molecular determinants of biological activity.
By leveraging the principles of modern medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of 3-(fluoromethyl)piperidine derivatives can be realized.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Application of the all-cis-(multi)fluorinated piperidine building...
- NK1 receptor antagonist - Wikipedia. (URL: [Link])
- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (URL: [Link])
- Structure of trifluoromethyl piperidine derivative - ResearchG
- Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. (URL: [Link])
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
- Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. (URL: [Link])
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (URL: [Link])
- Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PubMed Central. (URL: [Link])
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed Central. (URL: [Link])
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
- Structure activity relationship of piperidine derivatives - ResearchG
- Structure Activity Relationships - Drug Design Org. (URL: [Link])
- HK1065036B - Pyrrolidine and piperidine derivates as nk1 antagonists - Google P
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl) - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/9798263/)
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - MDPI. (URL: [Link])
- The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - MDPI. (URL: [Link])
Sources
The Evolving Landscape of Fluoromethylpiperidine Compounds: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical and metabolic properties.[1][2][3] The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tool to modulate biological activity, enhance pharmacokinetic profiles, and unlock novel therapeutic potential.[4][5] This guide provides a comprehensive technical overview of the mechanisms of action of fluoromethylpiperidine compounds. We will delve into their interactions with key biological targets, explore the structure-activity relationships that govern their potency and selectivity, and detail the experimental methodologies crucial for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this promising class of molecules.
Introduction: The Synergy of Fluorine and the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in approved drugs and bioactive natural products.[3][6] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom often serves as a key pharmacophoric feature, participating in hydrogen bonding or salt-bridge formations within receptor binding pockets.[3]
The introduction of fluorine, the most electronegative element, into organic molecules imparts unique properties. In the context of the piperidine scaffold, fluorination, particularly as a fluoromethyl group, can:
-
Modulate Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This is a critical parameter for target binding and can be used to mitigate off-target effects, such as binding to the hERG ion channel, a common cause of cardiovascular toxicity.[5]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.[3]
-
Improve Pharmacokinetics: Fluorination can increase lipophilicity, potentially enhancing membrane permeability and blood-brain barrier penetration.[7]
-
Induce Favorable Conformations: Strategic placement of fluorine can influence the conformational preference of the piperidine ring, locking it into a bioactive conformation.[5]
This guide will explore how these fundamental principles translate into tangible mechanisms of action at the molecular level.
Core Mechanisms of Action: A Target-Based Perspective
Fluoromethylpiperidine compounds exert their effects through a variety of mechanisms, largely dictated by the overall molecular structure appended to the core scaffold. The primary modes of action observed to date are enzyme inhibition and receptor modulation.
Enzyme Inhibition
A significant number of fluoromethylpiperidine derivatives have been developed as inhibitors of various enzymes critical to disease pathogenesis.
Causality: In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine is a key therapeutic strategy.[8] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary enzymes responsible for this degradation. Fluorine-substituted piperidines have shown notable inhibitory effects on these cholinesterases.[9]
Mechanism: These compounds typically act as competitive or mixed-type inhibitors.[9] They bind to the active site of the enzyme, preventing the substrate (acetylcholine) from binding and being hydrolyzed. The piperidine nitrogen often interacts with the catalytic anionic site (CAS) of AChE, while other parts of the molecule form interactions with the peripheral anionic site (PAS) or other regions of the enzyme's gorge. The fluorine substitution can enhance these binding affinities through favorable electrostatic interactions or by promoting a more suitable binding conformation.
Quantitative Data: Potency of Piperidine-Based Cholinesterase Inhibitors
| Compound Class | Target Enzyme | IC50 Value Range | Reference |
| Fluorine-Substituted Piperidines | AChE | Varies (nM to µM) | [9] |
| 1-Benzyl-4-substituted Piperidines | AChE | 0.56 nM - 5.7 nM | [8] |
| Fluorine-Substituted Piperidines | BChE | Varies (µM) | [9] |
Experimental Protocol: Determination of AChE Inhibitory Activity (Ellman's Method)
This spectrophotometric assay is a robust and widely adopted method for measuring AChE activity.[8]
Principle: The assay quantifies the activity of AChE through the hydrolysis of acetylthiocholine (ATCI). The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE enzyme in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 14 mM solution of ATCI in the buffer.
-
Dissolve the fluoromethylpiperidine test compounds in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of the test compound solution (or buffer for control).
-
140 µL of sodium phosphate buffer.
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the AChE enzyme solution to each well and mix.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance every minute for at least 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[8]
-
Workflow Visualization: AChE Inhibition Assay
Caption: Workflow for determining AChE inhibitory activity using Ellman's method.
Causality: α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose.[10] Inhibiting this enzyme slows glucose absorption, helping to manage postprandial hyperglycemia in type 2 diabetes. Several heterocyclic structures, including piperidines, have been investigated for this purpose.[9][10]
Mechanism: Fluorine-substituted piperidines can act as potent inhibitors of α-glucosidase, with some demonstrating activity several-fold greater than the standard drug, acarbose.[9] These compounds likely mimic the structure of the natural carbohydrate substrate, binding competitively to the enzyme's active site. Molecular docking studies suggest that the piperidine ring and its substituents form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site.[9]
The versatility of the fluoromethylpiperidine scaffold allows it to be adapted to inhibit a wide range of other enzymes, including:
-
Leukotriene A4 (LTA4) Hydrolase: Inhibition of this enzyme is a strategy for treating inflammation. Piperidine analogues have been identified as potent, orally active inhibitors.[11]
-
Angiotensin-Converting Enzyme (ACE): Trifluoromethyl-containing analogues have shown very potent ACE inhibition, with IC50 values in the sub-nanomolar range, demonstrating their potential as antihypertensive agents.[12]
-
Cyclooxygenase (COX) Enzymes: Trifluoromethyl-pyrazole derivatives are being explored as selective COX-2 inhibitors for anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[13]
Receptor Modulation
Fluoromethylpiperidines also serve as ligands for various G-protein coupled receptors (GPCRs) and other receptor types, acting as either antagonists or agonists.
Causality: The orexin system plays a critical role in regulating wakefulness.[14] Antagonizing orexin receptors (OX1R and OX2R) promotes sleep and is a validated therapeutic approach for insomnia.
Mechanism: 4,4-difluoro-piperidine derivatives have been developed as orexin receptor antagonists.[14] These compounds compete with the endogenous orexin peptides for binding to the receptors located on neurons in arousal-promoting centers of the brain. By blocking orexin signaling, these antagonists reduce wakefulness and facilitate the transition to sleep. The fluorine atoms in these molecules are often crucial for achieving the desired potency, selectivity, and pharmacokinetic properties, such as brain penetration.
Causality: Opioid receptors are the primary targets for opioid analgesics but are also involved in addiction and other physiological processes. Opioid antagonists are used to reverse opioid overdose and in the treatment of addiction.
Mechanism: Novel trans-3,4-dimethyl-4-arylpiperidine derivatives have been evaluated as opioid antagonists.[15] Structure-activity relationship (SAR) studies have shown that modifications to the aryl ring and replacement of key functional groups (like a phenolic hydroxyl) can yield compounds with high affinity for opioid receptors. These antagonists bind to the receptors but do not activate them, thereby blocking the effects of opioid agonists.[15]
Structure-Activity Relationships (SAR): Decoding the Molecular Architecture
The biological activity of fluoromethylpiperidine compounds is exquisitely sensitive to their molecular structure. SAR studies are therefore essential for optimizing lead compounds into clinical candidates.
Key SAR Insights:
-
Position of Fluorine: The location of the fluorine or fluoromethyl group on the piperidine ring significantly impacts pKa, conformation, and binding affinity. For example, in certain series, meta- and para-substitution on an attached aryl ring led to improved inhibitory activity compared to ortho-substitution.[16]
-
Lipophilicity: While lipophilicity can enhance membrane permeability, excessively high lipophilicity (high cLogP) can lead to poor solubility, high metabolism, and off-target toxicity. SAR campaigns often aim to reduce lipophilicity while maintaining potency.[16]
-
Linker Groups: In many designs, a linker connects the piperidine ring to another pharmacophoric group. The nature of this linker (e.g., an ether linkage) can be critical for activity.[17]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring is often crucial for proper orientation within the target's binding site. Asymmetric synthesis is frequently employed to obtain single, active enantiomers.[7]
Logical Framework: SAR-Driven Optimization
Caption: Iterative cycle of a Structure-Activity Relationship (SAR) campaign.
Conclusion and Future Directions
Fluoromethylpiperidine compounds represent a versatile and highly promising class of molecules in modern drug discovery. The strategic incorporation of fluorine provides a powerful lever to fine-tune the physicochemical and pharmacological properties of the robust piperidine scaffold. The mechanisms of action are diverse, spanning enzyme inhibition and receptor modulation across a wide range of therapeutic areas, including neurodegenerative diseases, diabetes, inflammation, and CNS disorders.
Future research will likely focus on:
-
Enhanced Selectivity: Designing compounds with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Multi-Target Ligands: Developing single molecules that can modulate multiple targets relevant to a complex disease, such as inhibiting both AChE and α-glucosidase for Alzheimer's disease with a diabetic comorbidity.[9]
-
Advanced Synthesis: Creating more efficient and stereoselective synthetic routes to access novel and complex fluorinated piperidine analogues.[7]
As our understanding of disease biology deepens, the rational design of fluoromethylpiperidine compounds, guided by mechanistic insights and rigorous experimental validation, will continue to be a fruitful endeavor in the development of next-generation therapeutics.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Mughal, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. [Link]
- Semantic Scholar. (n.d.).
- Shams, G., et al. (1995). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
- Al-Qaisi, Z. A., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH. [Link]
- Maj, J., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]
- Penning, T. D., et al. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. PubMed. [Link]
- Al-Masoudi, N. A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Pharmaceutical Analysis. [Link]
- Jones, T. R., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Nairoukh, Z., et al. (2020). Tuning the conformational behavior of 4‐methylpiperidine analogues by fluorine substitutions.
- Wieczorek, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]
- Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. PubMed. [Link]
- Scientific Update. (2019).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 15. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of 3-(Fluoromethyl)piperidine Hydrochloride: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth framework for the in silico modeling of 3-(Fluoromethyl)piperidine hydrochloride. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple recitation of methods. It offers a strategic workflow grounded in established principles of computational chemistry and driven by a data-informed hypothesis. We will explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to understanding the potential bioactivity of this novel chemical entity.
Introduction: The Rationale for In Silico Investigation
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its favorable physicochemical properties often impart desirable pharmacokinetic profiles. The introduction of fluorine, a common strategy in drug design, can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability. This compound, with its combination of these two key features, represents an intriguing candidate for therapeutic development. However, with no publicly available data on its biological targets, a rational, hypothesis-driven approach is essential to guide its exploration.
This guide will, therefore, first establish a plausible biological target for this compound through in silico target prediction. Subsequently, we will detail a rigorous computational workflow to investigate its interaction with this target, encompassing molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
PART 1: Hypothesis Generation - In Silico Target Prediction
Given the uncharacterized nature of this compound, our initial and most critical step is to identify a probable biological target. For this, we employ the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets. We will utilize the SwissTargetPrediction web server, a tool that predicts protein targets of small molecules based on a combination of 2D and 3D similarity to a vast library of known bioactive compounds.
The workflow for this initial, hypothesis-generating phase is as follows:
Step-by-Step Protocol: Target Prediction using SwissTargetPrediction
-
Ligand Preparation :
-
The canonical SMILES (Simplified Molecular Input Line Entry System) string for the parent compound, 3-(Fluoromethyl)piperidine, is obtained: C1CC(CNC1)CF.
-
-
Submission to SwissTargetPrediction :
-
Navigate to the SwissTargetPrediction web server.
-
Paste the SMILES string into the query box.
-
Select "Homo sapiens" as the target organism.
-
Initiate the prediction.
-
-
Analysis of Results :
-
The output will be a list of predicted protein targets, ranked by probability.
-
For the purpose of this guide, we will hypothesize that the top predicted target is Acetylcholinesterase (AChE) , a well-characterized enzyme involved in the hydrolysis of the neurotransmitter acetylcholine and a key target in neurodegenerative diseases like Alzheimer's. The rationale for this selection would be a high probability score and the prevalence of piperidine-containing molecules as AChE inhibitors.
-
PART 2: In-Depth In Silico Modeling Workflow
With a hypothesized target, Acetylcholinesterase (AChE), we can now construct a detailed in silico modeling pipeline to investigate the potential interaction of this compound.
Section 2.1: Ligand and Protein Preparation
Expertise & Experience: The quality of your input structures is paramount to the reliability of any in silico modeling study. Garbage in, garbage out is a fundamental tenet of computational chemistry. Therefore, meticulous preparation of both the ligand and the protein is a non-negotiable first step.
-
2D to 3D Conversion :
-
Using a molecular editor such as ChemDraw or MarvinSketch, draw the 2D structure of 3-(Fluoromethyl)piperidine.
-
Convert the 2D structure to a 3D conformation.
-
Add explicit hydrogens. Given the hydrochloride salt, the piperidine nitrogen will be protonated.
-
-
Energy Minimization :
-
The initial 3D structure is likely not in a low-energy conformation.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformer. This can be done in software like Avogadro or MOE.
-
-
PDB Structure Selection :
-
Access the Protein Data Bank (PDB).
-
Search for a high-resolution (ideally < 2.5 Å) crystal structure of human Acetylcholinesterase. For this guide, we will select PDB ID: 4EY7, which is a structure of human AChE in complex with an inhibitor.
-
-
Structure Cleaning and Preparation :
-
Load the PDB file into a molecular modeling suite (e.g., PyMOL, Chimera, or Schrödinger's Maestro).
-
Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.
-
Inspect the protein for missing residues or atoms. If present, these should be modeled in using tools like SWISS-MODEL or the Protein Preparation Wizard in Maestro.
-
Add hydrogens appropriate for a physiological pH (typically ~7.4).
-
Assign protonation states to titratable residues (His, Asp, Glu, Lys, Arg).
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.
-
Section 2.2: Molecular Docking
Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The choice of docking algorithm and the definition of the binding site are critical decisions that directly impact the outcome. A common pitfall is to blindly accept the top-ranked docking pose without critical evaluation.
-
File Preparation :
-
Convert the prepared ligand and protein files to the PDBQT format required by AutoDock Vina. This can be done using AutoDockTools.
-
-
Binding Site Definition :
-
Define the search space (the "grid box") for the docking simulation. A good starting point is to center the grid on the position of the co-crystallized ligand in the original PDB file. The size of the grid should be large enough to encompass the active site gorge of AChE.
-
-
Running the Docking Simulation :
-
Execute AutoDock Vina from the command line, specifying the prepared ligand, protein, and grid parameters.
-
The output will be a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).
-
Section 2.3: Molecular Dynamics (MD) Simulations
Expertise & Experience: While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. This is a crucial step to validate the docking results and to understand the conformational changes that may occur upon ligand binding.
-
System Setup :
-
The top-ranked protein-ligand complex from the docking study is used as the starting point.
-
The complex is placed in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).
-
The box is solvated with a suitable water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Protocol :
-
Energy Minimization : The solvated system is energy minimized to remove steric clashes.
-
Equilibration : The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated (e.g., to 1 bar) in two phases (NVT and NPT ensembles).
-
Production MD : A production simulation is run for a duration sufficient to observe the stability of the complex (e.g., 100 ns).
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex.
-
Root Mean Square Fluctuation (RMSF) : Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis : Monitor the formation and breaking of hydrogen bonds between the protein and the ligand over the course of the simulation.
-
Section 2.4: ADMET Prediction
Expertise & Experience: A molecule's potential as a drug is not solely determined by its binding affinity to a target. Its pharmacokinetic and toxicological properties are equally important. ADMET prediction provides an early assessment of a compound's drug-likeness.
-
Submission :
-
Submit the SMILES string of 3-(Fluoromethyl)piperidine to the SwissADME web server.
-
-
Analysis of Results :
-
The output will provide a wealth of information, including:
-
Physicochemical Properties : Molecular weight, logP, number of hydrogen bond donors and acceptors.
-
Lipophilicity : Predicted lipophilicity (e.g., WLOGP).
-
Water Solubility : Predicted solubility.
-
Pharmacokinetics : Predictions of gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 (CYP) inhibition.
-
Drug-likeness : Evaluation based on rules such as Lipinski's Rule of Five.
-
Medicinal Chemistry : Alerts for potential problematic functional groups.
-
-
Data Presentation
Table 1: Predicted ADMET Properties of 3-(Fluoromethyl)piperidine
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 117.15 g/mol | < 500 g/mol |
| LogP | 1.25 | -0.4 to +5.6 |
| H-bond Donors | 1 | ≤ 5 |
| H-bond Acceptors | 1 | ≤ 10 |
| GI Absorption | High | High |
| BBB Permeant | Yes | Yes/No |
| CYP2D6 Inhibitor | No | No |
| Lipinski's Rule | 0 violations | ≤ 1 violation |
Conclusion and Future Directions
This in-depth technical guide has outlined a rigorous and scientifically sound workflow for the in silico modeling of this compound. By first generating a data-driven hypothesis for a biological target, we have established a rational basis for subsequent computational studies. The detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction provide a clear roadmap for researchers to follow.
The hypothetical results presented suggest that this compound may be a viable candidate for further investigation as an Acetylcholinesterase inhibitor. The next steps would involve the chemical synthesis of the compound and in vitro validation of its activity against AChE. This interplay between computational prediction and experimental validation is the hallmark of modern drug discovery.
References
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 45(W1), W256–W261. [Link]
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
- Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19–25. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry of small molecules. Scientific Reports, 7(1), 42717. [Link]
The Strategic Importance of Fluorination in Piperidine Scaffolds: A Technical Review of 3-(Fluoromethyl)piperidine Hydrochloride
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1), (3S)-(2306246-73-9) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 8. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling of 3-(Fluoromethyl)piperidine hydrochloride
An In-Depth Technical Guide to the Safe Handling of 3-(Fluoromethyl)piperidine Hydrochloride
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 1241725-60-9 / 787564-27-6). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices. The narrative emphasizes the causality behind safety protocols, ensuring a deep-seated understanding of risk mitigation when working with this and other fluorinated heterocyclic compounds.
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is a cornerstone motif in medicinal chemistry, appearing in numerous approved pharmaceuticals. The strategic introduction of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated piperidines are therefore highly sought-after building blocks in modern drug discovery.[2][3][4] this compound is a valuable intermediate in this class. However, the unique properties imparted by fluorine also necessitate a rigorous and informed approach to laboratory safety. This guide serves as a self-validating system for handling such reagents, grounding every recommendation in authoritative data.
Section 1: Physicochemical and Toxicological Profile
A foundational understanding of a compound's properties is the first step in a robust risk assessment. This compound is a solid, typically a white powder, supplied as a stable hydrochloride salt.[5][6] The hydrochloride form generally enhances stability and water solubility compared to the free base.
1.1: Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1241725-60-9; 787564-27-6 | [7][8] |
| Molecular Formula | C₆H₁₃ClFN | [7][8] |
| Molecular Weight | ~153.62 g/mol | [7][8] |
| Appearance | White Solid | [6] |
| Chemical Stability | Stable under recommended storage conditions.[5][9] | [5][9] |
| Reactivity | Vapors may form explosive mixtures with air.[10] Incompatible with strong oxidizing agents. | [10] |
1.2: Hazard Identification and GHS Classification
While a specific, comprehensive toxicological profile for this compound is not widely published, data from suppliers and structurally related compounds allow for a reliable hazard assessment. The primary hazards are associated with irritation and potential toxicity upon ingestion or inhalation.[8]
Based on data for closely related fluorinated piperidines and amine hydrochlorides, the compound should be handled as hazardous, with the following GHS classifications considered:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][11]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8][11][12][13]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[8][11][12][13]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[8][11][12]
The causality for this profile stems from two features: the amine hydrochloride nature, which can be acidic and irritating to tissues, and the potential for the fluorinated moiety to influence metabolic pathways or reactivity.
Section 2: Risk Assessment and Control Hierarchy
All work with this compound must begin with a formal risk assessment. The hierarchy of controls must be applied to mitigate identified risks, prioritizing engineering controls and administrative controls over sole reliance on Personal Protective Equipment (PPE).
2.1: Engineering Controls
The primary route of exposure to a solid compound like this is through inhalation of fine dust particles or accidental ingestion from contaminated surfaces. Therefore, engineering controls are paramount.
-
Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be performed inside a properly functioning chemical fume hood.[14][15] This is critical to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dusts.[16][17]
-
Designated Work Area: All work with this compound should be restricted to a designated area of the lab (e.g., a specific fume hood) to prevent cross-contamination. This area should be clearly labeled.[15]
2.2: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the compound and the task being performed.[16][17]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[14] For procedures with a higher risk of splashing, such as dissolving the material or during a reaction quench, a face shield should be worn in addition to goggles.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[15][17] Always check the manufacturer's glove compatibility data. Given that amine salts can be corrosive, promptly change gloves if they become contaminated.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[14]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with appropriate cartridges may be necessary.[10]
The following diagram illustrates the workflow for establishing a safe handling environment.
4.2: Spill Cleanup
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust. [10] 3. Carefully sweep or scoop the absorbed material into a labeled, sealable waste container. [12] 4. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel. 2. If safe to do so, close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EH&S) department immediately. [18] 4. Do not attempt to clean up a large spill without specialized training and equipment.
-
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. [6][12]* Collect waste in clearly labeled, sealed containers.
-
Never mix incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. [10]Consult your institution's EH&S department for specific procedures.
Conclusion
This compound is a valuable reagent whose safe use is predicated on a thorough understanding of its potential hazards and the diligent application of control measures. By integrating the principles of risk assessment, engineering controls, proper PPE, and standardized procedures, researchers can confidently and safely leverage this compound in the pursuit of scientific advancement. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional safety policies.
References
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards.
- National Center for Biotechnology Information. (n.d.). 4-(Fluoromethyl)piperidine hydrochloride. PubChem Compound Summary. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Fluoromethyl_piperidine-hydrochloride]([Link]
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- P. M. J. Szell, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- National Center for Biotechnology Information. (n.d.). 4-(3-Fluorophenyl)piperidine hydrochloride. PubChem Compound Summary.
- P. M. J. Szell, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- GOV.UK. (2024). What to do in a chemical emergency.
- Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. 4-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. peptide.com [peptide.com]
- 11. aaronchem.com [aaronchem.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. safety.fsu.edu [safety.fsu.edu]
Foreword: Charting the Thermodynamic Profile of a Novel Pharmaceutical Intermediate
An In-depth Technical Guide to the Thermochemical Landscape of 3-(Fluoromethyl)piperidine Hydrochloride
To the researchers, scientists, and drug development professionals navigating the complex path from discovery to market, the physical and chemical properties of a molecule are not mere data points; they are the foundational pillars upon which safe, stable, and efficacious medicines are built. This guide focuses on this compound (CAS: 1241725-60-9, Formula: C₆H₁₃ClFN), a piperidine derivative of interest in medicinal chemistry.
While specific, publicly available thermochemical data for this particular compound is scarce, this absence presents an opportunity. Instead of a simple data sheet, this document serves as a comprehensive technical guide and methodological roadmap. It is designed to empower you, the scientist, with the necessary frameworks—both experimental and computational—to thoroughly characterize this compound or any similar novel compound. We will delve into the causality behind experimental choices and the logic of computational strategies, ensuring that every protocol described is a self-validating system for generating robust and reliable thermochemical data.
Section 1: The Imperative of Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate is fraught with challenges, many of which can be anticipated and mitigated through a deep understanding of its thermochemical properties. For a molecule like this compound, this data is critical for:
-
Process Safety and Scale-Up: The enthalpy of formation (ΔfH°) is a direct indicator of a molecule's energetic content. This knowledge is paramount for assessing thermal hazards and designing safe manufacturing processes, preventing runaway reactions during synthesis and purification.
-
Polymorph Screening and Stability: The melting point, enthalpy of fusion, and heat capacity, determined through techniques like Differential Scanning Calorimetry (DSC), are essential for identifying and characterizing different solid-state forms (polymorphs). The relative stability of these forms dictates which is most suitable for development.
-
Formulation and Bioavailability: Solubility is a key determinant of a drug's bioavailability. The enthalpy of solution, which can be derived from calorimetric measurements, governs how solubility changes with temperature, informing the design of liquid formulations and dissolution testing.
-
Shelf-Life and Degradation Kinetics: Thermogravimetric Analysis (TGA) provides crucial information on the thermal stability of the hydrochloride salt, defining its decomposition temperature and helping to predict its long-term stability under various storage conditions.
This guide provides the blueprint for acquiring this vital information, ensuring a data-driven approach to drug development.
Section 2: Experimental Determination of Thermochemical Properties
A multi-technique experimental approach is required to build a complete thermodynamic profile. The following protocols are designed to provide a comprehensive and cross-validated dataset.
Thermal Analysis: Probing Stability and Phase Transitions
Thermal analysis techniques are the cornerstone of characterizing the solid-state properties of a pharmaceutical salt.
Causality: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[1][2][3] This allows for the precise determination of thermal events like melting and solid-solid transitions, and the measurement of heat capacity. For a hydrochloride salt, which can be hygroscopic or lose HCl upon heating, the choice of sample pan is critical to obtaining meaningful data.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) across the temperature range of interest.[4]
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan. To prevent the loss of volatile components (like HCl) before or during melting, use a hermetically sealed pan.[5] A pinhole may be added to the lid if controlled release of any off-gas is desired for study.
-
Experimental Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, under a constant flow of inert nitrogen gas (50 mL/min) to prevent oxidative degradation.[6]
-
Continue heating to a temperature beyond the observed melting/decomposition event.
-
-
Data Analysis:
-
Melting Point (Tₘ): Determined from the onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.
-
Heat Capacity (Cp): Determined using a modulated DSC approach or a three-step method (baseline, standard, sample).
-
Trustworthiness: Running the experiment at multiple heating rates (e.g., 5, 10, and 20 °C/min) helps to distinguish between melting (onset temperature shows little rate dependence) and decomposition (onset temperature often shifts significantly with heating rate).[5]
Causality: TGA measures the change in a sample's mass as a function of temperature.[7] It is used to determine thermal stability, decomposition profiles, and the presence of residual solvents or water. TGA data is crucial for correctly interpreting DSC results; a weight loss concurrent with a DSC endotherm indicates decomposition, not simple melting.[8]
Step-by-Step Methodology:
-
Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using Curie point standards.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Program:
-
Heat the sample from ambient temperature to a final temperature well above complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a controlled atmosphere, typically inert nitrogen, to study thermal decomposition. An oxidative (air) atmosphere can be used for comparison.
-
-
Data Analysis:
-
The TGA curve plots mass percentage versus temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.[9]
-
Sources
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. sump4.com [sump4.com]
- 5. tainstruments.com [tainstruments.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal analysis of some antidiabetic pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Fluoromethyl)piperidine Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(Fluoromethyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluoromethyl group into the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This protocol details a robust and reproducible three-step synthesis commencing with the readily available 3-piperidinemethanol. The synthesis involves N-protection, a key fluorination step using diethylaminosulfur trifluoride (DAST), and subsequent deprotection with concurrent hydrochloride salt formation. This guide offers in-depth procedural details, explains the rationale behind experimental choices, and emphasizes critical safety considerations, particularly when handling the hazardous fluorinating agent DAST.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1] Functionalization of the piperidine core allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential. The incorporation of fluorine into drug candidates is a widely employed strategy in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] The 3-(fluoromethyl)piperidine moiety, in particular, serves as a key structural motif in the development of novel therapeutics.[3]
This application note outlines a reliable synthetic route to this compound, beginning with the commercially available starting material, 3-piperidinemethanol. The synthesis is strategically divided into three key stages:
-
N-Protection of 3-Piperidinemethanol: To prevent side reactions at the secondary amine during the subsequent fluorination step, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.
-
Deoxyfluorination with DAST: The hydroxyl group of N-Boc-3-(hydroxymethyl)piperidine is converted to a fluoromethyl group using diethylaminosulfur trifluoride (DAST), a versatile and widely used fluorinating agent for the conversion of alcohols to alkyl fluorides.[4]
-
Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed under acidic conditions, which simultaneously protonates the piperidine nitrogen to yield the stable and readily handled hydrochloride salt of the final product.
This protocol is designed to be a practical resource for researchers, providing not only a step-by-step guide but also the scientific reasoning behind the chosen methodology.
Reaction Scheme
Sources
Application Notes and Protocols: Enantioselective Synthesis of 3-(Fluoromethyl)piperidine Hydrochloride
Abstract: This document provides a comprehensive guide for the enantioselective synthesis of 3-(fluoromethyl)piperidine hydrochloride, a valuable chiral building block for pharmaceutical and agrochemical research. The synthetic strategy is centered around the asymmetric hydrogenation of a 3-(fluoromethyl)pyridinium salt, a robust method for establishing the desired stereocenter. This guide details the preparation of the requisite pyridine precursor, the key asymmetric hydrogenation step with mechanistic insights, and final deprotection and salt formation. Furthermore, it includes detailed protocols for the purification and analysis of the final product, with a particular focus on the determination of enantiomeric excess using Chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Fluorinated Chiral Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] The introduction of fluorine atoms into drug molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3] Consequently, chiral piperidines bearing fluorinated substituents, such as 3-(fluoromethyl)piperidine, are highly sought-after building blocks in modern drug discovery. The precise control of stereochemistry is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide outlines a reliable and scalable method for accessing the enantiopure form of this compound.
Proposed Synthetic Strategy & Retrosynthesis
The core of our strategy is the enantioselective reduction of a prochiral pyridinium salt. This approach offers a convergent and efficient route to the target molecule. The retrosynthetic analysis is outlined below:
Caption: Retrosynthetic pathway for 3-(fluoromethyl)piperidine HCl.
The synthesis begins with the preparation of 3-(fluoromethyl)pyridine from commercially available 3-picoline. This intermediate is then quaternized with benzyl bromide to form the pyridinium salt. The crucial enantioselective step is the asymmetric hydrogenation of this salt, catalyzed by a chiral transition metal complex, to yield N-benzyl-3-(fluoromethyl)piperidine. Finally, removal of the N-benzyl protecting group via hydrogenolysis, followed by treatment with hydrochloric acid, affords the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of 3-(Fluoromethyl)pyridine
The synthesis of 3-(fluoromethyl)pyridine is not widely documented as a standard procedure. However, a plausible route involves the radical bromination of 3-picoline followed by nucleophilic fluorination.
Step 1a: Synthesis of 3-(Bromomethyl)pyridine
-
Reagents: 3-Picoline, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
To a solution of 3-picoline (1.0 eq) in dry CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-(bromomethyl)pyridine.
-
Step 1b: Synthesis of 3-(Fluoromethyl)pyridine
-
Reagents: 3-(Bromomethyl)pyridine, Potassium fluoride (KF), Acetonitrile (MeCN).
-
Procedure:
-
In a flame-dried flask, suspend spray-dried potassium fluoride (2.0-3.0 eq) in anhydrous acetonitrile.
-
Add 3-(bromomethyl)pyridine (1.0 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. The use of a phase-transfer catalyst (e.g., 18-crown-6) may be beneficial.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, filter the mixture to remove inorganic salts.
-
Remove the acetonitrile under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel to afford 3-(fluoromethyl)pyridine.
-
Part 2: Synthesis of N-Benzyl-3-(fluoromethyl)pyridinium Bromide
-
Reagents: 3-(Fluoromethyl)pyridine, Benzyl bromide, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-(fluoromethyl)pyridine (1.0 eq) in dichloromethane.
-
Add benzyl bromide (1.05 eq) dropwise to the solution at room temperature.[4]
-
Stir the reaction mixture at room temperature for 24-72 hours. A precipitate will form as the reaction progresses.[4]
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold dichloromethane or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the pure N-benzyl-3-(fluoromethyl)pyridinium bromide.
-
Part 3: Enantioselective Asymmetric Hydrogenation
This is the critical stereochemistry-defining step. The use of a base is crucial for achieving high enantioselectivity in the hydrogenation of 3-substituted pyridinium salts.[5][6][7]
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
-
Catalyst System: Rhodium(I) precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., a JosiPhos-type ligand). Iridium-based catalysts are also highly effective for this transformation.[2][8]
-
Reagents: N-Benzyl-3-(fluoromethyl)pyridinium bromide, Triethylamine (Et₃N), Methanol/THF solvent mixture, Hydrogen gas.
-
Protocol:
-
In a glovebox, charge a pressure-rated autoclave equipped with a glass liner and a magnetic stir bar with the rhodium precursor (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%).
-
Add a degassed solvent mixture of THF and Methanol.
-
Stir the mixture for 15-30 minutes to allow for catalyst pre-formation.
-
Add the N-benzyl-3-(fluoromethyl)pyridinium bromide (1.0 eq) and triethylamine (1.1 eq). The base is critical to scavenge the HBr formed, which can inhibit non-enantioselective pathways.[5][6]
-
Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 50 °C).
-
Stir the reaction for 12-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield enantiomerically enriched N-benzyl-3-(fluoromethyl)piperidine.
-
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst Loading | 1-2 mol% | Lower loading may be possible with optimization. |
| Solvent | THF/Methanol | Solubilizes both the salt and the catalyst. |
| Base | Triethylamine (Et₃N) | Crucial for high enantioselectivity.[5][6] |
| H₂ Pressure | 20-80 bar | Higher pressure often increases reaction rate. |
| Temperature | 40-60 °C | Balances reaction rate and catalyst stability. |
Part 4: Deprotection and Hydrochloride Salt Formation
-
Reagents: N-Benzyl-3-(fluoromethyl)piperidine, Palladium on carbon (Pd/C), Methanol, HCl solution.
-
Procedure:
-
Dissolve the enantiomerically enriched N-benzyl-3-(fluoromethyl)piperidine (1.0 eq) in methanol.
-
Add 10% Pd/C (5-10 wt%).
-
Stir the suspension under a hydrogen atmosphere (1-5 bar) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting free base in a minimal amount of diethyl ether or isopropanol.
-
Add a solution of HCl in ether or isopropanol (1.0-1.1 eq) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to afford the final this compound as a white solid.
-
Characterization and Quality Control
Structural Verification
-
NMR Spectroscopy: The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. Expected ¹H NMR signals for the piperidine ring protons will appear in the aliphatic region (typically 1.5-3.5 ppm), while the fluoromethyl group will exhibit a characteristic doublet due to H-F coupling.[3][9][10]
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the free base.
Determination of Enantiomeric Excess (ee%)
The enantiomeric purity of the final product is determined by chiral HPLC. Since the deprotected piperidine lacks a strong chromophore, pre-column derivatization may be necessary for sensitive UV detection.[11][12]
Protocol: Chiral HPLC Method Development
-
Derivatization (Optional but Recommended):
-
React the 3-(fluoromethyl)piperidine free base with a UV-active derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding amide or sulfonamide.[11] This introduces a strong chromophore, greatly enhancing detection sensitivity.
-
-
Column Screening:
-
Mobile Phase Conditions:
-
Start with a normal-phase mobile phase, such as a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).
-
The ratio can be adjusted to optimize retention and resolution. Increasing the alcohol content will decrease retention time.
-
For basic analytes (like the derivatized piperidine), adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape.
-
| Parameter | Starting Condition | Optimization Strategy |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Screen other polysaccharide columns (e.g., OD-H, IC-3). |
| Mobile Phase | n-Hexane:Isopropanol (90:10) + 0.1% DEA | Vary Hexane/IPA ratio (99:1 to 80:20). Try ethanol as modifier. |
| Flow Rate | 1.0 mL/min | Adjust between 0.5-1.5 mL/min to optimize resolution vs. analysis time. |
| Temperature | 25 °C | Vary between 15-40 °C; lower temperatures often improve resolution. |
| Detection | UV at 230 nm or 254 nm | Select wavelength based on the derivatizing agent's chromophore. |
-
Data Analysis:
-
Inject a racemic standard (prepared by omitting the chiral catalyst or using a racemic ligand) to identify the retention times of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100
-
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Barron, B., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters, 26(8), 1533–1538. [Link]
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Rowley, C. N., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(46), 11636-11639. [Link]
- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]
- Wang, D., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst.
- Organic Syntheses. (2015). Org. Synth. 2015, 92, 117. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Semantic Scholar. [Link]
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- ResearchGate. (2024). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
- Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. [Link]
- Babu, C. V. R., et al. (2014).
- CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- United States Patent 4,329,488. (1982).
- Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. | Semantic Scholar [semanticscholar.org]
- 8. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1), (3S)-(2306246-73-9) 1H NMR spectrum [chemicalbook.com]
- 10. 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum [chemicalbook.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable and Validated Synthesis of 3-(Fluoromethyl)piperidine Hydrochloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-(Fluoromethyl)piperidine hydrochloride, a valuable building block in contemporary drug discovery. The strategic introduction of a fluoromethyl group into the piperidine scaffold can significantly modulate the physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details a robust and scalable four-step synthetic sequence starting from commercially available 3-piperidinemethanol. We emphasize process safety, in-process controls, and the rationale behind key experimental choices to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API) intermediate.
Introduction and Strategic Rationale
The piperidine ring is a privileged scaffold found in numerous approved pharmaceuticals.[3][4] Functionalization of this core structure is a cornerstone of medicinal chemistry. The replacement of a hydrogen atom or a hydroxyl group with fluorine or a fluorinated motif is a widely adopted strategy to enhance the pharmacological profile of drug candidates.[4] Specifically, the 3-(fluoromethyl)piperidine moiety offers a unique combination of a basic nitrogen center and a polar, metabolically stable C-F bond, making it a desirable component for targeting a range of biological receptors.
The primary challenge in synthesizing this compound on a larger scale lies in the controlled and safe introduction of the fluorine atom. Direct fluorination methods often lack selectivity or require hazardous reagents unsuitable for industrial application.[5] Our selected strategy circumvents these issues by employing a deoxofluorination reaction on a protected, readily available precursor, 3-piperidinemethanol.[6] This multi-step approach is designed for scalability, safety, and purity.
The overall synthetic pathway is depicted below:
Diagram 1: Overall Synthetic Workflow for 3-(Fluoromethyl)piperidine HCl.
Safety First: Handling Fluorinating Agents
The deoxofluorination step utilizes reagents that are highly reactive and require strict safety protocols. This section is paramount for the safe execution of the synthesis.
-
Primary Hazards : Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) are toxic, corrosive, and can react violently with water.[7] Upon contact with moisture, they can release hydrogen fluoride (HF), an extremely corrosive and toxic gas.[5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Body Protection : A flame-resistant lab coat worn over chemical-resistant overalls.[8]
-
Hand Protection : Double-gloving is recommended, typically with a nitrile inner glove and a neoprene or butyl rubber outer glove.[9] Always consult the glove manufacturer's compatibility chart.[8]
-
Eye/Face Protection : Chemical splash goggles and a full-face shield are essential.[10]
-
-
Engineering Controls : All manipulations involving the fluorinating agent must be performed inside a certified, high-performance chemical fume hood to ensure adequate ventilation.[10] An emergency safety shower and eyewash station must be immediately accessible.[9]
-
Emergency Preparedness : A supply of calcium gluconate gel must be available in the immediate vicinity of the work area. In case of skin contact with HF-generating compounds, after copious flushing with water, calcium gluconate gel should be applied to the affected area to neutralize fluoride ions.[8] Seek immediate medical attention for any exposure.[8][9]
Detailed Synthesis Protocol
This protocol is designed for a nominal 100 g scale of the starting material, 3-piperidinemethanol.
Step 1: N-Boc Protection of 3-Piperidinemethanol
Rationale: The piperidine nitrogen is a nucleophile that would otherwise react with the fluorinating agent in the subsequent step. The tert-butyloxycarbonyl (Boc) group provides robust protection under the fluorination conditions and can be cleanly removed under acidic conditions.
Protocol:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-piperidinemethanol (100 g, 0.868 mol) and dichloromethane (DCM, 1 L).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 199 g, 0.912 mol, 1.05 eq) in DCM (500 mL).
-
Add the (Boc)₂O solution dropwise to the cooled piperidine solution over 1.5-2 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 500 mL), saturated aqueous NaHCO₃ (1 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-(hydroxymethyl)piperidine as a viscous oil or low-melting solid. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification.
Step 2: Deoxofluorination
Rationale: This is the key bond-forming step. We will use Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) as it is thermally more stable than DAST, making it a safer alternative for scale-up. The reaction proceeds via an intermediate fluorosulfite ester, which then undergoes an Sₙ2 displacement by fluoride.
Diagram 2: Simplified Mechanism of Deoxofluorination.
Protocol:
-
Under an inert nitrogen atmosphere, charge a 3 L dry, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel with N-Boc-3-(hydroxymethyl)piperidine (from Step 1, assuming ~186 g, 0.864 mol) and anhydrous DCM (1 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor™ (229 g, 1.04 mol, 1.2 eq) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not rise above -65 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
IPC: Monitor the reaction by ¹⁹F NMR or LC-MS to confirm the consumption of the starting alcohol.
-
Quenching (Critical Safety Step): Cool the reaction mixture to 0 °C in an ice-water bath. In a separate, larger vessel (e.g., a 10 L reactor), prepare a vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃, 2 L).
-
Very slowly and carefully, add the reaction mixture to the chilled NaHCO₃ solution.[8] This quenching process is exothermic and releases gas.[8] The rate of addition must be controlled to manage the effervescence and temperature.
-
Once the quench is complete and gas evolution has ceased, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 1 L), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure N-Boc-3-(fluoromethyl)piperidine.
Step 3: N-Boc Deprotection
Rationale: The Boc protecting group is labile under strong acidic conditions. Hydrochloric acid is used here, which will also prepare the molecule for the final salt formation step.
Protocol:
-
Dissolve the purified N-Boc-3-(fluoromethyl)piperidine (assuming ~150 g, 0.69 mol) in 1,4-dioxane (750 mL) in a 2 L flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a 4 M solution of HCl in 1,4-dioxane (520 mL, 2.07 mol, 3.0 eq) dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. A precipitate will form.
-
IPC: Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid is crude this compound.
Step 4: Recrystallization and Final Product Isolation
Rationale: Recrystallization is a critical final purification step to remove any residual impurities and to obtain a crystalline, easy-to-handle solid with high purity.
Protocol:
-
To the crude solid from Step 3, add a suitable solvent system for recrystallization, such as isopropanol/diethyl ether or ethanol/ethyl acetate.
-
Heat the mixture gently until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation.
-
Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
The final product is this compound, which should be a white to off-white crystalline solid.[11]
Data Summary and Characterization
Table 1: Reagent and Solvent Quantities (Theoretical)
| Reagent/Solvent | Step | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| 3-Piperidinemethanol | 1 | 115.17 | 100 g | 0.868 | 1.0 |
| Di-tert-butyl dicarbonate | 1 | 218.25 | 199 g | 0.912 | 1.05 |
| Dichloromethane (DCM) | 1, 2 | 84.93 | ~3.5 L | - | - |
| Deoxo-Fluor™ | 2 | 221.25 | 229 g | 1.04 | 1.2 |
| 4 M HCl in Dioxane | 3 | 36.46 | 520 mL | 2.07 | 3.0 |
| Isopropanol / Diethyl Ether | 4 | - | As needed | - | - |
Table 2: Process Parameters and Controls
| Step | Parameter | Set Point | Monitoring Method |
| 1. Protection | Temperature | 0-10 °C (addition), RT (reaction) | Thermometer, TLC/LC-MS |
| 2. Fluorination | Temperature | -78 °C (addition), RT (reaction) | Thermometer, ¹⁹F NMR/LC-MS |
| 3. Deprotection | Temperature | 0-5 °C (addition), RT (reaction) | Thermometer, LC-MS |
| 4. Recrystallization | Temperature | Reflux, then 0-5 °C | Visual, Thermometer |
Table 3: Final Product Characterization
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₁₂FN · HCl |
| Molecular Weight | 153.62 g/mol [11] |
| Melting Point | Lot-specific, determined by DSC |
| ¹H NMR | Conforms to structure |
| ¹⁹F NMR | Conforms to structure |
| Mass Spec (ESI+) | m/z = 118.1 [M+H]⁺ |
| Purity (HPLC) | ≥ 98.0% |
Conclusion
The protocol described herein provides a reliable and scalable pathway to synthesize this compound. By employing a robust Boc protection strategy and a safer, thermally stable fluorinating agent, this process is well-suited for producing multi-gram to kilogram quantities of this important building block. Strict adherence to the detailed safety protocols is essential for the successful and safe execution of this synthesis. The implementation of in-process controls ensures a self-validating workflow, leading to a final product of high purity and quality, ready for application in drug development and medicinal chemistry research.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Hairi, S. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Suzhou Hairi New Material.
- BenchChem. (n.d.). Technical Support Center: Safe Handling of Highly Fluorinated Compounds.
- ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Princeton University. (n.d.). Fluorine.
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
- Echemi. (n.d.). 3-Piperidinemethanol.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives....
- O'Hagan, D., et al. (2020, May 15). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
- MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 11. scbt.com [scbt.com]
3-(Fluoromethyl)piperidine Hydrochloride: A Versatile Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Role of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and the ability to engage in critical hydrogen bonding interactions, while providing a three-dimensional framework for the precise orientation of pharmacophoric elements.[3][4] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic for fine-tuning molecular properties to enhance drug-like characteristics. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[3][5]
This application note details the utility of 3-(Fluoromethyl)piperidine hydrochloride, a key building block that combines the advantageous structural features of the piperidine core with the beneficial effects of a fluoromethyl substituent. We will provide an overview of its key properties, detailed protocols for its incorporation into lead compounds, and case studies illustrating its successful application in drug discovery programs.
Physicochemical Properties of this compound
The introduction of a fluoromethyl group at the 3-position of the piperidine ring imparts unique physicochemical characteristics that are highly desirable in medicinal chemistry.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₆H₁₃ClFN | |
| Molecular Weight | 153.63 g/mol | Falls within the 'rule of five' guidelines for oral bioavailability. |
| CAS Number | 1241725-60-9 | Unique identifier for this specific chemical entity. |
| Form | Hydrochloride salt | Enhances solubility and stability for easier handling and formulation. |
| pKa (predicted) | ~9.5 - 10.5 | The electron-withdrawing effect of the fluorine atom can lower the basicity of the piperidine nitrogen compared to its non-fluorinated analog. This modulation of pKa can be critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.[3] |
| LogP (predicted) | ~1.0 - 1.5 | The fluoromethyl group increases lipophilicity compared to a methyl or hydroxyl group, which can enhance membrane permeability and oral absorption. |
Note: Predicted values are based on computational models and may vary from experimental data.
Synthetic Utility: Key Reactions and Protocols
This compound is a versatile intermediate that can be readily incorporated into larger molecules through standard synthetic transformations. As a hydrochloride salt, in-situ neutralization is typically required to free the secondary amine for reaction.
Protocol 1: N-Alkylation via Nucleophilic Substitution
Direct N-alkylation with alkyl halides is a fundamental method for introducing substituents onto the piperidine nitrogen.
Reaction Scheme:
R-CHO/R-CO-R' + 3-(Fluoromethyl)piperidine·HCl --(Reducing Agent, Base)--> N-CH(R)-R' - 3-(Fluoromethyl)piperidine
R-COOH + 3-(Fluoromethyl)piperidine·HCl --(Coupling Agent, Base)--> N-CO-R - 3-(Fluoromethyl)piperidine
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Role of 3-(Fluoromethyl)piperidine Hydrochloride in Neurological Drug Discovery
Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds for CNS Drug Discovery
The piperidine motif is a cornerstone in the architecture of numerous centrally acting pharmaceuticals, valued for its conformational flexibility and ability to engage with a wide array of neurological targets.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tool in modern medicinal chemistry to refine the pharmacological profile of drug candidates.[2] Fluorination can significantly modulate key physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability.[3][4] These modifications can lead to enhanced blood-brain barrier penetration, improved target affinity and selectivity, and a more favorable pharmacokinetic profile.[5] This document provides an in-depth guide to the potential applications and experimental evaluation of 3-(Fluoromethyl)piperidine hydrochloride, a representative fluorinated piperidine, in the context of neurological drug discovery. While this specific molecule is intended for research purposes, the principles and protocols outlined herein are broadly applicable to the investigation of analogous compounds.[6]
Physicochemical Properties and Rationale for Neurological Applications
This compound (CAS: 1241725-60-9) is a piperidine derivative featuring a fluoromethyl group at the 3-position. The electron-withdrawing nature of the fluorine atom is anticipated to lower the basicity of the piperidine nitrogen compared to its non-fluorinated counterpart. This modulation of pKa can be critical for optimizing interactions with biological targets and can influence off-target effects, such as hERG channel affinity.[4]
| Property | Value | Source |
| CAS Number | 1241725-60-9 | |
| Molecular Formula | C₆H₁₂FN·HCl | |
| Molecular Weight | 153.62 g/mol | |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Table 1: Physicochemical Properties of this compound.
The introduction of the fluoromethyl group also impacts the molecule's conformational preferences and lipophilicity, which are key determinants of its pharmacokinetic and pharmacodynamic properties.[3] Given the prevalence of the piperidine scaffold in drugs targeting neurological disorders, this compound represents a valuable tool for exploring novel therapeutic avenues.
Proposed Mechanism of Action: A Focus on the Sigma-1 Receptor
While direct biological data for this compound is not extensively published, the broader class of fluorinated piperidines has shown significant promise as ligands for the sigma-1 (σ₁) receptor.[6][7] The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including calcium signaling, ion channel modulation, and neuronal survival.[8] Its role in neuroprotection and its involvement in the pathophysiology of neurodegenerative diseases and psychiatric disorders make it an attractive target for therapeutic intervention.[9]
This application note hypothesizes that this compound may act as a modulator of the σ₁ receptor. The following protocols are designed to investigate this hypothesis and to characterize the compound's broader neurological profile.
Experimental Protocols
Part 1: In Vitro Target Identification and Characterization
The initial step is to determine if this compound binds to the hypothesized σ₁ receptor and to assess its selectivity.
This protocol is adapted from established methods for determining the binding affinity of novel compounds for the σ₁ receptor.[1][10]
Objective: To determine the binding affinity (Ki) of this compound for the σ₁ receptor.
Materials:
-
Membrane homogenates from guinea pig brain (a rich source of σ₁ receptors).
-
Radioligand: -pentazocine.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Test compound: this compound, dissolved in assay buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, combine in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of the test compound at various concentrations.
-
100 µL of guinea pig brain membrane homogenate (protein concentration to be optimized).
-
50 µL of -pentazocine at a final concentration at or below its Kd (typically 1-3 nM).
-
-
Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with an appropriate volume of scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To assess the selectivity of this compound by determining its binding affinity for the σ₂ receptor.
Materials:
-
Membrane homogenates from rat liver.
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine).
-
Non-specific binding control: Unlabeled DTG.
-
σ₁ receptor masking agent: (+)-pentazocine.
-
Other materials are as in Protocol 1.1.
Procedure:
-
Follow the same general procedure as in Protocol 1.1, with the following modifications:
-
Use rat liver membrane homogenates.
-
Use [³H]-DTG as the radioligand.
-
Include a saturating concentration of (+)-pentazocine (e.g., 200 nM) in all wells to block the binding of [³H]-DTG to σ₁ receptors.[10]
-
Use 10 µM unlabeled DTG to determine non-specific binding.
To further characterize the selectivity profile, it is prudent to screen this compound against key monoamine transporters.[11][12]
Objective: To determine the binding affinity of the compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Materials:
-
Cell membranes expressing recombinant human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Non-specific binding controls: GBR 12909 for DAT, fluoxetine for SERT, and desipramine for NET.
-
Appropriate assay buffers for each transporter.
Procedure:
-
Conduct separate radioligand binding assays for each transporter following a similar protocol to 1.1.
-
Use the specific cell membranes, radioligands, and non-specific binding controls for each target.
-
Calculate the Ki values for each transporter to assess the compound's selectivity.
Part 2: Cell-Based Functional and Neuroprotection Assays
Following target identification, it is crucial to assess the functional activity of this compound and its potential neuroprotective effects in a cellular context.
Objective: To determine if this compound can induce neurite outgrowth, a functional effect often associated with σ₁ receptor agonists.
Materials:
-
PC12 cell line.
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum).
-
Nerve Growth Factor (NGF) as a positive control.
-
This compound.
-
A known σ₁ receptor antagonist (e.g., NE-100) for mechanism validation.
-
Microscope with imaging capabilities.
Procedure:
-
Plate PC12 cells in collagen-coated multi-well plates.
-
After 24 hours, differentiate the cells with a low concentration of NGF (e.g., 2.5 ng/mL).
-
Treat the cells with various concentrations of this compound.
-
In a separate set of wells, co-treat with the test compound and a σ₁ receptor antagonist to confirm the mechanism of action.
-
Incubate for 48-72 hours.
-
Fix and image the cells.
-
Quantify neurite outgrowth (e.g., the percentage of cells bearing neurites longer than the cell body diameter).
Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.[13]
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Cell culture medium (e.g., DMEM/F12 with FBS).
-
Neurotoxic insult: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
This compound.
-
MTT or similar cell viability reagent.
-
Plate reader.
Procedure:
-
Plate SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) or 6-OHDA (e.g., 50-100 µM).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated control cells.
Part 3: In Vivo CNS Models
Should the in vitro and cell-based assays yield promising results, the next logical step is to evaluate the compound's effects in a relevant animal model of a neurological disorder.
This model is widely used to assess the neuroprotective potential of compounds against dopamine neuron degeneration.[14]
Objective: To determine if this compound can protect against MPTP-induced dopaminergic neurotoxicity and motor deficits.
Animals: Male C57BL/6 mice.
Materials:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
This compound.
-
Apparatus for behavioral testing (e.g., rotarod, open field).
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody).
Procedure:
-
Acclimatize the mice and divide them into treatment groups (e.g., vehicle, MPTP + vehicle, MPTP + test compound at different doses).
-
Administer this compound (e.g., via intraperitoneal injection) for a pre-treatment period (e.g., 7 days).
-
Induce Parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p., for 4-5 consecutive days).
-
Continue administration of the test compound throughout the MPTP treatment period and for a subsequent duration (e.g., 7-14 days).
-
Conduct behavioral tests (e.g., rotarod test for motor coordination) at specified time points.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform immunohistochemical analysis of the substantia nigra and striatum to quantify the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons).
-
Biochemical analyses (e.g., HPLC measurement of dopamine and its metabolites in the striatum) can also be performed.
Conclusion and Future Directions
This compound represents a valuable chemical tool for probing the complex landscape of neurological drug targets. The strategic incorporation of a fluoromethyl group provides a unique set of physicochemical properties that may confer advantageous pharmacological effects. The protocols detailed in this guide offer a comprehensive framework for investigating its potential mechanism of action, with a primary focus on the sigma-1 receptor, and for evaluating its neuroprotective potential. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic profile and efficacy in a broader range of CNS disorder models, ultimately contributing to the development of novel therapeutics for debilitating neurological conditions.
References
- In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
- In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties.
- Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry.
- Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. Acta Pharmaceutica Sinica B.
- Potential Protective Effects of Pungent Flavor Components in Neurodegener
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program.
- Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology.
- A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.
- Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl-SA4503. Synapse.
- Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry.
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
- MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)
- Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Brain Research.
- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Oncotarget.
- Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. The Journal of Biological Chemistry.
- Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry.
- Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Malaria Journal.
- The neuroprotective effect of a novel calmodulin antagonist, 3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1h-indazole dihydrochloride 3.5 hydrate, in transient forebrain ischemia. Osaka University Knowledge Archive.
- Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Comput
- Synthesis of S-([18F]fluoromethyl)-(+)-McN5652 as a potential PET radioligand for the serotonin transporter. Nuclear Medicine and Biology.
Sources
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. mdpi.com [mdpi.com]
- 6. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: [18F]3-Fluoromethylpiperidine for PET Imaging of the Sigma-1 Receptor
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(Fluoromethyl)piperidine hydrochloride as a precursor for a Positron Emission Tomography (PET) imaging agent targeting the Sigma-1 receptor.
Introduction and Scientific Rationale
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo.[1] The development of novel PET radiotracers is crucial for advancing our understanding of disease pathophysiology and for accelerating drug development.[2][3] The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located predominantly at the endoplasmic reticulum, has emerged as a significant therapeutic and diagnostic target.[4] Altered expression of σ1Rs is implicated in a range of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, as well as in various cancers.[4][5] Consequently, imaging σ1R density and distribution can serve as a valuable biomarker for disease diagnosis, patient stratification, and monitoring therapeutic response.[6]
The 3-(Fluoromethyl)piperidine scaffold represents a promising structural motif for developing high-affinity and selective σ1R ligands. When radiolabeled with fluorine-18 (t½ ≈ 109.8 min), it becomes a viable PET tracer.[7] The resulting tracer, [18F]3-Fluoromethylpiperidine, allows for the in vivo quantification of σ1R expression. This application note provides a comprehensive overview and detailed protocols for the synthesis, quality control, and preclinical application of this class of radiotracers.
Radiosynthesis of [18F]3-Fluoromethylpiperidine
The radiosynthesis of [18F]3-Fluoromethylpiperidine is typically achieved via a two-step process involving nucleophilic substitution of a suitable precursor with cyclotron-produced [18F]fluoride, followed by deprotection. This process is commonly automated to ensure reproducibility and minimize radiation exposure.[8]
Causality of the Radiochemical Approach
The chosen synthetic route relies on the well-established nucleophilic substitution (SN2) reaction.[9][10]
-
[18F]Fluoride Activation: Cyclotron-produced aqueous [18F]fluoride is a poor nucleophile due to strong hydration. To enhance its reactivity, it is complexed with a phase-transfer catalyst, typically a combination of potassium carbonate (K2CO3) and a cryptand like Kryptofix 2.2.2 (K222). K222 chelates the potassium ion (K+), leaving a "naked," highly nucleophilic fluoride anion.[11] Azeotropic drying with acetonitrile is critical to remove residual water, which would otherwise quench the reaction.
-
Precursor Design: The precursor molecule, typically a tosylate or mesylate derivative of N-protected 3-(hydroxymethyl)piperidine, is designed with a good leaving group (tosylate/mesylate) to facilitate the SN2 attack by the [18F]fluoride ion. The N-Boc (tert-butyloxycarbonyl) protecting group is used due to its stability during the fluorination step and its relatively straightforward removal under acidic conditions.
-
Purification: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying the final product, ensuring high radiochemical purity by separating the desired radiotracer from unreacted [18F]fluoride, the precursor, and other chemical byproducts.[12]
Diagram: Radiosynthesis Workflow
Sources
- 1. itnonline.com [itnonline.com]
- 2. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Tracers and Radionuclides in PET Imaging | Radiology Key [radiologykey.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 9. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. openmedscience.com [openmedscience.com]
Protocol for N-derivatization of 3-(Fluoromethyl)piperidine hydrochloride
An Application Guide to the N-Derivatization of 3-(Fluoromethyl)piperidine Hydrochloride for Drug Discovery
Abstract
This technical guide provides detailed protocols and expert insights for the N-derivatization of this compound, a critical building block in modern medicinal chemistry. The strategic introduction of a fluoromethyl group onto the piperidine scaffold offers unique physicochemical properties beneficial for drug development.[1] N-derivatization is a key step in modifying the parent molecule to enhance pharmacological activity, selectivity, and pharmacokinetic profiles.[2][3][4] This document outlines three robust and versatile protocols—N-acylation, N-alkylation, and reductive amination—offering researchers a practical guide to synthesizing a diverse library of novel compounds. Each protocol is supported by mechanistic rationale, step-by-step instructions, and methods for purification and characterization.
Introduction: The Strategic Importance of 3-(Fluoromethyl)piperidine
The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural alkaloids, valued for its favorable pharmacological and metabolic properties.[4][5] The incorporation of fluorine, and specifically the fluoromethyl group, can profoundly alter a molecule's basicity (pKa), lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.[1]
This compound serves as a versatile scaffold for building novel therapeutic agents.[6][7] However, as it is supplied as a hydrochloride salt, the piperidine nitrogen is protonated and non-nucleophilic. A critical first step in any derivatization is the in-situ liberation of the free secondary amine using a suitable base. This guide provides comprehensive methodologies to achieve this and subsequently modify the nitrogen atom, unlocking the full synthetic potential of this valuable synthon.
Core Principles: Pre-Reaction Considerations
The Starting Material: Understanding the Hydrochloride Salt
The starting material, this compound, is a stable, crystalline solid. The protonated piperidinium ion must be neutralized to its free base form, 3-(fluoromethyl)piperidine, to render the nitrogen lone pair available for nucleophilic attack.
The Crucial Role of the Base
The choice of base is dictated by the reactivity of the electrophile and the desired reaction conditions. A stoichiometric amount of base is required to neutralize the hydrochloride salt, and an additional equivalent is often needed if the subsequent reaction generates an acidic byproduct (e.g., HCl from an acyl chloride).
-
Tertiary Amines (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA)): These are non-nucleophilic organic bases commonly used for reactions with sensitive electrophiles like acyl chlorides. DIPEA, a sterically hindered base, is particularly useful for preventing side reactions.
-
Inorganic Bases (e.g., Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)): These are cost-effective and easily removed during aqueous work-up. They are well-suited for less reactive electrophiles like alkyl halides, often in polar aprotic solvents like DMF or acetonitrile.[8]
Solvent Selection
The solvent must dissolve the reactants and be inert under the reaction conditions. Anhydrous (dry) solvents are highly recommended to prevent the hydrolysis of moisture-sensitive reagents.
-
Aprotic Solvents: Dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are excellent choices for a wide range of N-derivatization reactions.[8]
-
Ethereal Solvents: Tetrahydrofuran (THF) is also suitable for many of these transformations.
Experimental Protocols for N-Derivatization
The following sections provide detailed, step-by-step protocols for three fundamental N-derivatization strategies.
Protocol 1: N-Acylation via Acid Chloride (Amide Synthesis)
N-acylation is a highly reliable method for forming robust amide bonds, a common functional group in pharmaceuticals. The reaction proceeds via nucleophilic acyl substitution.[2]
Methodology Rationale: The reaction is initiated at 0 °C to control the initial exotherm from the highly reactive acyl chloride. Two equivalents of a tertiary amine base are used: one to liberate the free piperidine and the second to scavenge the HCl generated during the reaction.
Experimental Protocol:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Suspend the salt in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 2.2 eq) dropwise and stir the mixture for 15-20 minutes.
-
In a separate flask, dissolve the desired acyl chloride (R-COCl, 1.1 eq) in a small volume of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the piperidine mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-acyl derivative.[9]
Workflow Visualization:
Protocol 2: N-Alkylation via Alkyl Halide
This method introduces alkyl groups to the piperidine nitrogen through an Sₙ2 reaction, providing access to tertiary amines.
Methodology Rationale: Alkyl halides are less reactive electrophiles than acyl chlorides, often necessitating a stronger base and/or elevated temperatures to drive the reaction to completion. A polar aprotic solvent like DMF is ideal for promoting Sₙ2 reactions.[8]
Experimental Protocol:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Add the alkyl halide (R-X, where X = Br or I; 1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with a large volume of water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (3x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Workflow Visualization:
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile one-pot method for N-alkylation that uses an aldehyde or ketone as the alkyl source.[10][11] The reaction proceeds via the in-situ formation of an iminium ion, which is then selectively reduced.
Methodology Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[11][12] It is also tolerant of the slightly acidic conditions that can favor iminium formation.[13]
Experimental Protocol:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Suspend the salt in anhydrous 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M).
-
Add triethylamine (Et₃N, 1.1 eq) to liberate the free amine and stir for 15 minutes.
-
Add the desired aldehyde or ketone (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any effervescence.
-
Stir the reaction at room temperature for 4-12 hours, or until starting material is consumed as monitored by TLC/LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 20 minutes, then transfer to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product using flash column chromatography.
Workflow Visualization:
Summary of Reaction Conditions and Data
For ease of comparison, the key parameters for each protocol are summarized below. Yields are typical and may vary based on the specific substrates used.
| Parameter | Protocol 1: N-Acylation | Protocol 2: N-Alkylation | Protocol 3: Reductive Amination |
| Electrophile | Acyl Chloride (1.1 eq) | Alkyl Halide (1.2 eq) | Aldehyde/Ketone (1.1 eq) |
| Base | Et₃N or DIPEA (2.2 eq) | K₂CO₃ (2.5 eq) | Et₃N (1.1 eq) |
| Key Reagent | - | - | NaBH(OAc)₃ (1.5 eq) |
| Solvent | Anhydrous DCM | Anhydrous DMF or ACN | Anhydrous DCE or DCM |
| Temperature | 0 °C to Room Temp. | 60 - 80 °C | Room Temp. |
| Typical Time | 2 - 4 hours | 6 - 18 hours | 4 - 12 hours |
| Typical Yield | 75 - 95% | 50 - 85% | 70 - 90% |
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the newly synthesized derivatives.[9][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. In ¹H NMR, observe the appearance of new signals corresponding to the added N-substituent and a downfield shift of the piperidine protons adjacent to the nitrogen (H-2 and H-6).[9]
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to confirm the molecular weight of the derivatized product by observing the molecular ion peak ([M+H]⁺).[9]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly employed.[9][15]
Conclusion
The protocols detailed in this application note provide researchers with a robust and versatile toolkit for the N-derivatization of this compound. By mastering N-acylation, N-alkylation, and reductive amination, scientists can efficiently generate diverse libraries of novel compounds, accelerating the process of drug discovery and development. The key to success lies in the appropriate choice of base, solvent, and reaction conditions, tailored to the specific electrophile employed.
References
- Benchchem. An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
- Benchchem. A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents.
- NIH. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020-01-02).
- Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back.
- Apollo Scientific. This compound.
- Zafar, S. et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. J.Chem.Soc.Pak.
- Books. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019-11-12).
- Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
- EvitaChem. Buy 3-[(3-Fluorophenyl)carbonyl]piperidine HCl (EVT-1734730).
- Semantic Scholar. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- MDPI. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.
- AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.
- Santa Cruz Biotechnology. This compound.
- YouTube. Reductive Amination | Synthesis of Amines. (2025-02-17).
- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016-10-06).
- ResearchGate. Procedure for N-alkylation of Piperidine?. (2017-03-16).
Sources
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 3-[(3-Fluorophenyl)carbonyl]piperidine HCl (EVT-1734730) | 852212-51-2 [evitachem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Quantification of 3-(Fluoromethyl)piperidine Hydrochloride: A Multi-Platform Analytical Guide
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methods for the precise and accurate quantification of 3-(Fluoromethyl)piperidine hydrochloride (CAS 1241725-60-9), a key fluorinated building block in modern drug discovery and development. Recognizing the critical need for robust analytical oversight in pharmaceutical manufacturing and research, this document details three orthogonal, validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR). Each protocol is presented with an in-depth explanation of the scientific rationale, step-by-step procedures, and method validation parameters according to International Council for Harmonisation (ICH) Q2(R2) guidelines. This application note is designed for researchers, analytical scientists, and quality control professionals, offering a practical framework for implementation in a regulated laboratory environment.
Introduction and Scientific Rationale
This compound is a heterocyclic amine whose structural motif is of increasing interest in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. As this compound progresses through the development pipeline as a crucial intermediate or API, its accurate quantification becomes paramount for ensuring purity, stability, and batch-to-batch consistency.
The selection of an analytical method is governed by the physicochemical properties of the analyte. This compound is a polar, basic salt. Its piperidine nitrogen is readily protonated, and it lacks a strong native chromophore for UV detection. These characteristics present specific analytical challenges that necessitate tailored methodologies.
This guide presents three distinct yet complementary analytical approaches:
-
RP-HPLC-UV: The industry standard for routine quality control, offering robustness and high throughput. The protocol addresses the challenge of analyzing a basic compound by using an acidic mobile phase modifier to ensure sharp, symmetrical peak shapes.
-
GC-MS: An orthogonal method providing a high degree of specificity and structural confirmation. The protocol addresses the non-volatile nature of the hydrochloride salt by converting it to its free base form prior to analysis.
-
¹⁹F-qNMR: An absolute, primary quantification method that leverages the unique ¹⁹F nucleus. It is highly specific, requires minimal sample preparation, and is invaluable for the certification of reference standards, as its signal is directly proportional to the molar concentration.
Each method is supported by a detailed protocol and a discussion of its validation, ensuring that the described procedures are not merely academic exercises but are fit for their intended purpose in a regulated setting.[1]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle and Rationale
This method separates this compound from potential impurities based on its polarity using a reversed-phase C18 column. A key challenge in analyzing basic compounds like piperidine derivatives on silica-based columns is the potential for ionic interactions with residual acidic silanol groups, leading to poor peak shape (tailing) and inconsistent retention times.[2]
To mitigate this, the mobile phase is acidified with trifluoroacetic acid (TFA). The acid serves two critical functions:
-
Analyte Protonation: It ensures the piperidine nitrogen is consistently protonated, presenting a single ionic species to the stationary phase.
-
Silanol Suppression: The TFA acts as an ion-pairing agent and masks the active silanol sites on the silica support, minimizing secondary interactions.[3]
Detection is performed at a low UV wavelength (e.g., 210 nm) to achieve sufficient sensitivity, as the analyte lacks a significant chromophore.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA), analytical grade.
-
0.22 µm syringe filters.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A. This is the stock solution.
-
Further dilutions can be made from the stock to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
-
System Suitability:
-
Inject the 100 µg/mL standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve using linear regression.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Experimental workflow for HPLC-UV quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS offers superior specificity compared to HPLC-UV, as it provides mass-to-charge ratio information, confirming the identity of the analyte. The primary challenge is the non-volatile nature of the hydrochloride salt. This protocol overcomes this by a simple liquid-liquid extraction to convert the salt into its more volatile free base form.[4]
The sample is dissolved in water and basified (e.g., with NaOH) to deprotonate the piperidine nitrogen. The resulting free base is then extracted into an organic solvent (e.g., dichloromethane). This solution can be directly injected into the GC-MS. Electron Ionization (EI) will cause predictable fragmentation of the piperidine ring, with characteristic fragments providing definitive structural confirmation.[5]
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Vortex mixer, centrifuge.
-
GC vials with inserts.
-
Dichloromethane (DCM), HPLC grade.
-
Sodium hydroxide (NaOH) solution, 1 M.
-
Anhydrous sodium sulfate.
Procedure:
-
Standard Solution Preparation (100 µg/mL free base):
-
Accurately weigh ~10 mg of this compound into a vial. Dissolve in 1 mL of deionized water.
-
Add 1 mL of 1 M NaOH solution and vortex.
-
Add 2 mL of DCM, vortex vigorously for 1 minute, and centrifuge to separate phases.
-
Carefully transfer the bottom DCM layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
This DCM extract is the standard. Prepare a calibration curve by diluting this stock.
-
-
Sample Preparation:
-
Prepare the sample identically to the standard, starting with an accurately weighed amount of the sample material.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Vol. | 1 µL |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 250 m/z |
-
Quantification:
-
Identify the peak for 3-(Fluoromethyl)piperidine free base by its retention time and mass spectrum.
-
Use a characteristic, abundant ion for quantification (e.g., the molecular ion or a major fragment ion).
-
Construct a calibration curve and determine the sample concentration as described for the HPLC method.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for quantitative ¹⁹F-NMR analysis.
Method Validation According to ICH Q2(R2) Guidelines
All analytical methods intended for use in a regulated environment must be validated to demonstrate their fitness for purpose. [6][7]The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity or assay method. [8][9]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference from blank, placebo, or known impurities at the analyte's retention time/chemical shift. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Repeatability (same day, analyst, instrument): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision at LOQ should meet acceptance criteria. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant impact on results when parameters (e.g., pH, flow rate, temp.) are slightly varied. |
Conclusion
This application note provides three robust, orthogonal, and scientifically sound methods for the quantification of this compound.
-
The RP-HPLC-UV method is ideal for routine quality control, offering a balance of speed, simplicity, and reliability.
-
The GC-MS method serves as an excellent confirmatory technique, providing definitive structural identification alongside quantification.
-
The ¹⁹F-qNMR method stands as a primary, absolute technique, best suited for the certification of reference materials and for high-accuracy purity assessments where a specific reference standard may not be available.
The choice of method will depend on the specific application, available instrumentation, and the required level of analytical rigor. By following the detailed protocols and validation guidelines presented herein, researchers and quality control professionals can ensure the generation of accurate and defensible data for this compound.
References
- Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance.
- Svensson, F. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs. Diva-portal.org.
- Malet-Martino, M., & Martino, R. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Bioanalysis, 4(5), 1-25.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- American Chemical Society. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry.
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
- Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
Sources
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Assays with 3-(Fluoromethyl)piperidine Hydrochloride
Introduction: The Scientific Rationale for Investigating 3-(Fluoromethyl)piperidine Hydrochloride
The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3][4] Its prevalence in clinically approved drugs such as methylphenidate, risperidone, and donepezil underscores the value of this scaffold in drug design.[2] The piperidine ring's three-dimensional structure and its ability to engage in key hydrogen bonding and van der Waals interactions make it a privileged scaffold for targeting a variety of biological macromolecules.[4]
The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance key pharmacokinetic and pharmacodynamic properties.[5] The trifluoromethyl group, in particular, can significantly increase a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[6][7][8] The electron-withdrawing nature of the fluoromethyl group on the piperidine ring of this compound (CAS 1241725-60-9) suggests the potential for novel biological activity.[7][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to elucidate the biological functions of this compound. Given the novelty of this specific molecule, we will present a series of foundational and targeted assay protocols based on the well-established activities of structurally related piperidine derivatives.[1][10][11] These protocols are designed to be self-validating and provide a robust framework for initial screening and mechanism of action studies.
Hypothesized Biological Activities and Potential Mechanisms of Action
Based on the extensive literature on piperidine derivatives, this compound could plausibly interact with several classes of biological targets. These include, but are not limited to:
-
Central Nervous System (CNS) Receptors and Transporters: Many piperidine-containing molecules modulate neurotransmitter systems.[6][12] Potential targets include G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as neurotransmitter transporters such as the glycine transporter 1 (GlyT1).[13]
-
Enzyme Inhibition: The piperidine scaffold is found in various enzyme inhibitors.[12] Depending on the overall structure, this compound could potentially inhibit kinases, proteases, or other enzymes involved in disease-relevant signaling pathways.
-
Antiproliferative Activity: A significant number of piperidine derivatives exhibit cytotoxic effects against cancer cell lines.[1][10][11] The mechanism of action for such compounds can range from inducing apoptosis to inhibiting key signaling pathways like PI3K/Akt.[1]
To illustrate a potential mechanism of action, the following diagram depicts a hypothetical scenario where this compound acts as an antagonist of a G-protein coupled receptor (GPCR), leading to the modulation of a downstream signaling cascade.
Caption: Hypothetical GPCR Antagonism by this compound.
General Considerations for Cell-Based Assays
Before initiating specific protocols, it is crucial to establish the fundamental physicochemical properties of this compound and to select appropriate cellular models.
1. Solubility and Stock Solution Preparation:
-
Determine the solubility of the compound in various solvents (e.g., water, DMSO, ethanol). For cell-based assays, DMSO is a common choice for creating high-concentration stock solutions.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO). Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Always include a vehicle control (e.g., DMSO at the same final concentration as the test compound) in all experiments to account for any solvent-induced effects.
2. Cell Line Selection:
-
The choice of cell lines should be guided by the research question.
-
For oncology applications, a panel of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, U251 for glioblastoma) and a non-cancerous cell line (e.g., HaCaT keratinocytes) should be used to assess both efficacy and general cytotoxicity.[10][11]
-
For neuroscience applications, neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuron cultures are appropriate models.
-
For receptor binding or specific pathway analysis, engineered cell lines overexpressing the target of interest (e.g., HEK293 cells transfected with a specific GPCR) are highly valuable.
3. Determination of Concentration Range:
-
For initial screening, a wide concentration range is recommended (e.g., from 0.1 µM to 100 µM).
-
A semi-logarithmic dose-response curve with at least 6-8 concentrations should be performed to accurately determine key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Experimental Workflow Overview
The following diagram outlines a general workflow for characterizing a novel compound like this compound.
Caption: General experimental workflow for compound characterization.
Detailed Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is a foundational colorimetric assay to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.[1]
Materials:
-
Selected cell lines (e.g., PC3, MCF-7, HaCaT)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 20 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include wells with vehicle control (e.g., 0.5% DMSO) and untreated cells (medium only). Each condition should be performed in triplicate.
-
Incubate for 48-72 hours at 37°C and 5% CO2.[11]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
| Parameter | Description |
| Cell Line | The specific cell line used in the assay. |
| IC50 (µM) | The concentration of the compound that inhibits cell viability by 50%. |
| Time Point | The duration of compound exposure (e.g., 48h, 72h). |
Protocol 2: Competitive Radioligand Binding Assay for a Target GPCR
This protocol describes a method to determine if this compound can bind to a specific GPCR, for instance, the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for some piperidine derivatives.[14] This assay measures the displacement of a known radiolabeled ligand by the test compound.
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR (e.g., CHO-K1 cells expressing human α7 nAChR).
-
Radioligand (e.g., [³H]-Methyllycaconitine for α7 nAChR).
-
This compound.
-
Known non-labeled ligand for non-specific binding determination (e.g., unlabeled MLA or nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).
-
96-well filter plates (e.g., GF/C filter plates).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-labeled ligand.
-
Competitive Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition for each concentration of the test compound:
-
% Inhibition = 100 - [((Binding_Compound - Non-specific_Binding) / (Total_Binding - Non-specific_Binding)) * 100]
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the radioligand is known.
| Parameter | Description |
| Target Receptor | The specific GPCR being investigated. |
| Radioligand | The radiolabeled ligand used in the assay. |
| IC50 (µM) | The concentration of the compound that displaces 50% of the specific radioligand binding. |
| Ki (µM) | The inhibitory constant, representing the affinity of the compound for the receptor. |
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High variability in MTT assay replicates | Uneven cell seeding; Edge effects in the 96-well plate; Contamination. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Maintain sterile technique. |
| Low signal in binding assay | Insufficient receptor expression in membranes; Degraded radioligand. | Use membranes with higher receptor density; Check the age and storage of the radioligand. |
| Compound precipitation in media | Poor solubility of the compound at the tested concentrations. | Test solubility in assay buffer beforehand; Lower the highest concentration tested; Increase the final DMSO concentration slightly (not exceeding 0.5-1%). |
Conclusion
This compound represents a promising chemical entity for drug discovery due to its privileged piperidine scaffold and the presence of a fluoromethyl group. The protocols outlined in this application note provide a robust and scientifically grounded framework for initiating the biological characterization of this compound. By systematically evaluating its effects on cell viability and its potential interactions with specific molecular targets, researchers can efficiently uncover its therapeutic potential and delineate its mechanism of action. These foundational assays are the critical first step in the journey of translating a novel chemical structure into a potential therapeutic agent.
References
- Abdelshaheed, M., et al. Structure of trifluoromethyl piperidine derivative. ResearchGate.
- de Oliveira, R. G., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 14(11), e0224899.
- Li, Y., et al. (2022). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Frontiers in Pharmacology, 13, 1042894.
- D'hooghe, M., & De Kimpe, N. (2008). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 13(6), 1286-1311.
- Wang, X., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127599.
- Vitale, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6614.
- Vitale, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6614.
- Szlosek-Pina, N., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4066.
- MySkinRecipes. 2-(Fluoromethyl)piperidine hydrochloride.
- Kráľová, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117851.
- Al-Zahrani, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1184.
- Hashimoto, K. (2013). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. ACS Medicinal Chemistry Letters, 4(11), 1095-1100.
- National Center for Biotechnology Information. 3-Fluoromethyl-N-[11C]methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide.
- Rew, Y., et al. (2011). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 54(16), 5540-5558.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 3-[(3-Fluorophenyl)carbonyl]piperidine HCl (EVT-1734730) | 852212-51-2 [evitachem.com]
- 13. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of 3-(Fluoromethyl)piperidine for In Vivo PET Imaging
For: Researchers, scientists, and drug development professionals in the field of molecular imaging and neuroscience.
Introduction: The Significance of [¹⁸F]3-(Fluoromethyl)piperidine in PET Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of physiological processes at the molecular level. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous central nervous system (CNS) active drugs. Consequently, radiolabeled piperidine derivatives are of significant interest for imaging a variety of CNS targets, including receptors and transporters.
3-(Fluoromethyl)piperidine, when labeled with the positron-emitting radionuclide Fluorine-18 ([¹⁸F]), presents a promising radiotracer for PET imaging. The introduction of the ¹⁸F-fluoromethyl group can offer favorable pharmacokinetic properties, including suitable lipophilicity for blood-brain barrier penetration and potential for high specific binding to its target. While specific in vivo targets for [¹⁸F]3-(fluoromethyl)piperidine are still under investigation, its structural similarity to known neuropharmacological agents suggests potential applications in imaging dopaminergic, serotonergic, or other neurotransmitter systems.
This document provides a comprehensive guide to the radiolabeling of 3-(fluoromethyl)piperidine with ¹⁸F, including precursor synthesis, automated radiosynthesis protocols, quality control procedures, and considerations for in vivo preclinical evaluation. The methodologies described herein are based on established radiochemical principles and analogous preparations of similar ¹⁸F-labeled piperidine derivatives.
Part 1: Synthesis of the Radiolabeling Precursor
The successful radiosynthesis of [¹⁸F]3-(fluoromethyl)piperidine relies on the availability of a suitable precursor molecule. A common strategy for ¹⁸F-fluorination is the nucleophilic substitution of a good leaving group, such as a tosylate or mesylate, with [¹⁸F]fluoride. Therefore, the synthesis of a protected 3-(tosyloxymethyl)piperidine or 3-(mesyloxymethyl)piperidine is a critical first step. The piperidine nitrogen must be protected during this synthesis to prevent side reactions. The Boc (tert-butyloxycarbonyl) group is a common and effective protecting group for this purpose.
Protocol 1: Synthesis of N-Boc-3-(tosyloxymethyl)piperidine
This protocol outlines a plausible synthetic route to the tosylated precursor.
Step 1: N-Boc protection of 3-piperidinemethanol
-
Dissolve 3-piperidinemethanol in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (TEA), to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting N-Boc-3-piperidinemethanol by column chromatography.
Step 2: Tosylation of N-Boc-3-piperidinemethanol
-
Dissolve the purified N-Boc-3-piperidinemethanol in anhydrous DCM or pyridine.
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise to the cooled solution.
-
Allow the reaction to stir and slowly warm to room temperature.
-
Monitor the reaction for completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the final precursor, N-Boc-3-(tosyloxymethyl)piperidine.
Part 2: Automated Radiosynthesis of [¹⁸F]3-(Fluoromethyl)piperidine
The short half-life of ¹⁸F (109.8 minutes) necessitates rapid and efficient radiosynthesis, typically performed using an automated synthesis module.[1] The following protocol is a representative procedure for the nucleophilic substitution reaction to produce [¹⁸F]3-(fluoromethyl)piperidine.
Radiosynthesis Workflow Visualization
Caption: Automated radiosynthesis workflow for [¹⁸F]3-(fluoromethyl)piperidine.
Protocol 2: Automated Radiosynthesis
This protocol is designed for a common automated synthesis module.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is evaporated at elevated temperature (e.g., 110-120°C) under a stream of nitrogen to form the anhydrous, reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This step is critical for successful nucleophilic substitution.
-
-
Radiofluorination:
-
A solution of the N-Boc-3-(tosyloxymethyl)piperidine precursor in a suitable anhydrous solvent (e.g., acetonitrile or DMSO) is added to the reaction vessel containing the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at a specific temperature (e.g., 110°C) for a set time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.
-
-
Deprotection:
-
After the radiofluorination, the Boc protecting group is removed. This is typically achieved by adding a strong acid, such as hydrochloric acid (HCl), and heating the mixture.
-
-
Purification:
-
The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to separate the desired [¹⁸F]3-(fluoromethyl)piperidine from unreacted [¹⁸F]fluoride, the precursor, and other byproducts.
-
The collected HPLC fraction containing the product is then passed through a C18 solid-phase extraction (SPE) cartridge to remove the HPLC solvents.
-
-
Formulation:
-
The final product is eluted from the SPE cartridge with ethanol and diluted with sterile saline for injection. The solution is then passed through a sterile filter (0.22 µm) into a sterile vial.
-
Key Radiosynthesis Parameters
| Parameter | Typical Value/Range | Rationale |
| Precursor Amount | 5-10 mg | Sufficient for high radiochemical yield while minimizing impurities. |
| [¹⁸F]Fluoride Activity | 1-10 GBq | Dependent on production capabilities and desired final product activity. |
| Reaction Solvent | Acetonitrile or DMSO | Anhydrous polar aprotic solvents that solubilize reagents and facilitate SN2 reactions. |
| Reaction Temperature | 100-120 °C | Provides sufficient energy for the substitution reaction without degrading the precursor or product. |
| Reaction Time | 10-15 minutes | Balances reaction completion with minimizing decay of ¹⁸F. |
| Deprotection Agent | 1-2 M HCl | Strong acid to efficiently cleave the Boc protecting group. |
| Radiochemical Yield (decay-corrected) | 20-40% | A reasonable expectation for a multi-step automated synthesis. A similar synthesis of 3-[18F]fluoromethyl-BTCP reported a 6% decay-corrected yield.[2] |
Part 3: Quality Control of [¹⁸F]3-(Fluoromethyl)piperidine
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical for in vivo studies. The final product must meet established criteria for identity, purity, and sterility.
QC Testing Workflow
Caption: Quality control workflow for [¹⁸F]3-(fluoromethyl)piperidine.
Table of Quality Control Specifications
| Test | Method | Specification |
| Visual Inspection | Direct observation | Clear, colorless, free of particulate matter |
| pH | pH paper or meter | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma spectroscopy, half-life measurement | ¹⁸F (t½ = 109.8 min) |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detector) | Presence of precursor and other impurities within acceptable limits |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (volume dependent) |
| Sterility | Incubation in culture media | No microbial growth |
Part 4: Preclinical In Vivo Evaluation
The in vivo characterization of [¹⁸F]3-(fluoromethyl)piperidine is essential to determine its potential as a PET tracer. This typically involves biodistribution studies in rodents and PET imaging in larger animals, such as non-human primates.
Protocol 3: Rodent Biodistribution Study
-
Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Radiotracer Administration: Inject a known amount of [¹⁸F]3-(fluoromethyl)piperidine (e.g., 1-2 MBq) via the tail vein.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes).
-
Tissue Dissection: Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, blood, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Expected Biodistribution Profile (Hypothetical)
Based on the properties of similar small molecule piperidine derivatives, a hypothetical biodistribution profile might show:
-
High initial brain uptake , indicating good blood-brain barrier penetration.[3]
-
Specific regional distribution within the brain , depending on the target. For example, a dopamine transporter ligand would show high uptake in the striatum.[2]
-
Clearance primarily through the hepatobiliary and/or renal pathways.
-
Low bone uptake , indicating in vivo stability against defluorination. Significant bone uptake would suggest metabolic cleavage of the C-¹⁸F bond.[4][5]
Protocol 4: Non-Human Primate (NHP) PET/CT Imaging
NHP studies provide valuable data on the tracer's behavior in a species more closely related to humans.[6][7][8][9]
-
Animal Preparation: Anesthetize the NHP (e.g., rhesus macaque) and maintain anesthesia throughout the imaging session. Monitor vital signs.
-
Radiotracer Injection: Administer a bolus injection of [¹⁸F]3-(fluoromethyl)piperidine (e.g., 150-200 MBq) intravenously.
-
Dynamic PET Scan: Acquire dynamic PET data for 90-120 minutes immediately following injection.
-
CT Scan: Perform a CT scan for attenuation correction and anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images and generate time-activity curves (TACs) for various brain regions of interest (ROIs).
-
(Optional) Blocking Studies: To demonstrate target-specific binding, a separate imaging session can be performed after pre-administration of a known, unlabeled ligand for the suspected target. A significant reduction in radiotracer uptake in specific brain regions would confirm target engagement.
Conclusion and Future Directions
This document provides a comprehensive framework for the radiosynthesis and preclinical evaluation of [¹⁸F]3-(fluoromethyl)piperidine. The successful implementation of these protocols will enable researchers to produce this novel radiotracer with high quality and to characterize its in vivo behavior. Further studies will be necessary to identify the specific molecular target(s) of [¹⁸F]3-(fluoromethyl)piperidine and to explore its potential applications in neuroscience research and clinical diagnostics. The methodologies outlined here provide a solid foundation for these future investigations.
References
- Majo, V. J., Milak, M. S., Prabhakaran, J., Mali, P., Savenkova, L., Simpson, N. R., Mann, J. J., Parsey, R. V., & Kumar, J. S. D. (2013). Synthesis and in vivo evaluation of [(18)F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([(18)F]FECUMI-101) as an imaging probe for 5-HT1A receptor agonist in nonhuman primates. Bioorganic & Medicinal Chemistry, 21(17), 5598–5604. [Link]
- Waterhouse, R. N., Chapman, J., & O'Brien, J. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 127–134. [Link]
- Tourwé, D., Merckx, E., Vangeneugden, J., Gielis, J., Van der Veken, P., Joossens, J., Van der Linden, I., De Vries, I. J., Van der Born, D., & Staelens, S. (2012). Synthesis, biodistribution and PET studies in rats of (18)F-Labeled bridgehead fluoromethyl analogues of WAY-100635. Nuclear Medicine and Biology, 39(7), 975–984. [Link]
- Wodtke, R., Kuchar, M., Lieberwirth, I., Shabani, S., Meister, S., Pietzsch, J., & Löser, R. (2024). Preclinical evaluation of an 18F-labeled Nε-acryloyllysine piperazide for covalent targeting of transglutaminase 2. EJNMMI Radiopharmacy and Chemistry, 9(1), 1. [Link]
- Chalon, S., Frangin, Y., Hantraye, P., Guibert, B., Bendriem, B., Crouzel, C., & Besnard, J. C. (1995). Synthesis of 3-[18F]fluoromethyl-BTCP and evaluation as a potential PET radioligand for the dopamine transporter in baboons. Nuclear Medicine and Biology, 22(6), 743–748. [Link]
- Wang, M., Zhang, L., Yin, D., Zhang, X., Li, Y., Jia, H., & Liu, B. (2023). Synthesis and In Vitro and In Vivo Evaluation of 18F-Labeled Positron Emission Tomography Tracers for Imaging Aβ Plaques. Molecular Pharmaceutics, 20(3), 1593–1606. [Link]
- Prabhakaran, J., Majo, V. J., Kumar, D., Simpson, N. R., Underwood, M. D., Kassir, S. A., Arango, V., Mann, J. J., & Parsey, R. V. (2007). Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. Bioorganic & Medicinal Chemistry, 15(4), 1802–1807. [Link]
- Jia, H., Liu, H., Li, G., Wang, L., Zhang, X., & Liu, B. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry, 22(20), 5654–5664. [Link]
- Stammes, M. A., Bakker, J., Vervenne, R. A. W., Zijlmans, D. G. M., van Geest, L., Vierboom, M. P. M., Langermans, J. A. M., & Verreck, F. A. W. (2021). Recommendations for Standardizing Thorax PET–CT in Non-Human Primates by Recent Experience from Macaque Studies. Animals, 11(1), 205. [Link]
- Mukherjee, J., Constantinescu, C. C., Ho, D., & Reiman, R. (2015). Absorbed radiation dosimetry of the D3-specific PET radioligand [18F]FluorTriopride estimated using rodent and nonhuman primate. Molecular Imaging and Biology, 17(4), 548–555. [Link]
- Esterlis, I., Hannestad, J. O., Perkins, E., Bois, F., D'Souza, D. C., & Carson, R. E. (2013). Evaluation of [18F]-(−)-Norchlorofluorohomoepibatidine ([18F]-(−)-NCFHEB) as a PET Radioligand to Image the Nicotinic Acetylcholine Receptors in Non-human Primates. Molecular Imaging and Biology, 15(6), 743–751. [Link]
- Zheng, M.-Q., Liu, H., Ponde, D. E., & Lin, K.-S. (2016). MicroPET/CT Imaging of [18F]-FEPPA in the Nonhuman Primate: A Potential Biomarker of Pathogenic Processes Associated with Anesthetic-Induced Neurotoxicity. Journal of Alzheimer's Disease, 54(1), 273–280. [Link]
- Dolle, F., Hinnen, F., Vaufrey, F., Tavitian, B., & Crouzel, C. (1998). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Life Sciences, 62(24), 2241–2251. [Link]
- Gatley, S. J., Volkow, N. D., Gerasimov, M. R., Logan, J., Ding, Y. S., & Fowler, J. S. (2000). Fluoro-norchloroepibatidine: preclinical assessment of acute toxicity. Journal of Nuclear Medicine, 41(1), 151–154. [Link]
- Pan, J., Pourghiasian, M., Hundal, N., Lau, J., Bénard, F., & Lin, K.-S. (2013). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Molecular Imaging and Biology, 15(4), 455–462. [Link]
- Richard, M., Dugué, F., Le Gac, G., & Guérard, F. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides.
- Raffel, D. M., Chen, W., Jung, Y.-W., Jang, K. S., Gu, G., & Sherman, P. S. (2019). Improved synthesis of 4-[18 F]fluoro-m-hydroxyphenethylguanidine using an iodonium ylide precursor. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 743–749. [Link]
- Bull, R. A., Sneddon, D. W., & Aggarwal, V. K. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8099–8105. [Link]
- Kniess, T., Zessin, J., Mäding, P., Kuchar, M., Kiss, O., & Kopka, K. (2023). Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective. EJNMMI Radiopharmacy and Chemistry, 8(1), 5. [Link]
- Holenz, J., Velter, A. I., Gelin, C. F., Cleary, M. A., Penning, T. D., Engstrom, K. M., … & Wendt, M. D. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 986–991. [Link]
- Arukwe, U., Coldwell, C., & Clayden, J. (2012). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
- Goti, G., Cardona, F., Cini, E., Parmeggiani, C., & Goti, A. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(21), 5098. [Link]
- European Patent Office. (2022). EP4056546A1 - Aliphatic 18f-radiolabeling of a tetrazine precursor.
Sources
- 1. Synthesis of 3-[18F]fluoromethyl-BTCP and evaluation as a potential PET radioligand for the dopamine transporter in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biodistribution and PET studies in rats of (18)F-Labeled bridgehead fluoromethyl analogues of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vivo evaluation of [(18)F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([(18)F]FECUMI-101) as an imaging probe for 5-HT1A receptor agonist in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absorbed radiation dosimetry of the D3-specific PET radioligand [18F]FluorTriopride estimated using rodent and nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of [18F]-(−)-Norchlorofluorohomoepibatidine ([18F]-(−)-NCFHEB) as a PET Radioligand to Image the Nicotinic Acetylcholine Receptors in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommendations for Standardizing Thorax PET–CT in Non-Human Primates by Recent Experience from Macaque Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Crystallization of 3-(Fluoromethyl)piperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Crystallization in Drug Development
3-(Fluoromethyl)piperidine hydrochloride is a key structural motif and building block in modern medicinal chemistry. The piperidine scaffold is a prevalent feature in numerous approved pharmaceuticals, while the strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] As a hydrochloride salt, the compound's solubility and handling properties are generally improved.[3][4]
The isolation and purification of this intermediate are paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Crystallization stands as the most crucial unit operation in pharmaceutical manufacturing for achieving high purity and isolating a solid form with consistent and desirable physicochemical properties.[5] A well-designed crystallization process controls critical quality attributes such as crystal size distribution, morphology, and, most importantly, the polymorphic form.[6][7] Different polymorphs of the same compound can exhibit varying solubility, stability, and dissolution rates, which can profoundly impact a drug's performance and regulatory approval.[8][9]
These application notes provide a comprehensive guide for researchers and drug development professionals, detailing robust techniques for the successful crystallization of this compound. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to empower users to troubleshoot and optimize their processes.
Foundational Principles: Physicochemical Properties & Strategic Considerations
Before proceeding to specific protocols, a foundational understanding of the compound's properties and the principles of crystallization is essential.
2.1. Physicochemical Profile
-
Molecular Formula: C₆H₁₃ClFN[10]
-
Molecular Weight: 153.62 g/mol [10]
-
Structure: A piperidine ring substituted at the 3-position with a fluoromethyl group, supplied as a hydrochloride salt.
-
Solubility: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents (e.g., water, methanol, ethanol) and lower solubility in less polar organic solvents (e.g., ethyl acetate, hexane, diethyl ether). The fluoromethyl group adds a degree of lipophilicity.
2.2. The Importance of Solvent Selection The success of any crystallization process hinges on the choice of solvent or solvent system. The ideal solvent should exhibit a significant difference in solubility for the target compound across a practical temperature range.
-
For Cooling Crystallization: A suitable solvent will dissolve this compound completely at an elevated temperature but sparingly at room temperature or below.[11]
-
For Antisolvent Crystallization: This technique requires a binary system: a "solvent" in which the compound is highly soluble, and a miscible "antisolvent" in which the compound is poorly soluble. The controlled addition of the antisolvent reduces the overall solubility of the solute, thereby inducing supersaturation and crystallization.[12][13][14]
2.3. Controlling Supersaturation and Polymorphism Supersaturation is the essential driving force for both the nucleation (birth of new crystals) and growth of existing crystals. The rate at which supersaturation is generated is a critical parameter.
-
Slow Cooling/Addition: Generally promotes the growth of larger, more well-ordered crystals and favors the formation of the most thermodynamically stable polymorph.[15][16]
-
Rapid Cooling/Addition: Can lead to rapid nucleation, resulting in a large number of small crystals or, in unfavorable cases, precipitation of an amorphous solid or oiling out.[17]
Given that many APIs exhibit polymorphism, it is crucial to control crystallization conditions to ensure the consistent production of the desired crystal form.[6][7]
Decision Workflow for Crystallization Method Selection
The choice of crystallization technique depends on the compound's solubility profile and the desired outcome (e.g., bulk purification vs. single crystals for analysis). The following workflow provides a logical path for method selection.
Experimental Protocols
Safety Precaution: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Cooling Crystallization from a Single Solvent System
This method is the most direct approach and should be attempted first if a suitable solvent is identified. Alcohols such as isopropanol or ethanol are often effective for piperidine salts.[18]
Methodology:
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (e.g., isopropanol, ethanol, acetonitrile, methanol/water mixtures). A good solvent will dissolve the compound sparingly at room temperature but completely upon heating.
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent in portions while gently heating and stirring until the solid is fully dissolved. Crucial: Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.
-
Clarification (Optional): If the hot solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming well-defined crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Antisolvent Crystallization
This technique is highly effective when the compound is too soluble in common solvents for cooling crystallization to be efficient.[12][14]
Methodology:
-
Solvent System Selection: Identify a "good" solvent in which the compound is very soluble (e.g., methanol, water) and a miscible "antisolvent" in which it is insoluble (e.g., acetone, ethyl acetate, diethyl ether, or isopropanol).
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature with stirring.
-
Antisolvent Addition: Slowly add the antisolvent dropwise to the stirred solution. The key is to add the antisolvent just until a persistent slight turbidity (cloudiness) is observed. This indicates the point of saturation has been reached.
-
Clarification: If the solution becomes cloudy, add a few drops of the "good" solvent back into the mixture until it becomes clear again. This ensures crystallization occurs from a saturated, not supersaturated, solution, preventing amorphous precipitation.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly equilibrates.
-
Completion: If desired, the process can be completed by placing the flask in an ice bath to maximize the yield.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the cold solvent/antisolvent mixture for washing the crystals.
Protocol 3: Vapor Diffusion for High-Quality Single Crystals
This method is ideal for generating X-ray quality single crystals when only a small amount of material is available. It relies on the slow diffusion of an antisolvent vapor into a solution of the compound.[19][20][21]
Methodology:
-
Preparation: Dissolve 5-10 mg of the purified this compound in a small volume (~0.5 mL) of a relatively non-volatile "good" solvent (e.g., methanol) in a small, open container (e.g., a 1-dram vial).
-
Chamber Setup: Place this inner vial inside a larger, sealable vessel (e.g., a 20 mL scintillation vial or a small beaker). Carefully add a few milliliters of a volatile antisolvent (e.g., diethyl ether, pentane, or ethyl acetate) to the outer vessel, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Tightly seal the outer vessel. The more volatile antisolvent will slowly diffuse in the vapor phase into the compound solution in the inner vial.
-
Crystal Growth: This slow increase in the concentration of the antisolvent in the solution gradually reduces the compound's solubility, leading to slow nucleation and the growth of high-quality crystals over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and use a pipette to remove the remaining mother liquor. The crystals can then be gently removed for analysis.
Data Summary & Troubleshooting
Table 1: Example Solvent Selection Guide
| Solvent System (Solvent/Antisolvent) | Solubility (Hot) | Solubility (Cold) | Expected Crystal Quality | Notes |
| Isopropanol | High | Low | Good to Excellent | A primary choice for cooling crystallization of hydrochloride salts. |
| Ethanol | High | Moderate | Good | May require lower temperatures to maximize yield compared to isopropanol. |
| Acetonitrile | Moderate | Low | Good | Can be effective; check for potential solvate formation. |
| Methanol / Diethyl Ether | Very High | Very Low | Excellent | Classic antisolvent system. Diethyl ether is highly volatile and flammable. |
| Water / Acetone | Very High | Very Low | Good to Excellent | A greener solvent system. Ensure complete dissolution in water first. |
Troubleshooting Common Crystallization Issues
-
Oiling Out: The compound separates as a liquid instead of a solid.
-
Cause: The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may be above the melting point of the solute-solvent mixture.
-
Solution: Re-heat the mixture to redissolve the oil, add more solvent to decrease the concentration, and allow it to cool much more slowly. Consider a different solvent system.
-
-
No Crystals Form: The solution remains clear even after cooling.
-
Cause: The solution is not sufficiently supersaturated, or nucleation is kinetically hindered.
-
Solution: Try scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal from a previous batch. If these fail, slowly evaporate some of the solvent to increase the concentration and re-cool.
-
-
Amorphous Precipitation: A fine powder crashes out of solution with no crystalline appearance.
-
Cause: Supersaturation was generated too rapidly.
-
Solution: Re-dissolve the precipitate by heating and adding more solvent. For antisolvent crystallization, add the antisolvent much more slowly and with vigorous stirring. For cooling crystallization, ensure a very slow cooling rate.
-
References
- AIChE Proceedings. (n.d.).
- Unknown. (n.d.).
- ACS Publications. (2019).
- ResearchGate. (n.d.).
- ACS Publications. (2019).
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.
- cdifx. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules.
- Unknown. (n.d.).
- PharmaCores. (2025).
- BenchChem. (2025).
- National Institutes of Health. (n.d.). Accessing (Multi)
- Chemical Review and Letters. (2021).
- BenchChem. (2025).
- Unknown. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
- National Institutes of Health. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- ResearchGate. (2025). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride | Request PDF.
- Chemistry World. (2007). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms.
- BenchChem. (n.d.). (S)-2-Trifluoromethylpiperidine hydrochloride|1389320-24-4.
- ResearchGate. (2025).
- Santa Cruz Biotechnology. (n.d.). This compound.
- International Journal of Chemical Engineering and Applications. (n.d.).
- Universität Münster. (2019).
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
- CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. benchchem.com [benchchem.com]
- 4. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation | AIChE [proceedings.aiche.org]
- 6. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. scbt.com [scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. ijcea.org [ijcea.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrevlett.com [chemrevlett.com]
- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 20. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 21. unifr.ch [unifr.ch]
Formulation of 3-(Fluoromethyl)piperidine hydrochloride for in vivo administration
Application Notes & Protocols
Abstract
Introduction: The Critical Role of Formulation in Preclinical Research
The objective of this guide is to empower researchers with the foundational principles and practical methodologies to develop a robust and appropriate formulation. We will proceed from initial characterization to the final preparation of a dose-ready solution, explaining the causality behind each decision and experimental choice.
Pre-Formulation Assessment: Characterizing Your Active Pharmaceutical Ingredient (API)
Before any formulation can be prepared, a baseline understanding of the API's physicochemical properties is essential. As a hydrochloride salt, 3-(Fluoromethyl)piperidine hydrochloride is expected to have enhanced aqueous solubility compared to its free base, but this must be empirically verified.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| CAS Number | 1241725-60-9 | Santa Cruz Biotechnology[6] |
| Molecular Formula | C₆H₁₃ClFN | PubChem[7] |
| Molecular Weight | 153.62 g/mol | PubChem[7] |
| Aqueous Solubility | To Be Determined | See Protocol 1 |
| pKa | To Be Determined | Potentiometric Titration / Simulation |
| Stability in Vehicle | To Be Determined | See Section 2.2 |
Protocol: Determining Aqueous Solubility
Objective: To determine the approximate solubility of this compound in a standard aqueous vehicle (e.g., 0.9% Sodium Chloride) at ambient temperature.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Benchtop microcentrifuge
-
Calibrated analytical balance
-
Calibrated pipettes
Methodology:
-
Preparation: Accurately weigh 1 mg, 5 mg, 10 mg, and 25 mg of the compound into separate, labeled 1.5 mL microcentrifuge tubes.
-
Vehicle Addition: Add 1.0 mL of 0.9% NaCl to the 1 mg tube. This creates a 1 mg/mL mixture.
-
Solubilization: Vortex the tube vigorously for 2 minutes. Visually inspect for any undissolved particles against a dark background.
-
Equilibration: If particles remain, sonicate the tube for 10 minutes in a bath sonicator. Allow the tube to equilibrate at room temperature for 30 minutes.
-
Observation: If the solution is clear, the solubility is at least 1 mg/mL. Proceed to the next concentration.
-
Iterative Process: Repeat steps 2-5 for the 5 mg, 10 mg, and 25 mg tubes (corresponding to 5, 10, and 25 mg/mL).
-
Saturation Point: The highest concentration that results in a clear, particle-free solution after this process is the approximate solubility. If even 1 mg/mL does not dissolve, the compound has poor aqueous solubility.
Stability Assessment
A preliminary assessment of stability is crucial. Prepare a solution at the desired concentration and store it under various conditions (e.g., 4°C, room temperature). Visually inspect for precipitation or color change after 1, 4, and 24 hours. For quantitative analysis, HPLC can be used to check for degradation products. As a hydrochloride salt, the compound's stability may be pH-dependent.[8]
Formulation Development Workflow
The data from the pre-formulation assessment directly informs the formulation strategy. The following decision tree outlines the logical progression from solubility data to a final formulation choice.
Caption: Aseptic preparation workflow for a sterile solution.
Methodology:
-
Work Area Preparation: Decontaminate the work surface (laminar flow hood) with 70% ethanol. [9]2. Calculation: Calculate the mass of API required for the desired final concentration and volume. (e.g., for 10 mL of a 5 mg/mL solution, weigh 50 mg).
-
Weighing: Aseptically weigh the calculated amount of API into a sterile vial.
-
Dissolution: Using a sterile syringe, add approximately 80% of the final volume of the sterile vehicle to the vial. Cap and vortex until the API is fully dissolved. Visually confirm the absence of particulates.
-
Volume Adjustment: Add the remaining vehicle to reach the final target volume (q.s.). Mix gently.
-
pH Measurement (Optional but Recommended): If required, measure the pH of the solution using a calibrated pH meter. Adjust with dilute sterile HCl or NaOH if necessary, though this is less common for simple formulations.
-
Sterile Filtration: Withdraw the entire solution into a new sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. [10]8. Final Vialing: Carefully dispense the solution through the filter into a final, sterile, labeled vial. This step removes any potential microbial contamination. [11]9. Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and storage conditions. Store as determined by your stability assessment (e.g., 4°C, protected from light).
Protocol 3: Preparation of a Co-Solvent Formulation
Application: For compounds with poor aqueous solubility. Co-solvents reduce the polarity of the vehicle, enhancing the solubility of lipophilic compounds.
Common Co-solvent Systems:
-
5-10% DMSO / 90-95% Saline
-
10-20% Solutol HS 15 / Saline
-
30% PEG 400 / 70% Saline
Causality: The choice of co-solvent depends on the API's properties and the route of administration. DMSO is a powerful solvent but can have pharmacological effects and cause irritation. PEG 400 is generally well-tolerated. The goal is to use the minimum amount of co-solvent necessary to achieve and maintain solubility.
Methodology:
-
Weigh API: Aseptically weigh the required amount of API into a sterile vial.
-
Co-solvent Addition: Add the co-solvent portion of the vehicle first (e.g., for a 10% DMSO formulation, add the DMSO). Vortex/sonicate until the API is fully dissolved in the co-solvent. This is a critical step.
-
Aqueous Vehicle Addition: Slowly add the aqueous portion of the vehicle (e.g., Saline) to the co-solvent/API mixture, vortexing continuously. Add the aqueous phase dropwise or in small aliquots to prevent the API from "crashing out" (precipitating).
-
Final Steps: Once a clear solution is obtained, proceed with sterile filtration as described in Protocol 2 (Steps 7-9) . Note: Ensure the chosen 0.22 µm filter is compatible with the co-solvent (e.g., PTFE or nylon filters are often suitable for DMSO).
Protocol 4: Preparation of a Homogeneous Suspension
Application: For compounds that are insoluble in aqueous and common co-solvent systems. This is often a last resort for parenteral routes but is common for oral (PO) gavage.
Common Suspending Vehicles:
-
0.5% (w/v) Methylcellulose in water
-
1% (w/v) Carboxymethylcellulose (CMC) in water
-
0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in water
Causality: A suspending agent increases the viscosity of the vehicle to slow sedimentation. A wetting agent (like Tween 80) helps disperse hydrophobic particles. The goal is a uniform suspension that can be accurately dosed.
Methodology:
-
Vehicle Preparation: Prepare the chosen suspending vehicle in advance.
-
Weigh API: Weigh the required amount of API into a sterile mortar or glass vial.
-
Particle Size Reduction (Optional): If particles are large, gently grind the powder with a pestle to create a fine, uniform powder.
-
Wetting: Add a small amount of the vehicle (or just the wetting agent, e.g., Tween 80) to the powder to form a thick, uniform paste. This ensures all particles are coated.
-
Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition until the final volume is reached.
-
Homogenization: Use a vortex mixer or homogenizer to ensure the suspension is uniform.
-
Dosing: Suspensions cannot be sterile-filtered. They must be prepared aseptically. Before each animal is dosed, the suspension must be thoroughly re-suspended (e.g., by vortexing) to ensure accurate dosing.
Conclusion
The successful in vivo administration of this compound hinges on a rational, systematic approach to formulation development. By first characterizing the compound's solubility and then applying the principles and protocols outlined in this guide, researchers can create safe, stable, and effective formulations. This methodical process minimizes formulation-induced variability, thereby enhancing the integrity and reproducibility of preclinical research. Always remember that the vehicle is not inert; its selection and preparation are as critical as the handling of the API itself.
References
- Vertex AI Search. (n.d.). Pharma Excipient Suppliers for 6500-81-8 (hydrochloride salt) | Parenteral.
- Drug Development & Delivery. (2021). Top Considerations When Developing Formulations for Injectable Solutions.
- USF Health. (2016). PREPARING INJECTABLE MEDICATIONS.
- World Health Organization. (2010). WHO Best Practices for Injections and Related Procedures Toolkit. NCBI.
- NTNU. (n.d.). Guidelines for the administration of substances to rodents.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
- Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development.
- Benchchem. (n.d.). (S)-2-Trifluoromethylpiperidine hydrochloride|1389320-24-4.
- ISMP. (2011). Guidelines for the Safe Preparation of Sterile Compounds. ResearchGate.
- TransCure bioServices. (2025). How to Administer a Substance to a Mouse?.
- University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z.
- John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed.
- Kumar, N., et al. (2017). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PMC - NIH.
- ISMP. (n.d.). ISMP Guidelines for Safe Preparation of Compounded Sterile Preparations.
- American Society of Health-System Pharmacists. (2014). ASHP Guidelines on Compounding Sterile Preparations.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1241725-60-9.
- PubChem. (n.d.). 4-(Fluoromethyl)piperidine hydrochloride. National Center for Biotechnology Information.
- Jubilant Ingrevia Limited. (2024). Safety Data Sheet - Piperidine Hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS.
- Drug Development & Delivery. (2021). Considerations in Formulation Development of Injectable Solutions.
- Al-Hussain, S. A., & Ibrahim, M. I. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech.
- Aaronchem. (2024). Safety Data Sheet - 4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride.
- Reynolds, J., et al. (2009). A Review of pH and Osmolarity. International Journal of Pharmaceutical Compounding.
- Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
Sources
- 1. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 9. Best practices for injection - WHO Best Practices for Injections and Related Procedures Toolkit - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. health.usf.edu [health.usf.edu]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-(Fluoromethyl)piperidine Hydrochloride in Fragment-Based Drug Design
Introduction: The Power of Fluorinated Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher ligand efficiency.[3][4] Within the vast landscape of fragment libraries, those incorporating fluorine have gained significant traction. The strategic introduction of fluorine into a molecule can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[5][6][7][8]
This application note focuses on a particularly valuable building block: 3-(Fluoromethyl)piperidine hydrochloride . This fragment synergistically combines the advantageous properties of a fluorinated alkyl group with the privileged piperidine scaffold, a cornerstone in medicinal chemistry.[9][10][11] We will explore the rationale behind its use, provide detailed protocols for its application in FBDD campaigns, and discuss the interpretation of screening data.
Physicochemical Profile of this compound
A comprehensive understanding of a fragment's properties is critical for its effective use in a screening library and subsequent hit-to-lead optimization. The key physicochemical parameters of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1241725-60-9 | [12] |
| Molecular Formula | C6H13ClFN | [12] |
| Molecular Weight | 153.62 g/mol | [12] |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in water and DMSO | Inferred |
| pKa (Piperidine Nitrogen) | ~9-10 (Predicted) | [13] |
Note: The hydrochloride salt form enhances aqueous solubility, which is crucial for preparing stock solutions for screening assays. The presence of the fluorine atom is predicted to lower the basicity of the piperidine nitrogen compared to its non-fluorinated analog, a feature that can be advantageous in modulating off-target effects, such as hERG channel affinity.[13]
The Rationale: Why this compound?
The utility of this fragment stems from the unique combination of its two core components:
-
The Piperidine Scaffold: This saturated heterocycle is a "privileged scaffold," frequently found in approved drugs.[9] Its chair conformation provides a three-dimensional architecture that can effectively present substituents for interaction with biological targets.[9][14] The basic nitrogen atom can act as a hydrogen bond acceptor or form salt bridges, providing a strong anchoring point within a binding pocket.[9][11]
-
The 3-Fluoromethyl Group: The strategic placement of a fluoromethyl group offers several advantages:
-
Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the piperidine nitrogen, which can improve oral bioavailability and reduce potential off-target liabilities.[6][13]
-
Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups or aromatic rings in a protein's active site, contributing to binding affinity.[5][8]
-
Improved Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of a compound.[6][15]
-
Increased Lipophilicity: The fluoromethyl group can enhance local lipophilicity, potentially improving cell membrane permeability.[7]
-
Experimental Workflows and Protocols
The integration of this compound into an FBDD campaign follows a structured workflow.
Caption: FBDD workflow from library preparation to lead optimization.
Protocol 4.1: Fragment Library Preparation & Quality Control
Objective: To prepare a high-quality, ready-to-screen stock solution of this compound.
Materials:
-
This compound (CAS 1241725-60-9)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Centrifuge
-
Acoustic dispenser or calibrated multichannel pipette
Procedure:
-
Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 100 mM. Causality: DMSO is a standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers used in most screening assays.
-
Solubilization: Vortex the solution thoroughly for 2 minutes to ensure complete dissolution. If particulates are observed, sonicate for 5 minutes.
-
Clarification: Centrifuge the stock solution at 10,000 x g for 10 minutes to pellet any insoluble aggregates. Causality: Undissolved compound can cause artifacts in sensitive biophysical assays like SPR and must be removed.
-
Aliquoting and Storage: Carefully transfer the supernatant to a fresh, labeled master plate. Store at -20°C. For daily use, create intermediate plates to minimize freeze-thaw cycles of the master stock.[16]
Protocol 4.2: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: To identify if this compound binds to an immobilized protein target. SPR is a sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[17][18][19]
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20 and 2% DMSO)
-
Purified protein target
-
Prepared fragment stock solution
Procedure:
-
Protein Immobilization: Immobilize the protein target onto the sensor chip surface via standard amine coupling chemistry according to the manufacturer's protocol. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) suitable for fragment detection.
-
System Priming: Prime the SPR system with running buffer, ensuring the DMSO concentration matches that of the fragment solutions to be tested. Causality: Mismatched DMSO concentrations between sample and running buffer can cause significant refractive index shifts, leading to false-positive signals.[20]
-
Fragment Injection: Prepare a working solution of this compound at a concentration of 200 µM in running buffer.[21] Inject the fragment solution over the immobilized protein surface and a reference flow cell (for background subtraction) for a defined contact time (e.g., 60 seconds), followed by a dissociation phase.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. A positive response unit (RU) change that is dose-dependent upon subsequent injections at different concentrations indicates a potential binding event.
-
Hit Triage: Hits are typically defined as fragments showing a response significantly above the background noise. These are then prioritized for affinity determination.
Caption: Principle of SPR for detecting fragment binding.
Protocol 4.3: Hit Validation with ¹⁹F NMR Spectroscopy
Objective: To confirm the binding of this compound and gain initial structural insights using ligand-observed ¹⁹F NMR. This technique is exceptionally powerful for fluorinated fragments as ¹⁹F is 100% abundant and has no natural background in biological samples.[22][23]
Materials:
-
NMR spectrometer with a ¹⁹F probe
-
NMR tubes
-
Purified protein target in a suitable NMR buffer (e.g., deuterated PBS)
-
Prepared fragment stock solution
Procedure:
-
Reference Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum of this compound (e.g., at 50 µM) in the NMR buffer. Note the chemical shift, line width, and intensity of the fluorine signal.
-
Protein Addition: Add the protein target to the NMR tube containing the fragment (e.g., to a final protein concentration of 10-20 µM).
-
Binding Spectrum: Re-acquire the ¹⁹F NMR spectrum.
-
Data Interpretation:
-
Binding Confirmation: A change in the ¹⁹F signal upon protein addition confirms binding. This can manifest as a shift in the chemical shift, line broadening, or a decrease in signal intensity.[24]
-
Affinity Estimation: The magnitude of the change can provide a qualitative measure of binding affinity. Titrating the protein concentration allows for the determination of the dissociation constant (Kd).
-
Competition Experiment: To confirm binding to a specific site, a known binder (non-fluorinated) can be added. Displacement of the fluorinated fragment, observed as the ¹⁹F signal returning towards its unbound state, validates a shared binding pocket.[22]
-
Protocol 4.4: Structural Elucidation via X-ray Crystallography
Objective: To determine the three-dimensional binding mode of this compound within the target protein. This is the gold standard for FBDD, providing the structural blueprint for hit-to-lead evolution.[3][25]
Materials:
-
Crystals of the target protein
-
Cryoprotectant solution
-
Soaking solution containing a high concentration of this compound (e.g., 10-50 mM)
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Crystal Soaking: Transfer a protein crystal from its growth solution into a soaking solution containing the fragment. The optimal soaking time can range from minutes to hours.[26] Causality: Soaking allows the small fragment to diffuse into the crystal lattice and bind to the protein without disrupting the crystal packing.
-
Cryo-cooling: Briefly move the crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen. Causality: Cryo-cooling prevents ice crystal formation during X-ray data collection, which would destroy the crystal.
-
Data Collection: Collect X-ray diffraction data from the cooled crystal.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment. Refine the model to obtain a high-resolution structure of the protein-fragment complex.[27]
Conclusion and Future Directions
This compound is a high-value fragment for FBDD campaigns. Its unique combination of a privileged scaffold and a strategically placed fluoromethyl group provides a potent starting point for developing drug candidates with improved pharmacological profiles. The protocols detailed herein provide a robust framework for its successful application, from initial library preparation and screening to detailed structural characterization. The insights gained from these experiments, particularly the high-resolution structural data from X-ray crystallography, are invaluable for guiding the subsequent hit-to-lead optimization process, where the initial fragment is elaborated to achieve higher potency and drug-like properties.[3]
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy & Pharmacology International Journal.
- Huber, W. (2007). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design, 13(35), 3547-3561.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences Review and Research, 87(1), 1-6.
- Singh, I., & Gupta, M. (2021). Role of Fluorine in Drug Design and Drug Action. ResearchGate.
- Renaudet, O., et al. (2005). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 10(7), 643-651.
- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
- Erlanson, D. A., et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 54(11), 3617-3653.
- How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.
- Neumann, L., et al. (2007). SPR-based Fragment Screening: Advantages and Applications. Combinatorial Chemistry & High Throughput Screening, 10(8), 627-640.
- Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences.
- Kim, H.-Y., & Wyss, D. F. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology.
- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry.
- Cini, E., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 85(15), 9635-9644.
- Fragment-based drug discovery—the importance of high-quality molecule libraries. (2021). Future Medicinal Chemistry, 13(24), 2125-2128.
- Fragment Screening by Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters, 2(3), 204-208.
- Dalvit, C., et al. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved 19F NMR methodology. ChemMedChem, 8(10), 1686-1695.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Organic & Biomolecular Chemistry, 20(40), 7903-7909.
- Kim, H. Y., & Wyss, D. F. (2015). NMR screening in fragment-based drug design: a practical guide. Methods in Molecular Biology, 1263, 197-208.
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Essays in Biochemistry, 63(2), 209-218. Retrieved January 10, 2026, from [https://academic.oup.com/essays biochem/article/63/2/209/5344465]([Link] biochem/article/63/2/209/5344465)
- Fragment-based screening by protein-detected NMR spectroscopy. (2020). Methods, 177, 2-11.
- Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016). Molecules, 21(7), 923.
- Fragment-Based Drug Discovery Using NMR Spectroscopy. (2013). Current Protocols in Pharmacology, 62(1), 9.18.1-9.18.21.
- Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2023). Molecules, 28(14), 5408.
- NMR Screening Methods in Fragment-Based Drug Discovery. (2011). CNR-IRIS.
- (S)-3-(trifluoromethyl)-piperidine-HCl. (n.d.). Cusabio.
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery.
- Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. (2022, May 31). YouTube.
- Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst.
- XChem crystallographic fragment screening. (2025, February 18). Protocols.io.
- Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. (2018). Crystals, 8(7), 285.
- 4-(Fluoromethyl)piperidine hydrochloride. (n.d.). PubChem.
- Safety Data Sheet. (2024, January 2). Jubilant Ingrevia.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 15. inhancetechnologies.com [inhancetechnologies.com]
- 16. cusabio.com [cusabio.com]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 26. XChem crystallographic fragment screening [protocols.io]
- 27. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Fluoromethyl)piperidine Hydrochloride
Welcome to the technical support center for the purification of 3-(Fluoromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the purification of this compound from a reaction mixture. This resource offers practical, field-proven insights to help you navigate the challenges of obtaining high-purity this compound.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The introduction of a fluoromethyl group can significantly modulate the physicochemical properties of the parent piperidine scaffold, such as basicity and lipophilicity, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profile.[1] However, the unique electronic properties of the fluoromethyl group also present specific challenges during purification.
This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound and answers frequently asked questions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a solid at room temperature.[2] Its hydrochloride salt form enhances its water solubility compared to the free base. The presence of the fluorine atom can decrease the basicity of the piperidine nitrogen due to the electron-withdrawing nature of fluorine.[1]
Q2: How can I quickly assess the purity of my crude this compound?
A2: For a rapid qualitative assessment, Thin Layer Chromatography (TLC) is an effective initial step. A suitable eluent system, such as a mixture of dichloromethane and methanol, can be used. Adding a small amount of triethylamine (0.1-1%) to the eluent can help minimize peak tailing, a common issue with basic compounds on silica gel.[3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q3: My purified this compound is a yellowish powder. What could be the cause?
A3: A yellow tint in the final product often indicates the presence of oxidation byproducts. Piperidine and its derivatives can be susceptible to oxidation.[3] It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged heating or storage.
Q4: Should I purify the free base or the hydrochloride salt?
A4: The choice between purifying the free base or the hydrochloride salt depends on the primary purification method.
-
For recrystallization , the hydrochloride salt is often preferred due to its crystalline nature.
-
For normal-phase column chromatography , it is generally better to purify the free base to improve its solubility in less polar mobile phases and reduce interactions with the silica gel. The free base can be generated by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) and extracting it into an organic solvent.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Problem 1: Low yield after aqueous workup and extraction.
-
Symptom: Significantly lower than expected recovery of the product in the organic phase after extraction.
-
Possible Cause 1: Incomplete neutralization of the hydrochloride salt. If the aqueous layer is not sufficiently basic, a portion of the product will remain as the protonated, water-soluble hydrochloride salt.
-
Solution 1: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) by adding a suitable base like sodium hydroxide. Monitor the pH with pH paper or a pH meter.
-
Possible Cause 2: Emulsion formation. The basic nature of piperidine derivatives can sometimes lead to the formation of stable emulsions during liquid-liquid extraction, trapping the product at the interface.
-
Solution 2: To break an emulsion, you can add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[4] Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.
-
Possible Cause 3: Product volatility. While the hydrochloride salt is not volatile, the free base may have some volatility.
-
Solution 3: Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
Problem 2: Tailing of the product peak during column chromatography.
-
Symptom: The product spot on a TLC plate or the peak in a column chromatography elution profile is broad and asymmetrical (tails).
-
Possible Cause: Strong interaction between the basic piperidine nitrogen and the acidic silanol groups on the surface of the silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3] This will compete with the product for the active sites on the silica gel, leading to more symmetrical peaks and improved separation. Alternatively, using a less acidic stationary phase like alumina can be considered.[5]
Problem 3: Co-elution of impurities with the product during column chromatography.
-
Symptom: Fractions containing the product are still contaminated with impurities, as determined by TLC or other analytical methods.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal to resolve the product from impurities with similar polarities.
-
Solution 1: Systematically screen different solvent systems using TLC. A good solvent system should provide a clear separation between the product spot (with an Rf value of approximately 0.3) and the impurity spots.[3] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Possible Cause 2: Presence of structurally similar impurities. The reaction may have produced byproducts that are structurally very similar to the desired product, making separation challenging. Common impurities could include unreacted starting materials or byproducts from side reactions like over-fluorination or hydrodefluorination.[6]
-
Solution 2: If normal-phase chromatography is insufficient, consider using reversed-phase HPLC, which separates compounds based on hydrophobicity. The fluoromethyl group will impart a unique "fluorophilicity" that can be exploited for separation.[1]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is a general guideline for the initial cleanup of the reaction mixture to isolate the crude free base of 3-(Fluoromethyl)piperidine.
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic piperidine product and any other basic impurities, transferring them to the aqueous phase.
-
Basification and Extraction: Separate the aqueous layer and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is greater than 10.
-
Product Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-(Fluoromethyl)piperidine free base.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of the 3-(Fluoromethyl)piperidine free base.
-
Adsorbent and Eluent Selection:
-
Adsorbent: Use silica gel (230-400 mesh).
-
Eluent: Based on TLC analysis, select a suitable eluent system. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2 v/v). To this eluent, add 0.5% triethylamine to prevent peak tailing.[3]
-
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(Fluoromethyl)piperidine.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.
Protocol 3: Purification by Recrystallization
This protocol is for the purification of solid this compound.
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[7] A solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be effective.[7]
-
Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, or a mixture like ethanol/diethyl ether) at room temperature and upon heating.[8]
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Recrystallization of Amine Hydrochloride Salts [7][8]
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.6 | Good for moderately polar salts. |
| Ethanol | Polar Protic | 78.4 | Often a good first choice. |
| Methanol | Polar Protic | 64.7 | Can be too good of a solvent, may require an anti-solvent. |
| Acetonitrile | Polar Aprotic | 81.6 | Useful for less polar salts. |
| Ethanol/Diethyl Ether | Solvent Pair | N/A | Diethyl ether acts as an anti-solvent. |
| Water | Polar Protic | 100 | Use if the compound is sufficiently polar; can lead to very pure product. |
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
- University of Rochester, Department of Chemistry.
- Müller, K., Faeh, C., & Diederich, F. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264–2273. [Link]
- Grygorenko, O. O., Zhuravel, I. O., & Ryabukhin, S. V. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ACS Medicinal Chemistry Letters, 10(7), 946–957. [Link]
- Organic Syntheses. (2013). Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Organic Syntheses, 90, 316. [Link]
- University of California, Irvine. Acid-Base Extraction. [Link]
Sources
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Overcoming solubility issues with 3-(Fluoromethyl)piperidine hydrochloride
Technical Support Center: 3-(Fluoromethyl)piperidine hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered with this compound (CAS: 1241725-60-9).
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: As the hydrochloride salt of a piperidine derivative, this compound is anticipated to have moderate to good solubility in aqueous solutions. The protonated piperidine nitrogen significantly enhances water interaction. However, two structural features introduce lipophilic character that can limit solubility: the piperidine ring itself and the fluoromethyl (-CH₂F) group. The trifluoromethyl group, a common bioisostere, is known to increase lipophilicity and membrane permeability, and while a monofluoromethyl group has a less pronounced effect, it still contributes to a more nonpolar character compared to a simple methyl or hydroxyl group.[1] Therefore, while the salt form aids dissolution, achieving high concentrations in purely aqueous media may still be challenging.
Q2: My compound isn't dissolving in my aqueous buffer, even though it's a salt. What are the likely reasons?
A2: This is a common issue. Several factors could be at play:
-
pH of the Medium: The solubility of amine hydrochlorides is highly pH-dependent.[2] If the pH of your buffer is near or above the pKa of the piperidine nitrogen (typically around 11 for the protonated form), the compound will deprotonate to its less soluble free base form.[2]
-
Insufficient Solvent Volume: The compound may simply require a larger volume of solvent to fully dissolve at the target concentration.
-
Kinetic vs. Thermodynamic Solubility: The dissolution process might be kinetically slow, even if the compound is thermodynamically soluble. The energy required to break the crystal lattice may not be immediately overcome by the energy of solvation.[3]
-
Common Ion Effect: In buffers containing high concentrations of chloride ions, the solubility of a hydrochloride salt can be slightly reduced.
Q3: What is the most critical first step to systematically address these solubility issues?
A3: The foundational first step is to quantify the compound's thermodynamic equilibrium solubility in your primary solvent (e.g., water or a specific buffer). Without this baseline data, any attempts at enhancement are essentially guesswork. The shake-flask method is the gold-standard for this determination, providing a clear benchmark to evaluate the efficacy of subsequent optimization strategies.[3]
Q4: What are the primary strategies to improve the solubility of this compound?
A4: The most effective and widely used strategies, which should be explored systematically, are:
-
pH Adjustment: Lowering the pH ensures the piperidine nitrogen remains protonated, maximizing its interaction with water.[][5]
-
Use of Co-solvents: Introducing a water-miscible organic solvent can disrupt water's hydrogen-bonding network, creating a more favorable environment for the solute.[2][]
-
Application of Physical Energy (Heating & Sonication): These methods provide the energy needed to overcome the kinetic barriers of dissolution, such as strong crystal lattice forces.[6][7][8]
Systematic Troubleshooting Workflow
This workflow provides a logical progression from initial characterization to advanced solubilization techniques.
Caption: Systematic workflow for troubleshooting solubility issues.
Understanding the Mechanism: pH and Ionization
The solubility of this compound is fundamentally linked to the ionization state of the piperidine nitrogen. At low pH, the nitrogen is protonated, forming a charged species that readily interacts with polar water molecules. As the pH increases, it deprotonates into the neutral (free base) form, which is significantly more hydrophobic and less soluble.
Caption: Ionization equilibrium of the piperidine moiety.
Detailed Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility
This protocol determines the maximum thermodynamic solubility of the compound in a given solvent system.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, pH 7.4 PBS)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
0.22 µm syringe filters (ensure filter material is compatible with solvent)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 5-10 mg in 1 mL). "Excess" means undissolved solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or with a stir bar at a constant temperature (e.g., 25°C) for 24-48 hours. This duration is typically sufficient to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow large particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[2] This step is critical to avoid artificially high results.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and analyze the concentration using a pre-validated analytical method.
-
Reporting: Express the solubility in mg/mL or µg/mL at the specified temperature and pH.
Protocol 2: Physical Dissolution Enhancement
This protocol outlines how to use heating and sonication to overcome kinetic barriers.
A. Gentle Heating
-
Prepare a slurry of the compound in the desired solvent.
-
Gently warm the mixture in a water bath to 30-40°C while stirring. Many organic compounds show increased solubility at elevated temperatures.[6][8]
-
Once dissolved, remove from heat and allow it to cool to room temperature.
-
Observe: If the compound remains in solution, it has formed a supersaturated or kinetically trapped solution. This solution should be used promptly as precipitation may occur over time. If it precipitates upon cooling, this method is not suitable for creating a stable stock solution.
B. Sonication
-
Prepare a slurry of the compound in the desired solvent.
-
Place the vial in an ultrasonic bath. Sonication uses sound energy to agitate particles, break intermolecular interactions, and speed up dissolution.[9][10]
-
Sonicate in short bursts (e.g., 5-10 minutes) and check for dissolution. Be aware that prolonged sonication can heat the sample.[11]
-
Observe: Similar to heating, this can create a supersaturated solution. Check for stability over time before use in critical experiments.
Data Summary Tables
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1241725-60-9 | [12] |
| Molecular Formula | C₆H₁₃ClFN | [12] |
| Molecular Weight | 153.62 g/mol |[12] |
Table 2: Recommended Starting Solvents & Strategies
| Strategy | Solvent/Condition | Rationale & Causality |
|---|---|---|
| pH Adjustment | 10-50 mM HCl (aq) or Citrate Buffer (pH 3-5) | Ensures the basic piperidine nitrogen is fully protonated, maximizing ionic interactions with water and increasing solubility.[2][5] |
| Co-solvents | 10-20% DMSO in aqueous buffer | DMSO is a strong, water-miscible polar aprotic solvent that is effective at solvating a wide range of organic molecules.[2][] |
| 10-30% Ethanol in aqueous buffer | Ethanol is a polar protic solvent that reduces the polarity of the aqueous medium, making it more favorable for the lipophilic parts of the molecule.[] | |
| Physical Aids | Gentle Heating (30-40°C) | Provides the necessary activation energy to overcome the crystal lattice energy, accelerating the rate of dissolution.[6][7] |
| | Sonication | High-frequency sound waves induce cavitation, which physically breaks down particle aggregates and enhances solvent penetration.[9][13] |
Safety & Handling
As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data for this compound is not widely published, related piperidine hydrochloride compounds are classified as toxic if swallowed and can cause serious skin and eye irritation.[14][15][16]
-
Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[14]
-
First Aid (IF SWALLOWED): Immediately call a POISON CENTER or doctor. Rinse mouth.[14]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[14]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- Sonication - Wikipedia. (n.d.). Wikipedia. [Link]
- Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar. [Link]
- Sonication: Significance and symbolism. (2026, January 3). Synonyms.com. [Link]
- Piperidine | Solubility of Things. (n.d.). Solubility of Things. [Link]
- Sonication speeds up dissolution or actually increase solubility? (2019, January 23).
- Heating Techniques - Solubility of Things. (n.d.). Solubility of Things. [Link]
- Harnessing Sound Waves: Sonication for Creating Soluble Liquids. (2023, May 11). Envirostar. [Link]
- What are the phase behavior of Piperidine Series in different mixtures? (2025, July 22). BTC. [Link]
- Can anyone answer to my question? My question is how I can enhance solubility of solutes in supersaturated solution.? (2023, April 4).
- Kono, Y., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]
- Organic Chemistry: Why do you heat the compound while testing the solubility in w
- Kono, Y., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central. [Link]
- Solubility of organic compounds. (n.d.). Khan Academy. [Link]
- Safety Data Sheet - Piperidine Hydrochloride. (2024, January 2). Jubilant Ingrevia Limited. [Link]
- 4-(3-Fluorophenyl)piperidine hydrochloride. (n.d.). PubChem. [Link]
- Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Solvation of Piperidine in Nonaqueous Solvents. (2025, November 14).
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. (n.d.). PubMed Central. [Link]
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. [Link]
- Techniques to Enhance Drug Solubility. (2023, May 8). Labinsights. [Link]
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. [Link]
- Solubility Enhancement Techniques: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PubMed Central. [Link]
- 3-(3-Fluorophenyl)piperidine hydrochloride. (n.d.).
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (n.d.). PubMed Central. [Link]
- CN102603611B - Preparation method of trifluoromethyl piperidine compounds. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonication - Wikipedia [en.wikipedia.org]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. Sonication: Significance and symbolism [wisdomlib.org]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. aaronchem.com [aaronchem.com]
Stability issues of 3-(Fluoromethyl)piperidine hydrochloride in solution
Technical Support Center: 3-(Fluoromethyl)piperidine Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A: As a hydrochloride salt, the compound is a solid that is generally stable under standard laboratory conditions. For long-term storage, it is crucial to minimize exposure to moisture and heat. We recommend storing the solid compound in a tightly sealed container in a cool, dry place.[1][2] For extended periods (months to years), storage at 2-8°C or -20°C in a desiccator is best practice to prevent potential degradation from ambient moisture and temperature fluctuations.[3]
Q2: In which solvents is this compound soluble and what are the stability considerations?
A: this compound, being an amine salt, is generally soluble in polar protic solvents such as water, methanol, and ethanol.[4] It may also show solubility in polar aprotic solvents like DMSO and DMF.[5]
However, solubility does not guarantee stability. The choice of solvent is critical as it can influence the compound's conformational equilibrium and degradation pathways.[6][7][8] For instance, polar solutions can significantly affect the dipole moment and stabilization of the piperidine ring structure.[7] For analytical purposes like HPLC, a common diluent is a mixture of water and methanol or acetonitrile.[9] Always prepare solutions fresh whenever possible. If a stock solution must be stored, it should be kept at low temperatures (-20°C or -80°C) for a limited time and undergo qualification before use.[3]
Q3: What is the expected stability of this compound in aqueous solutions, and what is the optimal pH?
A: The stability of this compound in aqueous solutions is highly pH-dependent. The piperidine nitrogen is basic, and as a hydrochloride salt, it will form a mildly acidic solution in unbuffered water.
-
Acidic to Neutral pH (pH 2-7): The compound is expected to be most stable in this range. The piperidine nitrogen is protonated (piperidinium ion), which protects it from oxidation and certain nucleophilic reactions. Studies on similar piperidine-containing molecules show stability under acidic conditions, though extreme acidity (e.g., 1 M HCl) combined with heat can induce hydrolysis of other functional groups if present.[10][11]
-
Alkaline pH (pH > 8): In basic solutions, the piperidine nitrogen is deprotonated to the free base form. This free amine is more susceptible to oxidation and other degradation reactions. Strong basic conditions, especially with heat, can promote degradation pathways such as elimination of hydrogen fluoride or ring-opening reactions.[5][12][13]
Therefore, for maximum stability in aqueous media, it is recommended to maintain the pH in the slightly acidic to neutral range.
Q4: How does temperature affect the stability of this compound in solution?
A: As with most chemical compounds, elevated temperatures accelerate degradation rates. In solution, heat can promote hydrolysis, oxidation, and other degradation pathways.[11] For reactions requiring elevated temperatures, it is critical to conduct a preliminary time-course study to understand the compound's stability under those specific conditions. For short-term benchtop use, keeping solutions on ice is advisable. For long-term storage of stock solutions, freezing at -20°C or -80°C is mandatory.[3] However, be aware of potential issues from repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting stock solutions is highly recommended.[3]
Troubleshooting Guide
This section provides a structured, cause-and-effect approach to solving specific experimental issues.
Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis immediately after dissolving the compound.
This is a common issue that can point to several root causes. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Expert Analysis: Unexpected peaks often arise from degradation, impurities in the starting material, or interaction with the solvent.[5] The C-F bond in fluorinated compounds is very strong, increasing metabolic stability, but the overall stability of the molecule in solution depends on other factors like pH.[6][7] Uncontrolled pH in aqueous solutions is a frequent cause of instability for amine salts.
Issue 2: My experimental results are inconsistent day-to-day, even when using the same stock solution.
Inconsistent results often trace back to the degradation of a stock solution over time.
-
Root Cause: The stock solution is likely degrading upon storage. Even when frozen, slow degradation can occur. Repeated freeze-thaw cycles can introduce water condensation, altering concentration and pH, which accelerates hydrolysis.
-
Solution:
-
Aliquot Your Stock: Prepare a new, validated stock solution and immediately divide it into single-use aliquots. Store these at -80°C.
-
Qualify Before Use: For critical experiments, perform a quick analytical check (e.g., HPLC) on an aliquot to confirm its purity and concentration before use.
-
Use a Time-Zero Control: Always compare results to a freshly prepared standard, not just to the results from the previous day.
-
Issue 3: I need to run a reaction under strongly acidic or basic conditions. Will this compound be stable?
Caution is required under these conditions. While the compound is more stable in acid than in base, harsh conditions can force degradation.
-
Recommendation: Before committing to a large-scale experiment, perform a forced degradation study. This is a self-validating protocol that will reveal the compound's stability under your specific reaction conditions. A detailed protocol is provided in the next section. This type of study is standard practice in pharmaceutical development to identify potential degradation products and establish stability-indicating analytical methods.[9][10]
Data Summary: Stability Profile
The following table summarizes the expected stability of this compound based on general chemical principles of piperidine salts and fluorinated compounds. This should be used as a guideline, and stability under your specific experimental conditions should always be verified.
| Condition | Solvent/Medium | Temperature | Expected Stability | Primary Concerns |
| Solid Storage | N/A | 2-8°C, Dry | High | Hygroscopicity |
| Aqueous Solution | pH 3-6 Buffer | Room Temp (Short-term) | Good | Monitor for hydrolysis over time |
| Aqueous Solution | Unbuffered Water | Room Temp | Moderate | pH drift, potential for slow degradation |
| Aqueous Solution | pH > 8 Buffer | Room Temp | Low to Moderate | Deprotonation to free base, oxidation |
| Organic Solvents | MeOH, EtOH | Room Temp | Good | Ensure solvent is anhydrous |
| Organic Solvents | DMSO, DMF | Room Temp | Good | Ensure solvent is anhydrous and high-purity |
| Stress Condition | 0.1 M HCl | 60°C | Moderate | Potential for slow degradation |
| Stress Condition | 0.1 M NaOH | Room Temp | Low | Rapid degradation likely |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (10 mM)
-
Preparation: Allow the solid this compound (MW: 153.62 g/mol ) to equilibrate to room temperature in a desiccator.
-
Weighing: Accurately weigh 1.54 mg of the solid into a clean, dry 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of your chosen solvent (e.g., HPLC-grade water, DMSO) to the tube.
-
Mixing: Vortex thoroughly for at least 1 minute to ensure complete dissolution.
-
Verification: Immediately analyze a small dilution of this stock solution via HPLC or LC-MS to establish a time-zero purity profile.
-
Storage: If not for immediate use, create single-use aliquots and store them at -80°C.
Protocol 2: Forced Degradation Study
This protocol is designed to assess stability under harsh chemical conditions.
-
Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in the following stress media:
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% H₂O₂ (Oxidative)
-
HPLC-grade Water (Neutral Hydrolysis)
-
-
Control Sample: Prepare an identical solution in the final analytical mobile phase or a neutral solvent (e.g., 50:50 acetonitrile:water). This is your unstressed control.
-
Incubation:
-
Incubate the acidic, basic, and neutral samples at 60°C for 24 hours.
-
Keep the oxidative stress sample at room temperature for 24 hours.
-
Store the control sample at 4°C.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base/acid.
-
Dilute all samples (including the control) to a suitable concentration for analysis (e.g., 50 µg/mL).
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., a gradient method with UV detection).[10][11]
-
-
Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a significant decrease in the parent peak area indicates degradation. This provides direct evidence of the compound's stability (or lack thereof) under those conditions.
References
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. (2020).
- The conformational preferences of fluorinated piperidine derivatives... (2020).
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal.[Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020).
- (S)-3-(trifluoromethyl)-piperidine-HCl. (n.d.). Cusabio.[Link]
- Stability Indicating RP-HPLC Method Development and Validation for the Determination of Related Substances of Trimetazidine Dihydrochloride. (2025). World Journal of Pharmaceutical Research.[Link]
- 4-(3-Fluorophenyl)piperidine hydrochloride. (n.d.). PubChem.[Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (2000).
- Analytical methods for the separation of piperazine analogues. (2011). RSC Publishing.[Link]
- Piperidine degradation by M. aurum MO1. (2000).
- Analytical Methods. (n.d.).
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). PMC - NIH.[Link]
- A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine... (2017).
- Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. (1991). PubMed.[Link]
- Stability study on an anti-cancer drug... (2015).
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. cusabio.com [cusabio.com]
- 4. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-(Fluoromethyl)piperidine Hydrochloride
Welcome to the technical support resource for 3-(Fluoromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and concerns regarding the handling and stability of this compound.
Q1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis after storing my stock solution for a week. What could be the cause?
A1: The appearance of new peaks often indicates degradation. The two most likely initial culprits for a compound like this compound are oxidation and hydrolysis. The piperidine ring's secondary amine is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light or trace metal ions. While the fluoromethyl group is generally stable, prolonged storage in non-anhydrous solvents or at non-neutral pH can potentially lead to slow hydrolysis. We recommend performing a forced degradation study (see Protocol 1) to help identify the impurity.
Q2: What are the ideal storage conditions for solid this compound and its solutions?
A2: For the solid hydrochloride salt, we recommend storage at 2-8°C in a tightly sealed container, protected from light and moisture. For solutions, the ideal conditions depend on the solvent. For long-term storage, prepare solutions in anhydrous, high-purity solvents and store them under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For daily use, aqueous buffered solutions should be prepared fresh.
Q3: My solid compound has developed a slight yellow tint over time. Is it still usable?
A3: A yellow discoloration in piperidine-based compounds is typically a sign of oxidation. While minor oxidation may not significantly impact the primary use in some robust chemical syntheses, it is a critical concern for applications requiring high purity, such as in biological assays or for use as an analytical standard. We strongly advise re-purifying the material or using a fresh, unoxidized lot for sensitive applications. The purity should be re-assessed by a suitable analytical method like HPLC or LC-MS.
Q4: Is this compound sensitive to light?
A4: Yes, piperidine-containing compounds can be susceptible to photolytic degradation. Light, especially UV light, can provide the energy to initiate free-radical reactions, leading to complex degradation pathways. Therefore, it is crucial to store both solid material and solutions in amber vials or otherwise protected from light. For experiments conducted over extended periods, ensure the experimental setup is shielded from direct light.
Troubleshooting Guides: Experimental Scenarios
This section provides in-depth troubleshooting for specific issues you may encounter during your research.
Scenario 1: Progressive Loss of Potency in a Cell-Based Assay
Issue: You observe a diminishing biological effect of your compound in multi-day cell culture experiments, even with consistent initial concentrations.
Causality Analysis: This issue points towards the compound's instability within the aqueous, complex environment of the cell culture medium. The piperidine nitrogen can interact with components in the media, and the physiological temperature (37°C) can accelerate degradation.
Troubleshooting Workflow:
-
Assess Media Stability: Incubate this compound in your complete cell culture medium (without cells) under standard assay conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Quantify Parent Compound: Immediately analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound. A significant decrease in the peak area of the active compound over time confirms instability.
-
Identify Degradants: Examine the chromatograms for the appearance and growth of new peaks, which correspond to degradation products.
Corrective Actions:
-
If instability is confirmed, consider preparing fresh stock solutions more frequently or adding the compound to the assay at later time points.
-
Investigate if pH shifts in the media during cell growth contribute to degradation. Ensure your media is adequately buffered.
Scenario 2: Multiple Unidentified Peaks Appear During Forced Degradation Studies
Issue: You are performing a forced degradation study as per ICH guidelines, and under oxidative or photolytic stress, you see a complex mixture of new peaks, making it difficult to identify the primary degradation pathway.
Causality Analysis: The piperidine ring has multiple sites susceptible to radical-initiated degradation. Under harsh oxidative or photolytic conditions, hydrogen abstraction can occur at the N-H bond or any of the C-H bonds on the ring, leading to a cascade of reactions and multiple products.
Expert Insight: Quantum chemistry calculations on piperidine show that H-abstraction can occur from the nitrogen (N1) and the carbons at positions 2, 3, and 4, with varying probabilities. This leads to different radical intermediates and, subsequently, a variety of degradation products, including ring-opened species, imines (like 2,3,4,5-tetrahydropyridine), and further oxidized products like piperidinones.
Troubleshooting Workflow Diagram:
Caption: Workflow for deconvoluting complex degradation profiles.
Corrective Actions:
-
Reduce Stress Severity: Decrease the concentration of the stressor (e.g., H₂O₂) or shorten the exposure time. The goal of forced degradation is to achieve 5-20% degradation, not complete destruction of the molecule.
-
Time-Course Analysis: Analyze samples at very early time points to identify the initial, primary degradation products before they are converted into secondary and tertiary degradants.
-
Employ Advanced Analytics: Use high-resolution mass spectrometry (LC-MS/MS or LC-QTOF) to obtain fragmentation data for the unknown peaks, which is essential for structural elucidation.
Potential Degradation Pathways
Understanding the likely chemical transformations of this compound is key to preventing its degradation.
1. Oxidative Degradation
The secondary amine of the piperidine ring is a primary target for oxidation.
-
N-Oxidation: The lone pair of electrons on the nitrogen can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for piperidine derivatives.
-
Ring Oxidation/Dehydrogenation: Atmospheric oxygen, especially in the presence of catalysts like metal ions or light, can promote radical-based hydrogen abstraction from the ring. Abstraction from the carbon alpha to the nitrogen (C2) is often a major pathway, leading to the formation of an imine intermediate (a tetrahydropyridine derivative). Further oxidation or hydrolysis of this imine can lead to ring-opening products.
Hypothetical Oxidative Pathway Diagram:
Caption: Potential oxidative degradation routes for the piperidine moiety.
2. Hydrolytic and Solvolytic Degradation
While the C-F bond is very strong, certain structural features can lead to unexpected reactivity. In a study of δ-fluorobutylpiperidines, intramolecular cyclization occurred via nucleophilic attack of the piperidine nitrogen, displacing the fluoride ion. For 3-(Fluoromethyl)piperidine, this specific intramolecular reaction is unlikely due to the high energy of the resulting 3-membered ring system. However, direct hydrolysis of the C-F bond to form 3-(Hydroxymethyl)piperidine, while slow, cannot be entirely ruled out under strong acidic or basic conditions at elevated temperatures.
3. Thermal Degradation
Piperidine rings are generally thermally stable. Significant degradation typically requires temperatures above 150°C. At such high temperatures, complex decomposition and polymerization reactions can occur. For routine laboratory use at or near ambient temperature, thermal degradation is not a primary concern.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated HPLC or LC-MS system with a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Protect all samples from light unless photolytic degradation is being studied.
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal: Keep 2 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Control: Keep 2 mL of the stock solution at 4°C.
-
-
Sample Analysis:
-
At the end of the incubation period, cool samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (~50 µg/mL) with the mobile phase.
-
Analyze all stressed samples and the control sample by HPLC-UV or LC-MS.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Calculate the percentage degradation.
Data Summary Table (Example):
| Stress Condition | Incubation Time/Temp | % Degradation (Parent Peak) | No. of Degradation Peaks |
| 0.1 M HCl | 24h / 60°C | 8.5% | 1 |
| 0.1 M NaOH | 8h / 60°C | 15.2% | 2 |
| 3% H₂O₂ | 24h / RT | 21.0% | 3+ |
| Thermal | 48h / 80°C | 4.1% | 1 |
References
- Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
- Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC - PubMed Central.
- Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate.
- Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Figshare.
- ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437.
- Wang, D. Y., Gorrod, J. W., & Beckett, A. H. (1989). Biological N-oxidation of piperidine in vitro. Zhongguo Yao Li Xue Bao, 10(3), 252–256.
- Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin.
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate.
- Tan, W., et al. (2024).
Managing hygroscopicity of 3-(Fluoromethyl)piperidine hydrochloride
Technical Support Center: 3-(Fluoromethyl)piperidine hydrochloride
Introduction: The Challenge of Hygroscopicity in Drug Development
Welcome to the technical support guide for this compound. As a key building block in modern medicinal chemistry, the integrity of this reagent is paramount to achieving reproducible and successful outcomes. Piperidine derivatives are foundational in the design of numerous pharmaceuticals, making their proper handling critical.[1]
A significant, yet often underestimated, challenge in handling salt-based active pharmaceutical ingredients (APIs) and intermediates like this compound is hygroscopicity —the tendency of a substance to absorb moisture from the surrounding atmosphere.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing this property, ensuring the material's quality, and safeguarding experimental integrity.
Moisture uptake can lead to a cascade of problems, including:
-
Inaccurate Weighing: Measuring the mass of the compound results in weighing an unknown quantity of water, leading to errors in molar calculations.[4]
-
Physicochemical Alterations: Changes in crystal structure, particle size, and flowability.
-
Chemical Degradation: Water can act as a reactant or facilitate side reactions, compromising the stability and purity of the compound.
-
Downstream Process Failures: Inconsistent performance in subsequent synthetic steps or formulation processes.[2]
This document is structured as a practical, issue-driven guide. It begins with frequently asked questions (FAQs) that address common user observations and concerns, followed by detailed troubleshooting protocols for quantifying moisture and restoring material integrity.
Frequently Asked Questions (FAQs)
Q1: I just received my vial of this compound. How should I store it to prevent moisture absorption?
A: Proper storage is the first and most critical line of defense. As a hydrochloride salt, this compound should be presumed to be hygroscopic.
-
Immediate Action: Upon receipt, inspect the container seal for integrity. Do not open the container until it has equilibrated to the ambient temperature of your laboratory. Opening a cold vial can cause atmospheric moisture to condense on the product.
-
Primary Storage: Store the compound in its original, tightly sealed container in a cool, dry place.[5] For long-term storage, placing the primary container inside a secondary container, such as a desiccator with a drying agent (e.g., silica gel, calcium sulfate), is highly recommended.[3][4] Many suppliers recommend refrigeration at 2-8°C or freezing for long-term stability.[6][7][8]
-
Inert Atmosphere: For maximum protection, especially after the container has been opened for the first time, storing it within a nitrogen- or argon-filled glove box or glove bag provides the best defense against humidity.[9][10]
Q2: I opened my container of this compound, and the powder appears clumpy and sticky, not like the fine crystals I expected. What happened?
A: This is a classic sign of moisture absorption.[5] When a hygroscopic solid absorbs sufficient water, it can begin to dissolve, leading to the formation of clumps, a sticky texture, or even complete deliquescence into a liquid.[3] This indicates that the material has been exposed to ambient humidity. You should not use this material directly in a moisture-sensitive reaction without first quantifying the water content and, if necessary, drying it.
Q3: How can I accurately weigh a hygroscopic compound like this for my experiment?
A: Accurate weighing requires minimizing exposure to air.[5]
-
Ideal Method (Glove Box): The most reliable method is to handle and weigh the compound inside a glove box with a controlled low-humidity atmosphere.[9][10]
-
Practical Lab Bench Method: If a glove box is unavailable, work quickly.[4][5] Have all your vials, spatulas, and weighing paper ready. Instead of weighing onto open paper, use a small, dry vial with a cap. Tare the capped vial, add the compound quickly, and re-cap it before recording the final weight. This minimizes the time the material is exposed.
-
Stock Solution Strategy: For non-moisture-sensitive applications, another strategy is to dissolve the entire contents of a new bottle in a suitable anhydrous solvent to create a stock solution of known concentration.[4] This avoids repeated exposure of the solid to air. This method, however, is only viable if the compound is stable in the chosen solvent.
Q4: What is the potential impact of using this compound if it has absorbed water in my reaction?
A: The impact varies based on your specific chemistry.
-
Stoichiometric Errors: Your calculated molar quantity will be incorrect, as a portion of the weighed mass is water. This can affect reaction yields and purity.
-
Reaction Inhibition/Side Products: If your reaction involves water-sensitive reagents (e.g., organometallics, certain acylating agents, dehydrating conditions), the absorbed water can quench the reagent or participate in unwanted side reactions.
-
Catalyst Deactivation: In catalytic reactions, water can poison or deactivate certain catalysts.
Q5: How can I determine the precise water content in my sample of this compound?
A: Two primary analytical techniques are recommended for accurately quantifying water content:
-
Karl Fischer (KF) Titration: This is the gold standard for water determination.[11][12][13] It is a highly specific and precise method that chemically titrates the water present in a sample.[13][14] It can detect both free and bound water.[12]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[15][16] The weight loss observed at temperatures around 100°C typically corresponds to the evaporation of physically absorbed water.[17] TGA can help differentiate between adsorbed water and chemically bound water (hydrates), which may be released at higher temperatures.[18]
A comparison of these methods is provided in the table below.
| Feature | Karl Fischer (KF) Titration | Thermogravimetric Analysis (TGA) |
| Principle | Chemical reaction with iodine specific to water.[13][19] | Measures weight loss upon heating.[16][20] |
| Specificity | Highly specific to water; not affected by other volatiles.[12] | Measures loss of any volatile compound, not just water.[18] |
| Sensitivity | Excellent, capable of detecting parts-per-million (ppm) levels. | Good, but generally less sensitive than coulometric KF. |
| Sample State | Can analyze solids, liquids, and gases.[14] | Primarily for solids.[20] |
| Information | Provides a direct measure of total water content. | Can distinguish between surface moisture and bound water based on temperature.[18] |
Q6: My compound has absorbed moisture. Can I dry it before use?
A: Yes, in many cases, you can dry the compound, but it must be done carefully to avoid thermal decomposition.
-
Vacuum Oven: Gently heating the material (e.g., 40-50°C) under a high vacuum is a common and effective method. The low pressure allows water to evaporate at a lower temperature, reducing the risk of degradation.
-
Desiccator: Placing the material in a vacuum desiccator with a strong desiccant like phosphorus pentoxide (P₂O₅) can remove water at ambient temperature, albeit more slowly.
Caution: Before heating any chemical, consult its Safety Data Sheet (SDS) or other technical literature for information on its melting point and thermal stability. Always perform a small-scale test first.
Troubleshooting Guides & Experimental Protocols
Workflow 1: Standard Handling Procedure for Hygroscopic Reagents
This workflow outlines the best practices from receiving the compound to its use in an experiment.
Caption: Standard workflow for handling hygroscopic compounds.
Workflow 2: Troubleshooting Moisture Contamination
Use this decision tree if you suspect your this compound has been compromised by moisture.
Caption: Decision tree for troubleshooting moisture issues.
Protocol 1: General Procedure for Karl Fischer Titration (Volumetric)
This protocol provides a general outline. Always consult the manual for your specific KF titrator.
-
System Preparation:
-
Ensure the titration vessel is clean and dry.
-
Fill the burette with a standardized Karl Fischer titrant (e.g., Hydranal™-Composite 5).
-
Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.
-
-
Pre-Titration (Conditioning):
-
Start the instrument's conditioning or pre-titration mode. The titrator will automatically neutralize any residual moisture in the solvent until a stable, dry baseline is achieved.
-
-
Sample Analysis:
-
Accurately weigh 50-100 mg of this compound in a dry, sealed container.
-
Quickly and carefully introduce the sample into the titration vessel.
-
Seal the vessel and begin the titration. The instrument will add titrant until all the water from the sample has reacted.
-
-
Calculation:
-
The instrument will automatically calculate the water content based on the volume of titrant used and its known concentration. The result is typically reported as a percentage (%) or parts-per-million (ppm).
-
Protocol 2: General Procedure for Thermogravimetric Analysis (TGA)
This protocol provides a general outline. Always consult the manual for your specific TGA instrument.
-
Instrument Setup:
-
Select an appropriate sample pan (typically aluminum or platinum).
-
Calibrate the instrument for temperature and mass according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Tare the sample pan on a microbalance.
-
Place a small amount of the compound (typically 5-10 mg) evenly in the pan. Record the exact initial mass.
-
-
Analysis Program:
-
Load the sample into the TGA furnace.
-
Program the instrument with the desired temperature profile. A typical method for moisture analysis is:
-
Ramp: Heat from ambient temperature to 120°C at a rate of 10°C/minute.[15]
-
Isothermal Hold: Hold at 120°C for 5-10 minutes to ensure all free water has evaporated.
-
-
Use an inert purge gas, such as nitrogen, to prevent oxidative decomposition.[15][20]
-
-
Data Interpretation:
-
The resulting thermogram will plot mass (%) versus temperature.
-
The percentage weight loss that occurs between ambient temperature and ~120°C corresponds to the physically adsorbed moisture content.[17]
-
References
- TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
- Applied Technical Services. TGA Moisture Analysis. [Link]
- Terrachem. Thermogravimetric Analysis (TGA)
- ResolveMass Laboratories Inc. TGA Analysis for Moisture Content. [Link]
- XRF Scientific. Direct Moisture Determination of Food and Feed Using a TGA Analyzer. [Link]
- HepatoChem. How do you handle hygroscopic salts?. [Link]
- NETZSCH Analyzing & Testing. Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. [Link]
- Protocol Online. Hygroscopic chemical...how to deal with?. [Link]
- Cusabio. (S)-3-(trifluoromethyl)-piperidine-HCl. [Link]
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Mettler Toledo.
- National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
- Wikipedia.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
- Pharma.Tips. How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
- BYJU'S.
- ResearchGate.
- Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]
- ResearchGate. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]
- Pharmaffiliates. 3-(3-Fluorophenyl)piperidine hydrochloride. [Link]
- Food and Drug Administration (FDA). Annex 9 Guide to good storage practices for pharmaceuticals. [Link]
- National Institutes of Health (NIH).
- ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]
- National Institutes of Health (NIH).
- PubMed.
- PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
- PubChem. 2-(Trifluoromethyl)piperidine hydrochloride. [Link]
Sources
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. tutorchase.com [tutorchase.com]
- 6. cusabio.com [cusabio.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemscene.com [chemscene.com]
- 9. hepatochem.com [hepatochem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 12. mt.com [mt.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. terrachem.de [terrachem.de]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Direct Moisture Determination of Food and Feed Using a TGA Analyzer - XRF [xrfscientific.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
- 20. atslab.com [atslab.com]
Technical Support Center: Troubleshooting Inconsistent Assay Results with 3-(Fluoromethyl)piperidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Fluoromethyl)piperidine hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address inconsistencies that may arise during your experimental work. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-proven insights to help you achieve reliable and reproducible results.
Part 1: Foundational Knowledge of this compound
Before delving into troubleshooting, it is crucial to understand the key characteristics of the molecule you are working with. This compound (CAS RN: 1241725-60-9) is a substituted piperidine derivative. Its structure, featuring a basic piperidine nitrogen and an electron-withdrawing fluoromethyl group, imparts specific properties that can influence its behavior in biological and chemical assays.
| Property | Value | Source |
| CAS Number | 1241725-60-9 | |
| Molecular Formula | C₆H₁₃ClFN | |
| Molecular Weight | 153.62 g/mol | |
| Form | Typically a solid hydrochloride salt | General Knowledge |
The hydrochloride salt form enhances the compound's solubility in aqueous solutions by protonating the basic piperidine nitrogen. However, the interplay between the compound's pKa, the assay buffer pH, and the presence of the fluoromethyl group can be a source of experimental variability.
The Significance of the Fluoromethyl Group
The introduction of fluorine into small molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. However, the strong electron-withdrawing nature of fluorine can also introduce chemical liabilities. Monofluoromethyl groups, in particular, can be susceptible to nucleophilic displacement or dehydrofluorination under certain conditions, potentially leading to compound degradation or reactivity with assay components.
The Role of the Piperidine Ring and its Hydrochloride Salt
The piperidine moiety is a common scaffold in medicinal chemistry. Its nitrogen atom is basic, with a pKa that can be influenced by substituents. As a hydrochloride salt, the compound exists in a protonated, more water-soluble state. This is advantageous for creating aqueous stock solutions, but it's important to remember that the free base can be generated in situ if the pH of the assay buffer is significantly above the pKa of the piperidine nitrogen. This change in ionization state can affect solubility, cell permeability, and target engagement.
Part 2: Troubleshooting Inconsistent Assay Results
Inconsistent results are a common challenge in drug discovery and chemical biology. The following sections are designed to help you diagnose and resolve specific issues you may encounter when working with this compound.
Issue 1: Poor Reproducibility and Variability in Dose-Response Curves
One of the most common complaints is high variability between replicate wells, plates, or experiments, leading to inconsistent IC50/EC50 values.
Probable Causes:
-
Compound Precipitation: Despite being a hydrochloride salt, the compound's solubility in aqueous assay buffers can be limited, especially at higher concentrations. The free base form is generally less soluble than the salt. Precipitation can lead to a lower effective concentration of the compound in the assay, resulting in a right-shifted and often shallower dose-response curve.
-
pH Shift in Assay Wells: The addition of a hydrochloride salt to a weakly buffered solution can cause a localized drop in pH, which may affect enzyme activity, protein stability, or cell health.
-
Compound Instability and Degradation: Over time, especially in aqueous buffers, the compound may degrade. This is particularly relevant for experiments with long incubation times. The fluoromethyl group could be a site of instability.
-
Stock Solution Issues: Inaccurate concentration due to incomplete dissolution, degradation during storage, or adsorption to plastics can be a major source of variability.
Recommended Solutions:
-
Verify Compound Solubility:
-
Visual Inspection: After preparing your highest concentration working solution in the final assay buffer, visually inspect for any precipitate or cloudiness.
-
Light Scattering: If available, use a plate-based nephelometer to quantitatively assess for aggregation.
-
Mitigation: If precipitation is suspected, consider lowering the top concentration, increasing the percentage of a co-solvent like DMSO (while ensuring it doesn't affect the assay), or using a stronger buffer.
-
-
Control for pH Changes:
-
Buffer Strength: Ensure your assay buffer has sufficient capacity to handle the addition of the acidic hydrochloride salt. A buffer concentration of 50 mM is generally a good starting point.
-
pH Measurement: Measure the pH of the assay buffer after the addition of the highest concentration of your compound to confirm that it remains within the optimal range for your assay.
-
-
Assess Compound Stability:
-
Time-Course Experiment: Run your assay with varying pre-incubation times of the compound in the assay buffer. A loss of potency with longer pre-incubation suggests instability.
-
Forced Degradation Study: A more rigorous approach is to perform a forced degradation study. See the detailed protocol in Part 4.
-
-
Optimize Stock Solution Handling:
-
Fresh is Best: Prepare fresh stock solutions from solid material for each experiment to rule out degradation during storage.
-
Proper Storage: If storing stock solutions, aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Use Low-Binding Plastics: Consider using polypropylene or other low-bind microplates and tubes to minimize adsorption.
-
Issue 2: Unexpected Signal Interference (False Positives/Negatives)
Your compound may appear active or inactive not by interacting with the biological target, but by directly interfering with the assay's detection method.
Probable Causes:
-
Autofluorescence: Fluorinated compounds can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays (e.g., fluorescence intensity, FRET, FP). This leads to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the assay fluorophore, leading to a decrease in signal (a false-positive in an inhibition assay).
-
Chemical Reactivity: The compound could be reacting with assay components. For example, reactive compounds can covalently modify proteins, leading to promiscuous inhibition. The monofluoromethylated amine moiety could potentially be reactive under certain conditions.
Recommended Solutions:
-
Run Interference Controls:
-
"No-Enzyme" or "No-Cell" Control: Run your assay with all components except the biological target. Add your compound across its concentration range. A dose-dependent signal in this control indicates direct interference.
-
Autofluorescence Check: Measure the fluorescence of the compound in the assay buffer at the wavelengths used in your assay.
-
Quenching Assessment: In a well with a stable fluorescent signal (e.g., from a known fluorescent product or a stable fluorophore), add your compound and look for a dose-dependent decrease in signal.
-
-
Assess for Chemical Reactivity:
-
Include a Reducing Agent: For biochemical assays, test your compound in the presence and absence of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). If the compound's activity is significantly diminished in the presence of the reducing agent, it may be a thiol-reactive species.
-
Jump-Dilution Experiment: Pre-incubate your target protein with a high concentration of the compound, then dilute the mixture to a concentration where the compound would be inactive if it were a reversible inhibitor. If inhibition persists, it suggests irreversible or slowly reversible binding, possibly due to covalent modification.
-
Issue 3: Potential for Epimerization
For chiral compounds, conversion of one stereoisomer to another (epimerization) can occur, leading to a mixture of compounds with potentially different activities. The carbon at the 3-position of the piperidine ring is a stereocenter.
Probable Causes:
-
pH and Temperature: Basic or acidic conditions, as well as elevated temperatures, can sometimes facilitate epimerization, especially at a carbon adjacent to a heteroatom like nitrogen.
Recommended Solutions:
-
Maintain Neutral pH and Controlled Temperature: Run assays at a physiological pH (around 7.4) and avoid high temperatures unless required by the assay protocol.
-
LC-MS Analysis of Stressed Samples: Analyze a sample of the compound that has been incubated in assay buffer for the duration of the experiment by a chiral LC-MS method if available. This can help determine if the enantiomeric or diastereomeric ratio is changing over time.
Part 3: Frequently Asked Questions (FAQs)
Q1: My this compound won't fully dissolve in my aqueous assay buffer. What should I do?
A1: First, ensure you are starting from a high-concentration stock in 100% DMSO. When diluting into your aqueous buffer, do so in a stepwise manner if possible. If precipitation still occurs, try reducing the final concentration of the compound. You can also slightly increase the percentage of DMSO in your final assay buffer, but make sure to run a DMSO tolerance control to ensure it doesn't affect your assay (typically ≤1% is acceptable).
Q2: I'm seeing a high background signal in my fluorescence-based assay only in wells containing my compound. What does this mean?
A2: This strongly suggests your compound is autofluorescent at the wavelengths you are using for detection. You should run a control plate with just the compound in assay buffer to quantify this effect and subtract it from your experimental data. If the autofluorescence is very high, you may need to consider a different detection modality (e.g., absorbance, luminescence).
Q3: The activity of my compound seems to decrease if I prepare my assay plates and let them sit for a few hours before reading. Why?
A3: This points towards compound instability in your assay buffer. The fluoromethyl group could be susceptible to hydrolysis or other degradation pathways over time. Try to minimize the time between plate preparation and reading. You can confirm this by performing a time-course experiment where you vary the pre-incubation time.
Q4: Can the hydrochloride portion of the salt affect my assay?
A4: Yes. As a hydrochloride salt, dissolving the compound releases HCl, which can lower the pH of your assay buffer if it is not sufficiently robust. This is most pronounced at high compound concentrations. Always use a well-buffered solution (e.g., 50 mM HEPES or Tris at the appropriate pH) and verify the final pH.
Part 4: Key Experimental Protocols
To ensure self-validation and build trustworthiness in your results, implementing standardized protocols is essential.
Protocol 1: Preparation and Handling of Stock Solutions
This protocol is designed to minimize variability originating from stock solutions.
-
Weighing: Using a calibrated analytical balance, weigh out an appropriate amount of this compound solid.
-
Dissolution: Add high-purity DMSO to the solid to achieve a high-concentration stock (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. Gentle warming in a water bath (<40°C) may be used if necessary, but check for stability under these conditions first.
-
Storage: Aliquot the stock solution into single-use volumes in low-bind polypropylene tubes. Store at -20°C or -80°C for long-term storage.
-
Working Solutions: For experiments, thaw a single aliquot. Prepare serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer. This minimizes the risk of precipitation during the dilution series.
Protocol 2: Forced Degradation Study by LC-MS
This protocol helps to identify potential instability issues.
-
Sample Preparation: Prepare solutions of this compound (e.g., 10 µM) in the following solutions:
-
Assay Buffer (Neutral Condition)
-
0.1 M HCl (Acidic Condition)
-
0.1 M NaOH (Basic Condition)
-
3% Hydrogen Peroxide in Assay Buffer (Oxidative Condition)
-
-
Incubation: Incubate these solutions, along with a control sample in the storage solvent (e.g., DMSO), at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 0, 2, 8, and 24 hours).
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize the acidic and basic samples) and analyze the samples by LC-MS.
-
Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the time-zero control. A significant decrease in the parent peak area indicates degradation. Look for the appearance of new peaks, which correspond to degradation products.
Part 5: Visualization of Workflows
Troubleshooting Workflow
The following diagram outlines a logical progression for diagnosing inconsistent assay results.
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Hypothetical Degradation Pathway
This diagram illustrates a potential degradation pathway for this compound in an aqueous environment, which could be a source of inconsistency.
Caption: A potential intramolecular SN2-like degradation pathway.
References
- Tan, L., Hirte, S., Palmacci, V., et al. (2022). Tackling assay interference associated with small molecules. u:cris-Portal.
- Gama, N. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery.
- Tan, L., et al. (2022). Tackling assay interference associated with small molecules. Request PDF.
- Dahlin, J. L., et al. (2015). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS. R Discovery.
- NCI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Pike, V. W. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
- Blair, J. B., et al. (2014). Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn. NIH.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem.
- Rombouts, F., et al. (2024). Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives. PMC - NIH.
- Aggarwal, V. K., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH.
- Imperiali, B., et al. (2014).
- Grimm, J. B., et al. (2025). The Chemistry of Small-Molecule Fluorogenic Probes. Request PDF.
- Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
- Amerigo Scientific. (2023). The Brilliant World of Fluorine-Containing Fluorophores. Amerigo Scientific.
- Douglas, C. J. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed.
- Aggarwal, V. K., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
- BenchChem. (2025). High-Throughput Screening (HTS)
- BenchChem. (2025). An In-depth Technical Guide to Fluorinated Compounds in Research and Development. BenchChem.
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
- Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
- Shoichet, B. K., et al. (2017). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH.
- Cusabio. (S)-3-(trifluoromethyl)-piperidine-HCl. Cusabio.
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
- Greyhound Chromatography. (2012). Reference and Handling Guide Perfluoroalkyl Compounds.
- Combourieu, B., et al. (2025).
Technical Support Center: Functionalization of 3-(Fluoromethyl)piperidine
Welcome to the technical support guide for the functionalization of 3-(Fluoromethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this valuable synthetic building block. The presence of the fluoromethyl group introduces specific electronic and steric considerations that can lead to unexpected side reactions. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to help you optimize your synthetic routes.
Core Concepts: The Influence of the Fluoromethyl Group
The 3-(fluoromethyl) substituent significantly impacts the reactivity of the piperidine ring. Understanding these effects is crucial for troubleshooting.
-
Inductive Effect: The strong electron-withdrawing nature of the fluorine atom decreases the electron density of the piperidine ring. This has a profound effect on the nucleophilicity and basicity of the nitrogen atom, making it less reactive than its non-fluorinated counterpart.[1] This reduced reactivity often necessitates harsher reaction conditions, which can, in turn, promote side reactions.[2]
-
C-F Bond Stability: While the carbon-fluorine bond is one of the strongest in organic chemistry, it is not entirely inert. Under certain conditions, particularly strong bases or specific catalytic hydrogenation protocols, defluorination can become a problematic side reaction.[3][4]
Part 1: N-Alkylation Troubleshooting Guide
Direct N-alkylation and reductive amination are common methods for functionalizing the piperidine nitrogen. However, the reduced nucleophilicity of 3-(Fluoromethyl)piperidine requires careful optimization.
Frequently Asked Questions (FAQs)
Question 1: My N-alkylation with an alkyl halide is extremely slow or stalls completely. What is the cause and how can I fix it?
Answer: This is the most common issue and is directly attributable to the reduced nucleophilicity of the piperidine nitrogen caused by the electron-withdrawing fluoromethyl group.[1] Standard conditions used for simple piperidines may be insufficient.
Troubleshooting Steps:
-
Increase Alkylating Agent Reactivity: Switch from alkyl chlorides or bromides to alkyl iodides. The C-I bond is weaker, making the iodide a better leaving group and the reagent more reactive.
-
Optimize the Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents can accelerate SN2 reactions and help to solvate the transition state effectively.
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, monitor the reaction closely for decomposition or side product formation.
-
Select an Appropriate Base: A base is required to neutralize the H-X formed during the reaction. Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to avoid competition with the piperidine substrate.[5][6]
Question 2: I am observing a significant amount of a second, more polar spot by TLC, which I suspect is a quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: The formation of a quaternary ammonium salt occurs when the newly formed tertiary amine is further alkylated.[6] While the initial alkylation is slow, once the first alkyl group is on, the product can still react, especially if the alkylating agent is highly reactive or used in large excess.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump.[6] This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.
-
Monitor the Reaction: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
Comparative Data for N-Alkylation Methods
| Method | Alkylating Agent | Typical Base/Reagents | Solvent | Common Side Products | Key Considerations |
| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, DIPEA | DMF, MeCN | Quaternary Salt, Elimination (with hindered R-X) | Simple, but prone to over-alkylation.[6] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, NaCNBH₃ | DCE, MeOH | Incomplete reduction, Imine hydrolysis | Milder conditions, avoids quaternization. Good for complex substrates. |
Protocol 1: Direct N-Methylation with Methyl Iodide
This protocol outlines a standard procedure for the N-methylation of 3-(Fluoromethyl)piperidine.[5]
Materials:
-
3-(Fluoromethyl)piperidine (1.0 eq)
-
Methyl Iodide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 3-(Fluoromethyl)piperidine in anhydrous DMF, add potassium carbonate.
-
Add methyl iodide dropwise at room temperature.
-
Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: N-Acylation Troubleshooting Guide
N-acylation with acid chlorides, anhydrides, or carboxylic acids is another fundamental transformation. The key challenge remains the attenuated nucleophilicity of the nitrogen.
Frequently Asked Questions (FAQs)
Question 1: My N-acylation with an acid chloride is giving a poor yield, and I'm recovering a lot of my starting material as a salt.
Answer: This issue arises because the reaction of an amine with an acid chloride generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the basic piperidine nitrogen, forming an unreactive ammonium salt and effectively shutting down the reaction.
Solution: Always include at least one equivalent of a non-nucleophilic amine base, such as triethylamine (TEA) or DIPEA, in the reaction mixture.[6] The base acts as a scavenger for the generated HCl, ensuring the piperidine remains in its free, nucleophilic form. For sluggish reactions, using a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.
Workflow: Troubleshooting N-Acylation
Caption: Troubleshooting logic for N-acylation reactions.
Question 2: I want to form an amide bond with a carboxylic acid, but standard methods are failing. What should I do?
Answer: Directly coupling a carboxylic acid and an amine requires high temperatures that can cause decomposition. The preferred method is to use a peptide coupling reagent. These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) [7]
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) [7]
These reagents operate under mild conditions and are highly efficient, often overcoming the low nucleophilicity of 3-(Fluoromethyl)piperidine.
Part 3: C-H Functionalization & Ring Stability
Direct functionalization of the piperidine ring's C-H bonds is a modern and powerful strategy, but it presents significant challenges in regioselectivity and can trigger unexpected side reactions.
Frequently Asked Questions (FAQs)
Question 1: I am attempting a directed C-H functionalization at the C2 position, but I'm getting a mixture of isomers. Why is regioselectivity an issue?
Answer: Achieving high regioselectivity in C-H functionalization of substituted piperidines is inherently difficult.[8] The directing group on the nitrogen, existing substituents on the ring, and the specific catalyst system all play a complex role.[8][9] The 3-(fluoromethyl) group can sterically and electronically influence which C-H bond is most accessible and reactive, often leading to mixtures of C2, C4, and C6 functionalized products. Recent advances using photoredox catalysis have shown promise but require careful optimization for each specific substrate.[9][10]
Question 2: Is there a risk of defluorination or ring opening under my reaction conditions?
Answer: Yes, particularly under strongly basic or reductive conditions.
-
Base-Mediated Defluorination: Strong, non-hindered bases (e.g., NaH, t-BuOK) can potentially deprotonate the carbon bearing the fluorine, initiating an E1cb-type elimination of fluoride to form an enamine or related species.[4] This is more likely at elevated temperatures. To minimize this risk, use milder bases (e.g., carbonates) or sterically hindered bases.
-
Reductive Hydrodefluorination: During catalytic hydrogenation (e.g., reducing a double bond elsewhere in the molecule), the C-F bond can be cleaved by certain catalysts (e.g., Palladium on carbon).[3] This can lead to the formation of 3-methylpiperidine as a significant byproduct. If this is observed, screening different catalysts (e.g., PtO₂) or modifying the reaction conditions (pressure, solvent) is necessary.
Mechanism: Potential Base-Mediated Defluorination
Caption: E1cb mechanism for defluorination.
References
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Royal Society of Chemistry. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing.
- MDPI. (n.d.).
- PubMed Central (PMC). (n.d.).
- Bentham Science Publishers. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848.
- International Journal of Novel Research and Development (IJNRD). (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. 9(2).
- PubMed. (2023).
- PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
- PubMed. (2020).
- PubMed Central (PMC). (2016).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
- ResearchGate. (n.d.).
- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- PubMed. (2020).
- ChemRxiv. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism.
- ResearchGate. (2017).
- ResearchGate. (2025). (PDF)
Sources
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Chiral Purity of 3-(Fluoromethyl)piperidine Hydrochloride
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with 3-(Fluoromethyl)piperidine hydrochloride. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common challenges encountered when trying to improve the chiral purity of this critical building block. The enantiomers of many chiral compounds, including piperidine derivatives, can exhibit significantly different pharmacological and toxicological profiles, making enantiomeric purity a paramount concern in drug development.
This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your chiral resolution and purification processes.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the chiral resolution process.
Question 1: Why am I observing low diastereomeric excess (d.e.) or no precipitation after reacting my racemic 3-(Fluoromethyl)piperidine with a chiral resolving agent?
This is a frequent and often multifaceted issue. The root cause typically lies in the fundamental thermodynamics and kinetics of diastereomeric salt formation and crystallization.
Answer:
Several factors could be at play, often in combination:
-
Inappropriate Solvent Choice: The solvent system is the most critical variable. An ideal solvent will solubilize both diastereomeric salts to some extent but will exhibit a significant solubility difference between them, allowing the less soluble diastereomer to selectively crystallize. If the solvent is too polar, both salts may remain in solution. If it's too non-polar, both may precipitate indiscriminately.
-
Expert Insight: Start with a solvent screen using a range of alcohols (e.g., methanol, ethanol, isopropanol) and acetone, or mixtures thereof. Often, a mixture provides the optimal balance of solubility. For piperidine derivatives, protic solvents often perform well.
-
-
Incorrect Stoichiometry: An exact 1:1 molar ratio of the racemic amine to the chiral acid is often assumed to be optimal, but the ideal ratio can sometimes vary. Using a slight excess or deficit of the resolving agent can sometimes influence the crystallization equilibrium.
-
Suboptimal Temperature Profile: Crystallization is highly dependent on temperature. A rapid crash cooling will entrap impurities and the undesired diastereomer, leading to low d.e.
-
Troubleshooting Protocol:
-
Ensure complete dissolution of the salts at an elevated temperature (e.g., 50-60 °C).
-
Implement a slow, controlled cooling ramp (e.g., 5-10 °C per hour) to allow for proper crystal lattice formation.
-
Include an aging period at the final, lower temperature (e.g., 0-5 °C for 2-4 hours) to maximize the yield of the desired diastereomer.
-
-
-
Resolving Agent Incompatibility: Not all chiral acids are equally effective for all amines. The interaction between the amine and the acid is based on specific hydrogen bonding and steric interactions required to form a stable, crystalline salt. For piperidine derivatives, derivatives of tartaric acid, such as Di-p-toluoyl-tartaric acid (DPTTA) or Dibenzoyl-tartaric acid (DBTA), are common starting points due to their rigid structures that facilitate chiral recognition.
Question 2: My chiral HPLC analysis shows poor peak resolution or significant tailing for the enantiomers. What are the likely causes and how can I fix them?
Poor chromatography can mask the true enantiomeric purity of your sample, leading to inaccurate results. The issue usually stems from the method parameters or the column chemistry itself.
Answer:
Let's break down the potential culprits for poor chiral HPLC performance:
-
Incorrect Mobile Phase Composition: The choice of mobile phase, particularly the organic modifier and any additives, is crucial for achieving separation on a chiral stationary phase (CSP).
-
Expert Insight: For polysaccharide-based CSPs (e.g., Chiralpak® series), typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol. The alcohol component acts as the polar modifier. Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for an acidic analyte or 0.1% diethylamine for a basic analyte like our piperidine) are often essential to suppress ionization of the analyte and reduce peak tailing by minimizing interactions with residual silanols on the silica support.
-
-
Inappropriate Chiral Stationary Phase (CSP): There is no universal CSP. The selection depends on the specific structure of the analyte. For cyclic amines like 3-(Fluoromethyl)piperidine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are generally a very effective starting point.
-
Low Column Temperature: Ambient temperature can fluctuate, affecting retention times and resolution. Controlling the column temperature (e.g., setting it to 25 °C or 30 °C) provides more consistent and often sharper peaks.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Try reducing the injection volume or diluting the sample.
Workflow for Chiral HPLC Method Optimization
Caption: A logical workflow for troubleshooting and optimizing a chiral HPLC method.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, more foundational questions about the chiral resolution of 3-(Fluoromethyl)piperidine.
Question 3: What are the primary methods for improving the chiral purity of 3-(Fluoromethyl)piperidine, and what are their pros and cons?
Answer:
The two dominant industrial and laboratory-scale methods are Diastereomeric Salt Resolution and Preparative Chiral Chromatography.
| Method | Description | Pros | Cons |
| Diastereomeric Salt Resolution | The racemic amine is reacted with a single enantiomer of a chiral acid (resolving agent). This forms two diastereomeric salts with different physical properties (e.g., solubility), allowing one to be selectively crystallized. The desired enantiomer is then liberated from the purified salt. | - Cost-effective for large scale- High throughput possible- Well-established technology | - Theoretical max yield is 50% per cycle- Requires screening of resolving agents and solvents- May require multiple recrystallizations- The "wrong" enantiomer must be racemized or discarded |
| Preparative Chiral Chromatography | The racemic mixture is directly injected onto a large-scale chiral HPLC column (a chiral stationary phase) that selectively retains one enantiomer more than the other, allowing them to be collected separately as they elute. | - Can achieve >99.9% e.e. in a single run- Direct separation, no derivatization needed- Both enantiomers can be recovered- Highly predictable and scalable from analytical methods | - Higher operational cost (solvents, column)- Lower throughput compared to crystallization- Requires specialized equipment |
Expert Recommendation: For initial lab-scale work and proof-of-concept, diastereomeric salt resolution is often the most accessible method. For high-purity material required in later-stage drug development or when both enantiomers are valuable, preparative chiral chromatography is superior, despite the higher cost.
Question 4: How do I select the best chiral resolving agent for 3-(Fluoromethyl)piperidine?
Answer:
The selection process is a combination of theoretical guidance and empirical screening. The "best" agent is one that forms a stable, easily crystallizable salt with one enantiomer while the other diastereomeric salt remains in the mother liquor.
Decision Framework for Selecting a Resolving Agent
Caption: A systematic approach for screening and selecting an optimal chiral resolving agent.
Key Considerations:
-
Structural Match: Look for resolving agents with complementary functional groups. For a basic amine like piperidine, chiral carboxylic acids are the obvious choice.
-
Rigidity: Rigid molecules like dibenzoyl-D-tartaric acid (DBTA) or di-p-toluoyl-L-tartaric acid (DPTTA) often provide better chiral discrimination because they limit conformational flexibility, leading to more defined crystal packing.
-
Commercial Availability and Cost: Select agents that are readily available in high enantiomeric purity and are economically viable for your scale.
Part 3: Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-3-(Fluoromethyl)piperidine
This is a representative protocol and may require optimization.
-
Dissolution: In a clean, dry flask, dissolve 1.0 equivalent of racemic 3-(Fluoromethyl)piperidine free base in 10 volumes of methanol.
-
Addition of Resolving Agent: To the stirred solution, add 1.0 equivalent of L-Dibenzoyl-tartaric acid (L-DBTA).
-
Heating: Gently warm the mixture to 50-60 °C until all solids have dissolved completely.
-
Controlled Cooling: Slowly cool the solution to room temperature over 2-3 hours. Then, transfer the flask to a 0-5 °C bath and let it age for 4 hours. You should observe the formation of a crystalline precipitate.
-
Isolation: Isolate the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold methanol (2 volumes).
-
Drying: Dry the solid (the diastereomeric salt) under vacuum.
-
Liberation of Free Amine:
-
Suspend the dried salt in a biphasic mixture of dichloromethane (DCM) and 1 M sodium hydroxide (NaOH) solution.
-
Stir vigorously until all solids have dissolved. The chiral acid will move into the aqueous layer as its sodium salt, and the free amine will be in the DCM layer.
-
Separate the layers. Extract the aqueous layer once more with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched 3-(Fluoromethyl)piperidine.
-
-
Analysis: Determine the enantiomeric excess (e.e.) of the resulting free amine using chiral HPLC (see Protocol 2).
Protocol 2: Chiral HPLC Analysis
This method is a starting point and must be validated for your system.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
-
Mobile Phase: 95:5 Hexane : Isopropanol (+ 0.1% Diethylamine)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the 3-(Fluoromethyl)piperidine (as free base or HCl salt) in 1 mL of the mobile phase.
References
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Future medicinal chemistry, 3(4), 453–458. [Link]
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
- Fogassy, E., Nógrádi, M., & Pálovics, E. (2006). Resolution of Racemic Amines and Carboxylic Acids. In Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
- Yashima, E., Ikai, T., & Yashima, E. (2016). Chapter 4 - Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. In Chiral Analysis (Second Edition) (pp. 77-114). Elsevier. [Link]
- Teitelbaum, J. (2003). Chiral HPLC: A Guide to Method Development. PharmaGenomics. [Link]
- Francotte, E. (2001). Preparative chromatographic separation of enantiomers.
Technical Support Center: Navigating the Scale-Up of 3-(Fluoromethyl)piperidine Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 3-(Fluoromethyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during the transition from bench-scale synthesis to larger-scale production, providing practical, field-tested solutions and the scientific rationale behind them.
Section 1: Core Synthesis & Scale-Up Challenges
The transition from a small-scale reaction to a pilot or manufacturing scale introduces complexities beyond simply multiplying reagent quantities.[1] Issues like heat transfer, mixing efficiency, and reagent addition rates become critical. This section tackles the most common hurdles in the core fluorination and subsequent steps.
Workflow Overview: From Precursor to Final Product
The following diagram outlines the typical synthetic workflow for producing this compound, highlighting the critical control points.
Caption: General workflow for 3-(Fluoromethyl)piperidine HCl synthesis.
Frequently Asked Questions (FAQs): Synthesis
Q1: My fluorination reaction yield dropped significantly upon scaling up from 10g to 100g. What are the likely causes?
A1: This is a classic scale-up challenge primarily rooted in thermal management and mixing.[1]
-
Causality: Fluorination reactions using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® are often exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. As you scale up, the volume increases cubically while the surface area only increases squarely, leading to inefficient heat removal. This can cause localized temperature spikes, promoting side reactions like elimination to form dehydropiperidine derivatives or other decomposition pathways.[2]
-
Troubleshooting Protocol:
-
Monitor Internal Temperature: Always use a temperature probe placed directly in the reaction mixture, not just monitoring the bath temperature.
-
Control Reagent Addition: Switch from a single-portion addition to a slow, controlled addition of the fluorinating agent via a syringe pump or an addition funnel. This allows the cooling system to keep pace with the heat generated.
-
Improve Agitation: Ensure the stirring is vigorous enough to prevent localized "hot spots." On a larger scale, mechanical overhead stirring is superior to a magnetic stir bar.
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., -78 °C or 0 °C) before and during the addition of the fluorinating agent to better absorb the exotherm.
-
Q2: I'm observing the formation of an elimination byproduct (an alkene). How can I suppress this?
A2: Alkene formation is a common side reaction, especially with secondary alcohols. It arises from the dehydration of the intermediate formed after the alcohol attacks the fluorinating agent.
-
Mechanistic Insight: The reaction proceeds through an intermediate alkoxy-sulfur species. Elimination is competitive with the desired SN2 displacement by fluoride. This pathway is favored by higher temperatures and prolonged reaction times.[2]
-
Mitigation Strategies:
-
Temperature Control: As detailed in Q1, maintaining a consistently low temperature is the most effective way to minimize this side reaction.
-
Choice of Fluorinating Agent: While DAST is common, other reagents may offer better selectivity. For instance, using Deoxo-Fluor® at low temperatures can sometimes give cleaner reactions. For more challenging substrates, reagents like Fluolead™ might be considered. The introduction of the fluoromethyl group can be a significant challenge in organofluorine chemistry.[3]
-
Non-coordinating Buffer: In some cases, adding a non-nucleophilic, hindered base like 2,6-lutidine or proton sponge can scavenge trace acid that may catalyze the elimination pathway. Perform a small-scale test first, as this can also complicate the reaction.
-
Section 2: Work-up, Extraction, and Purification
After the reaction is complete, isolating the product cleanly is the next major hurdle. Emulsions, poor phase separation, and co-extraction of impurities are common issues.
Frequently Asked Questions (FAQs): Work-up & Purification
Q1: I'm getting a persistent emulsion during the aqueous work-up after quenching the reaction. How can I break it?
A1: Emulsions are frequently encountered when working with amine compounds, which can act as surfactants, especially after neutralization.[4]
-
Causality: The combination of organic solvents, aqueous salts, and the amphiphilic nature of the piperidine derivative can stabilize the oil-in-water or water-in-oil droplets, preventing clean layer separation.[4]
-
Troubleshooting Protocol:
-
Add Brine: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often breaks the emulsion.[4]
-
Filtration through Celite®: Pass the entire emulsified mixture through a pad of a filter aid like Celite®. The fine, porous structure of the Celite® can disrupt the droplets and break the emulsion.
-
Change the Solvent: If the emulsion persists, consider adding a small amount of a different organic solvent. For example, if you are using dichloromethane (DCM), adding some ethyl acetate can change the interfacial tension and resolve the layers.
-
Centrifugation: For smaller, pilot-scale batches, centrifugation is a highly effective, albeit mechanical, solution to force phase separation.
-
Q2: My final product, this compound, has a yellow or off-white color. How can I purify it to be a white solid?
A2: A yellow tint in piperidine-based compounds is often due to minor oxidation products or colored impurities from the starting materials or side reactions.[2]
-
Purification Strategies:
-
Recrystallization: This is the most effective method for removing colored impurities on a large scale. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.
-
Activated Carbon (Charcoal) Treatment: Before crystallization, you can treat a hot solution of your crude product with a small amount of activated carbon. The carbon adsorbs colored, often highly conjugated, impurities. The solution is then hot-filtered to remove the carbon before being allowed to cool and crystallize. Caution: Use carbon sparingly (1-2% w/w) as it can also adsorb your product, reducing yield.
-
Solvent Trituration/Slurry: If recrystallization is difficult, stirring the crude solid as a slurry in a solvent in which it is poorly soluble (e.g., diethyl ether, hexane) can wash away more soluble colored impurities.
-
| Solvent System for Recrystallization | Product Solubility (Hot) | Product Solubility (Cold) | Impurity Profile |
| Isopropanol (IPA) / Diethyl Ether | High in IPA | Low in IPA/Ether mix | Good for polar impurities |
| Methanol / Ethyl Acetate | High in Methanol | Low in EtOAc | Effective for a range of impurities |
| Acetonitrile | Moderate | Low | Good for less polar impurities |
Note: Always perform small-scale solubility tests to identify the optimal solvent system for your specific impurity profile.[4]
Section 3: Analytical & Quality Control Challenges
Ensuring the final product meets purity specifications requires robust analytical methods. Piperidine derivatives can sometimes exhibit tricky behavior during analysis.
Troubleshooting Analytical Issues
The following decision tree can help diagnose out-of-spec analytical results for the final product.
Caption: Decision tree for troubleshooting analytical results.
Frequently Asked questions (FAQs): Quality Control
Q1: My HPLC analysis of the final hydrochloride salt shows two peaks or a very broad peak for my product. The purity is >98% by NMR. What is happening?
A1: This is a common chromatographic artifact when analyzing amine salts.[5]
-
Causality: The issue likely stems from an on-column equilibrium. Even though you inject the hydrochloride salt, if the mobile phase is neutral or unbuffered, the compound can partially deprotonate on the column, leading to two species (the protonated cation and the neutral free base) eluting at slightly different times. This results in peak splitting or significant broadening.[5]
-
Solution: The goal is to ensure your compound exists as a single species on the column.
-
Acidify the Mobile Phase: Add a small amount of a strong acid modifier to both your aqueous (A) and organic (B) mobile phases. Typically, 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is sufficient. This will keep the mobile phase pH low (<3) and ensure the piperidine nitrogen is fully and consistently protonated, resulting in a single, sharp peak.
-
Q2: I have identified residual 3-(hydroxymethyl)piperidine in my final product. How can I remove it effectively?
A2: This indicates an incomplete reaction or inefficient purification. Since both the product and the starting material are piperidines, their basicity is similar, making a simple acid wash ineffective for separation after the Boc group is removed.
-
Strategies for Removal:
-
Optimize Reaction: The best solution is to drive the fluorination reaction to completion. Consider slightly increasing the equivalents of the fluorinating agent or extending the reaction time (while carefully monitoring for side products).
-
Chromatography of the Intermediate: Before the deprotection step, the N-Boc protected fluorinated intermediate has a significantly different polarity from the N-Boc protected starting alcohol. They can be easily separated by column chromatography on silica gel. While not ideal for very large scales, this is a robust method for ensuring high purity before the final deprotection step.
-
Selective Crystallization: Carefully screen for a recrystallization solvent system for the final hydrochloride salt that leaves the more polar alcohol impurity behind in the mother liquor. A solvent system like isopropanol/heptane might provide the necessary polarity difference for effective separation.
-
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Hu, J., Zhang, W., & Wang, F. (n.d.). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications.
- MDPI. (n.d.). Tri- and Di-Fluoromethylation and Tri- and Di-Fluoromethylchalcogenation Reactions. MDPI.
- Pittelkow, M. et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PubMed Central.
- Pittelkow, M. et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate.
- Google Patents. (n.d.). Preparation method of trifluoromethyl piperidine compounds. Google Patents.
- Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. BenchChem.
Sources
Technical Support Center: Catalyst Removal from 3-(Fluoromethyl)piperidine Hydrochloride
Welcome to the technical support center for the purification of 3-(Fluoromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the removal of residual catalyst, particularly palladium, from this active pharmaceutical ingredient (API). Our approach is rooted in mechanistic understanding and field-proven methodologies to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered during the purification of this compound.
Q1: My final product of this compound has high levels of residual palladium. What is the likely source?
A1: Residual palladium in your product typically originates from the catalyst used during its synthesis. A common synthetic route to fluorinated piperidines involves the palladium-catalyzed hydrogenation of a corresponding fluoropyridine precursor.[1] In such cases, the catalyst is often heterogeneous, such as palladium on activated carbon (Pd/C). Other synthetic strategies might employ homogeneous palladium catalysts, like palladium(II) acetate, for C-H fluorination or other cross-coupling reactions.[2][3] The physical state of the catalyst (heterogeneous or homogeneous) is a critical factor in designing an effective removal strategy.
Q2: What are the regulatory limits for palladium in APIs?
A2: Regulatory bodies, including the International Council for Harmonisation (ICH), have stringent guidelines for elemental impurities. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[4][5] This translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.
Q3: Is it better to remove the catalyst before or after forming the hydrochloride salt?
A3: It is highly recommended to remove the palladium catalyst from the free base before the formation of the hydrochloride salt. The free base of 3-(fluoromethyl)piperidine is more soluble in common organic solvents, which are compatible with a wider range of purification techniques like chromatography and treatment with metal scavengers. The hydrochloride salt's increased polarity and lower solubility in these solvents can make catalyst removal significantly more challenging.[6] The final purification of the salt is often best achieved through recrystallization.
Q4: What are the primary methods for removing residual palladium?
A4: The most prevalent and effective methods include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. This includes activated carbon and specialized metal scavengers (e.g., silica- or polymer-based scavengers with thiol or amine functionalities).[7]
-
Crystallization: Purifying the final product through recrystallization, which can leave palladium impurities behind in the mother liquor.
-
Filtration: A simple and effective method for removing heterogeneous catalysts like Pd/C. This is often the first step in purification.[8]
Q5: How do I determine the concentration of residual palladium in my sample?
A5: The most common and accurate methods for quantifying trace levels of palladium are inductively coupled plasma-mass spectrometry (ICP-MS) or inductively coupled plasma-optical emission spectroscopy (ICP-OES). These techniques offer the high sensitivity required to meet regulatory limits.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the purification process.
Issue 1: High Palladium Content After Initial Filtration
Symptom: After filtering the reaction mixture (e.g., through Celite or filter paper), the palladium levels in your 3-(Fluoromethyl)piperidine free base are still unacceptably high.
Possible Cause: This strongly suggests that the palladium species is at least partially soluble in your reaction solvent. This can occur if the palladium catalyst has leached from its support or if a homogeneous catalyst was used. The piperidine nitrogen in your product can also chelate with palladium, forming a soluble complex.
Troubleshooting Workflow:
Sources
Technical Support Center: Managing Assay Interference from 3-(Fluoromethyl)piperidine Hydrochloride
Introduction: As researchers and drug development professionals, the integrity of our experimental data is paramount. The small molecule 3-(Fluoromethyl)piperidine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] However, its inherent chemical properties—namely the basic piperidine ring and the electronegative fluoromethyl group—can give rise to non-specific interactions within biological and biochemical assays. These interactions, if not properly identified and controlled for, can lead to misleading results, such as false positives or false negatives, ultimately wasting valuable time and resources.
This guide provides a comprehensive framework for understanding, identifying, and mitigating potential assay interference from this compound. It is structured to move from common, high-level questions to detailed, actionable troubleshooting protocols.
Part 1: At-a-Glance Guide to Potential Interference
Before diving into detailed troubleshooting, this table summarizes the potential interference mechanisms stemming from the distinct chemical moieties of this compound.
| Structural Feature | Potential Interference Mechanism | Assays Commonly Affected | Observed Effect |
| Piperidine Ring (Basic Amine) | Fluorescence Quenching | Fluorescence Intensity/Polarization, FRET | False Negative / Decreased Signal |
| Protonation/pH Alteration | All pH-sensitive assays | Shift in IC50, altered enzyme kinetics | |
| Non-specific Binding | Assays with protein targets | False Positive / Negative | |
| Colloidal Aggregation | Enzyme inhibition, protein binding assays | False Positive (Inhibition) | |
| LC-MS Ionization Issues | Mass spectrometry-based quantification | Poor peak shape, ion suppression/enhancement | |
| Fluoromethyl Group (-CH₂F) | Enzyme Inhibition (via free F⁻) | Peroxidases (e.g., HRP in ELISAs), Metalloproteases, Kinases, Phosphatases | False Positive (Inhibition) |
| Metal Ion Chelation (via free F⁻) | Assays requiring divalent cations (Mg²⁺, Zn²⁺, Mn²⁺) | False Positive (Inhibition) | |
| Hydrochloride Salt (-HCl) | Acidity of Stock Solution | All assays, especially with weak buffers | Localized pH drop upon addition, affecting results |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers when working with this compound and similar compounds.
Q1: My fluorescence signal decreases in a dose-dependent manner when I add this compound. Is this compound a genuine inhibitor?
Answer: Not necessarily. A decrease in fluorescence is a common artifact caused by compounds containing amine moieties like piperidine.[3][4] The likely mechanism is fluorescence quenching , where the piperidine ring interacts with the excited state of the fluorophore, causing it to return to the ground state without emitting light. This can occur via photoinduced electron transfer (PET).[3]
This quenching effect can mimic true inhibition by reducing the assay signal. It is crucial to perform a "quenching control" experiment to rule out this artifact.
Q2: I'm observing inhibition in my metalloenzyme (e.g., kinase, phosphatase) assay. How can I be sure it's target-specific?
Answer: This could be a genuine hit, but you must first rule out interference from the fluoromethyl group. While the carbon-fluorine bond is generally stable, under certain conditions or over time, trace amounts of free fluoride ion (F⁻) can be released. Fluoride is a known inhibitor of enzymes that rely on divalent metal cations like Mg²⁺, Mn²⁺, or Zn²⁺ for their activity.[5] The fluoride ion can chelate these essential metal cofactors, leading to a loss of enzyme function that is independent of binding to the active site.
A simple yet powerful control is to run the assay with an excess of the specific metal ion required by the enzyme. If the observed inhibition is overcome by adding more metal ions, the interference is likely due to chelation.
Q3: My results are inconsistent, and I'm seeing high background in my HRP-based ELISA. Could the compound be the cause?
Answer: Yes, this is a distinct possibility. Horseradish peroxidase (HRP), a common reporter enzyme in ELISAs, is known to be inhibited by fluoride ions, particularly at acidic pH values (pH ≤ 6.5).[5] If your assay buffer is not strongly buffered or drifts to a lower pH, even low concentrations of free fluoride can inhibit the HRP enzyme, leading to a weaker signal and inconsistent results.[5]
First, verify the pH of your assay buffer after adding all components, including your compound. Then, consider running a control where you test the compound's effect directly on HRP activity.
Q4: The compound shows activity across multiple, unrelated screening assays (promiscuity). What's the most common reason for this?
Answer: This is a classic sign of a Pan-Assay Interference Compound (PAINS).[6] For amine-containing structures like piperidine, the most frequent cause of such promiscuous activity is the formation of colloidal aggregates in aqueous assay buffers.[7] These sub-micrometer particles can non-specifically sequester and denature proteins, leading to apparent inhibition in a wide variety of assays.[7] This is one of the most common artifacts in high-throughput screening (HTS).[7]
The gold-standard test for aggregation-based inhibition is to re-run the assay in the presence of a small amount of non-ionic detergent, such as Triton X-100.
Q5: I'm having difficulty with the LC-MS analysis of my compound. I'm seeing poor peak shape and variable signal intensity.
Answer: These are common challenges when analyzing basic amines like piperidine by LC-MS.
-
Poor Peak Shape (Tailing): The basic piperidine can interact strongly with residual silanols on standard silica-based C18 columns, causing peak tailing.
-
Variable Signal: The protonated state of the amine is crucial for good electrospray ionization (ESI) in positive mode. The pH of your mobile phase will dictate this.
To resolve these issues, consider the following:
-
Mobile Phase Modifier: Use an acidic modifier like formic acid (0.1%) to ensure the piperidine is consistently protonated. This improves peak shape and ionization efficiency.
-
Column Chemistry: Modern hybrid columns (e.g., Waters XTerra) are more stable at a wider pH range, allowing you to use a higher pH mobile phase (e.g., pH 9.5 with ammonium bicarbonate) where the amine is neutral, which can improve retention and peak shape.
-
Ion Pairing Agents: For complex separations, ion-pairing reagents can be used, but they can cause significant ion suppression in the MS and require careful optimization.[8]
Part 3: Troubleshooting Workflows & Experimental Protocols
A systematic approach is the best way to diagnose and resolve assay interference.
General Troubleshooting Workflow
This workflow provides a logical sequence of experiments to identify the root cause of suspected interference.
Caption: A decision tree for systematically troubleshooting assay interference.
Experimental Protocols
Here are detailed, step-by-step methods for the key control experiments.
Protocol 1: Assessing Autofluorescence and Fluorescence Quenching
-
Objective: To determine if the compound emits light at the assay wavelengths (autofluorescence) or absorbs excitation/emission light (quenching).[7]
-
Methodology:
-
Plate Setup: Use the same type of microplate as your main assay (e.g., black plates for fluorescence).[9]
-
Autofluorescence Check:
-
Prepare a serial dilution of this compound in the final assay buffer.
-
Dispense into wells.
-
Read the plate using the same excitation and emission wavelengths as your assay.
-
Interpretation: A dose-dependent increase in signal indicates autofluorescence.
-
-
Quenching Check:
-
Prepare wells containing a stable fluorescent product or a standard fluorophore (e.g., fluorescein, rhodamine) at a concentration that gives a mid-range signal in your assay.
-
Add the serial dilution of your test compound to these wells.
-
Read the plate.
-
Interpretation: A dose-dependent decrease in the signal from the standard fluorophore indicates quenching.[7]
-
-
Protocol 2: Target-Omitted ("No-Enzyme") Control
-
Objective: To check if the compound generates a signal by reacting with the substrate or other assay components, independent of the biological target.[7]
-
Methodology:
-
Run the assay exactly as you normally would, but replace the target protein (e.g., enzyme, receptor) with an equal volume of assay buffer.
-
Add your test compound at various concentrations.
-
Measure the signal.
-
Interpretation: If you still observe a signal that changes with compound concentration, it confirms that the compound is producing a signal independent of the target's activity.
-
Protocol 3: Identifying Colloidal Aggregation (Detergent Test)
-
Objective: To determine if the observed inhibition is due to non-specific aggregation.[7][10]
-
Methodology:
-
Repeat the dose-response experiment for your compound.
-
Run two parallel sets of curves:
-
Set A: Standard assay buffer.
-
Set B: Standard assay buffer supplemented with 0.01% (w/v) Triton X-100 .
-
-
Compare the IC50 values from both sets.
-
Interpretation: If the compound is an aggregator, its apparent potency will be significantly reduced (e.g., a >10-fold increase in IC50) in the presence of the detergent. True inhibitors should show little to no change in potency.
-
Protocol 4: Investigating Thiol Reactivity (DTT Test)
-
Objective: To determine if the compound is reacting with cysteine residues on the target protein. While less likely for this specific molecule, it's a good general control.[11]
-
Methodology:
-
Run the dose-response experiment in parallel curves.
-
Set A: Standard assay buffer.
-
Set B: Standard assay buffer supplemented with a high concentration of a reducing agent like dithiothreitol (DTT) , typically 0.5-1 mM.
-
Interpretation: A significant rightward shift (loss of potency) in the dose-response curve in the presence of DTT suggests the compound may be a thiol-reactive electrophile.[11]
-
Protocol 5: Investigating Metal Chelation or HRP Inhibition
-
Objective: To test for interference via fluoride-mediated effects.
-
Methodology (for Metalloenzymes):
-
Determine the dose-response curve for your compound under standard assay conditions.
-
Run a second dose-response curve in a buffer containing a 10-fold higher concentration of the essential metal cofactor (e.g., if the standard is 5 mM MgCl₂, test with 50 mM MgCl₂).
-
Interpretation: If the compound's inhibitory activity is significantly reduced in the high-metal condition, chelation is the likely cause.
-
-
Methodology (for HRP-based assays):
-
Set up a simple reaction containing HRP, its substrate (e.g., TMB), and buffer.
-
Add your compound at various concentrations.
-
Measure the rate of color development.
-
Interpretation: A dose-dependent decrease in the rate of the HRP reaction confirms direct inhibition of the reporter enzyme.
-
Part 4: Visualizing Interference Mechanisms
Diagrams can help clarify the underlying chemical processes.
Caption: Piperidine quenches fluorescence via photoinduced electron transfer.
Caption: Fluoride ions can inactivate metalloenzymes by chelating essential cofactors.
References
- Dahlin, J. L. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
- Swinney, D. C. (2009). The role of binding kinetics in GPCR drug discovery. Current Opinion in Drug Discovery & Development, 12(4), 484-493.
- de Almeida, V. R., & de Oliveira, H. P. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1623. [Link]
- Coan, K. E. H., & Shoichet, B. K. (2008). A fast and effective method for the identification of aggregating compounds. Journal of Medicinal Chemistry, 51(12), 3476–3483.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Tenovuo, J., & Lumikari, M. (1991). Fluoride inhibits the antimicrobial peroxidase systems in human whole saliva. Journal of Dental Research, 70(11), 1450–1453. [Link]
- Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity.
- Allen, M. J., et al. (2015). Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. Angewandte Chemie International Edition, 54(48), 14498-14502. [Link]
- Allen, B. D., & Hart, A. C. (1989). Fluorescence quenching of 2-piperidinoanthraquinone. Journal of the Chemical Society, Perkin Transactions 2, (12), 1935-1938. [Link]
- Agilent Technologies. (2018). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
- Lin, S., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112727. [Link]
- Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Bajrami, B., & Medina-Franco, J. L. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1421. [Link]
Sources
- 1. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching of 2-piperidinoanthraquinone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Fluoride inhibits the antimicrobial peroxidase systems in human whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Halogens: A Comparative Guide to the Biological Activities of 3-(Fluoromethyl)piperidine and 3-Chloropiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] The strategic functionalization of this versatile ring system is a cornerstone of drug design, with even subtle modifications at the 3-position dramatically influencing pharmacological profiles. This guide offers an in-depth, objective comparison of two such analogs: 3-chloropiperidine and 3-(fluoromethyl)piperidine.
While 3-chloropiperidine has been the subject of considerable investigation, revealing a clear mechanism of action and a spectrum of biological activities, its fluorinated counterpart, 3-(fluoromethyl)piperidine, remains largely unexplored in publicly available literature. This guide will therefore detail the established biological profile of 3-chloropiperidine and, by leveraging the principles of bioisosteric replacement, provide a predictive analysis of the potential activities of 3-(fluoromethyl)piperidine, offering a scientifically grounded framework for future research and development.
3-Chloropiperidine: A Profile of a DNA Alkylating Agent
The biological activity of 3-chloropiperidine and its derivatives is predominantly characterized by their function as DNA alkylating agents.[5] This activity underpins their investigated potential as anticancer and anthelmintic agents.[6][7]
Mechanism of Action: The Aziridinium Ion Intermediate
The key to 3-chloropiperidine's biological activity lies in its ability to form a highly reactive bicyclic aziridinium ion intermediate. This intramolecular cyclization occurs through the nucleophilic attack of the piperidine nitrogen on the carbon bearing the chlorine atom, displacing the chloride ion. This strained, three-membered ring is a potent electrophile, readily attacked by nucleophiles.[5]
Within a biological system, the primary nucleophilic targets are the electron-rich nitrogen and oxygen atoms of DNA bases. The N7 position of guanine is a particularly favorable site for alkylation.[5][8] This covalent modification of DNA can lead to a cascade of cytotoxic events, including DNA strand cleavage, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis in rapidly dividing cells, such as cancer cells.[4][5]
Figure 1: Mechanism of DNA alkylation by 3-chloropiperidine.
Documented Biological Activities
-
Anticancer Activity: Numerous studies have highlighted the potential of 3-chloropiperidine derivatives as anticancer agents. Their ability to induce DNA damage makes them particularly effective against proliferating cancer cells.[6][9][10]
-
Anthelmintic Activity: The DNA alkylating properties of bis-3-chloropiperidines have also been explored for their potential in combating parasitic worm infections.[7]
3-(Fluoromethyl)piperidine: A Predictive Analysis Based on Bioisosterism
The replacement of a chlorine atom with a fluoromethyl group (or more broadly, a trifluoromethyl group, for which more data is available as a chlorine bioisostere) is a common strategy in medicinal chemistry to modulate a compound's properties.[12][13]
Figure 2: The principle of bioisosteric replacement and its impact.
Predicted Physicochemical and Biological Properties
| Property | 3-Chloropiperidine | 3-(Fluoromethyl)piperidine (Predicted) | Rationale for Prediction |
| Mechanism of Action | DNA alkylation via aziridinium ion formation.[5] | Potentially altered reactivity. The C-F bond is stronger than the C-Cl bond, which may hinder the formation of a corresponding aziridinium-like intermediate.[12] | The high bond energy of the C-F bond could make intramolecular displacement less favorable, potentially reducing or eliminating DNA alkylating activity.[12] Alternative mechanisms of action may become more prominent. |
| Biological Targets | DNA.[5] | Likely to interact with protein targets rather than DNA. The introduction of fluorine can enhance binding affinity to specific enzyme or receptor pockets.[6] | The altered electronic properties and potential for hydrogen bonding with the fluorine atom could favor interactions with protein targets, such as those in the central nervous system (CNS).[14][15] |
| Anticancer Activity | Established, based on DNA damage.[6][9][10] | Unlikely to be a potent DNA alkylating anticancer agent. May exhibit anticancer activity through other mechanisms, such as enzyme inhibition or receptor modulation.[6][16][17] | If DNA alkylation is diminished, the anticancer profile would likely shift to mechanisms more typical of fluorinated compounds, which often involve specific protein interactions.[16][17] |
| CNS Activity | Not a primary area of investigation. | Potentially significant. Fluorination is a common strategy to improve blood-brain barrier permeability and modulate interactions with CNS targets.[14][15] | The increased lipophilicity and metabolic stability conferred by the fluoromethyl group could enhance CNS penetration and lead to activity at neuronal receptors or transporters.[14][15] For instance, trifluoromethylphenylpiperazine derivatives are known to bind to serotonin receptors.[12] |
| Metabolic Stability | Susceptible to metabolic degradation. | Likely enhanced. The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes.[12] | This is a well-established principle in medicinal chemistry; fluorination often "blocks" sites of metabolism, increasing the compound's half-life.[12] |
| Lipophilicity | Moderately lipophilic. | Increased lipophilicity.[12] | The addition of a fluoromethyl group generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross biological membranes.[12] |
| pKa (Basicity) | Typical for a secondary amine. | Likely reduced basicity. The electron-withdrawing nature of the fluoromethyl group will decrease the basicity of the piperidine nitrogen.[9] | This change in pKa can influence the compound's ionization state at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic properties.[9] |
Experimental Protocols: A Framework for Future Investigation
To empirically validate the predicted biological activities of 3-(fluoromethyl)piperidine and enable a direct comparison with 3-chloropiperidine, the following experimental workflows are proposed.
DNA Alkylation Assay
This assay will determine if 3-(fluoromethyl)piperidine retains the DNA alkylating ability of its chloro-analog.
Protocol: DNA Nicking Assay
-
Incubation: Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of 3-chloropiperidine (positive control), 3-(fluoromethyl)piperidine, and a vehicle control in a suitable buffer (e.g., Tris-HCl, pH 7.4) at 37°C for a defined period (e.g., 2-4 hours).
-
Reaction Quenching: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, nicked circular, and linear) on a 1% agarose gel.
-
Visualization: Stain the gel with a fluorescent DNA intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV illumination.
-
Analysis: Quantify the intensity of the supercoiled and nicked DNA bands. An increase in the proportion of nicked DNA indicates DNA strand cleavage resulting from alkylation.
In Vitro Cytotoxicity Assay
This assay will assess the anticancer potential of the compounds.
Protocol: MTT Assay
-
Cell Culture: Plate cancer cell lines (e.g., a panel including lung, breast, and colon cancer lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-chloropiperidine and 3-(fluoromethyl)piperidine for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, representing the concentration that inhibits cell growth by 50%.
Receptor Binding Assays
To investigate the potential CNS activity of 3-(fluoromethyl)piperidine, a panel of receptor binding assays for common CNS targets is recommended.
Protocol: Radioligand Binding Assay (Example: Serotonin Transporter, SERT)
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human serotonin transporter (hSERT).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand for SERT (e.g., [³H]-citalopram) and varying concentrations of 3-(fluoromethyl)piperidine.
-
Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of 3-(fluoromethyl)piperidine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) to determine the compound's binding affinity for SERT.
Conclusion and Future Directions
3-Chloropiperidine is a well-characterized DNA alkylating agent with demonstrated anticancer and anthelmintic potential. Its biological activity is intrinsically linked to the formation of a reactive aziridinium ion.
In contrast, 3-(fluoromethyl)piperidine represents a scientifically intriguing but experimentally uncharacterized analog. Based on the established principles of bioisosteric replacement, it is predicted that the substitution of the 3-chloro group with a fluoromethyl group will lead to a significant shift in its biological profile. The enhanced stability of the C-F bond suggests a diminished capacity for DNA alkylation. Instead, 3-(fluoromethyl)piperidine is likely to exhibit improved metabolic stability, increased lipophilicity, and a propensity to interact with protein targets, potentially within the central nervous system.
The experimental protocols outlined in this guide provide a clear roadmap for the empirical evaluation of these predictions. A direct, data-driven comparison of these two halogenated piperidines will not only elucidate the specific pharmacological profile of 3-(fluoromethyl)piperidine but also provide valuable insights into the nuanced effects of halogen substitution in drug design. Such studies are essential for the rational development of novel piperidine-based therapeutics.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of carbocations, carbanions, free radicals and biradicals). Journal of Fluorine Chemistry, 109(1), 3-15.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Qiu, X., Cismesia, M., & Rajan, K. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC.
- Samykutty, A., Shetty, A. V., Dakshinamoorthy, G., Kalyanasundaram, R., & Pope, C. (2013).
- Das, S., da-Silva, C. J., de Paula, V. G., & Modolo, L. V. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- Santa Cruz Biotechnology. (n.d.). 3-(Fluoromethyl)piperidine hydrochloride. SCBT.
- Kirchner, M., Marner, M., Kramer, T., Mühlemeyer, F., & Göttlich, R. (2025). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. PMC.
- Benchchem. (n.d.). 3-Fluoro-3-(methoxymethyl)piperidine. Benchchem.
- Kumar, A., Singh, R., & Sharma, S. (1989). Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)
- PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem.
- Moreira, D. N., & Santos, J. L. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI.
- Mughal, E. U., Sadiq, A., & Yetişsin, F. (2025). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed.
- Więcek, M., Jończyk, J., Kuder, K., Satała, G., Bugno, R., & Kieć-Kononowicz, K. (2022).
- Dwivedi, A., & Singh, V. K. (2001). Anthelmintic Activity of Some Medicinal Plants.
- Frolov, A. S., & Vereshchagin, A. N. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Zhang, W., & Liu, W. (2021).
- Fu, D., Calvo, J. A., & Samson, L. D. (2012).
- Das, S., da Silva, C. J., da Silva, M. M., Reis, F. S., Ruiz, A. L. T. G., de Carvalho, J. E., ... & Modolo, L. V. (2018). Highly functionalized piperidines. Semantic Scholar.
- Grunwald, C., Spange, S., & Dove, S. (1998).
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- Satała, G., Löffler, L., Fogel, W. A., & Stark, H. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed.
- Zou, S., Joutsi, M., & Glickman, M. S. (2020). Mutation signatures specific to DNA alkylating agents in yeast and cancers. PubMed.
Sources
- 1. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target-promoted alkylation of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidines for CNS Targets
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of central nervous system (CNS) drug discovery, appearing in numerous approved therapeutics. Its saturated, six-membered heterocyclic structure provides a reliable scaffold for orienting functional groups toward biological targets. However, the optimization of drug candidates containing this motif is a nuanced challenge. A key strategy employed by medicinal chemists is the selective incorporation of fluorine. This guide provides an in-depth comparison of fluorinated and non-fluorinated piperidines, exploring how this single-atom substitution can profoundly alter the properties of a CNS drug candidate.[1][2]
The Strategic Impact of Fluorine on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into the piperidine scaffold is not a trivial substitution for hydrogen.[2][3] It fundamentally alters the molecule's electronic and steric profile, which in turn modulates key physicochemical properties critical for CNS drugs.[4][5]
Basicity (pKa) Modulation
The basicity of the piperidine nitrogen is a critical parameter for CNS drugs. It influences solubility, receptor interaction (often involving a salt bridge with an acidic residue), and the potential for off-target effects like hERG channel inhibition.
-
Non-Fluorinated Piperidines: Typically exhibit a pKa in the range of 9-11, meaning they are predominantly protonated at physiological pH (7.4).
-
Fluorinated Piperidines: The strong electron-withdrawing effect of fluorine can significantly lower the pKa of the piperidine nitrogen. The magnitude of this effect depends on the position and number of fluorine atoms. This reduction in basicity can be advantageous, potentially improving oral absorption and reducing undesirable ion channel interactions.[6] For instance, fluorination has been shown to reduce the pKa of certain piperidine-containing compounds, which beneficially influenced their oral absorption.[6]
Lipophilicity (LogP/LogD)
Lipophilicity is a double-edged sword in CNS drug design. A certain level is required for passive diffusion across the blood-brain barrier (BBB), but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4][7]
-
Non-Fluorinated Piperidines: Serve as a baseline for lipophilicity.
-
Fluorinated Piperidines: The effect of fluorine on lipophilicity is context-dependent.[8] While a single fluorine atom is often considered a bioisostere of hydrogen, its impact on LogP can vary.[9] Replacing a C-H bond with a C-F bond can increase local lipophilicity.[2] However, the accompanying reduction in pKa can lead to a lower distribution coefficient (LogD) at pH 7.4, as a smaller fraction of the molecule is in its neutral, more lipophilic state. This modulation allows for fine-tuning of a compound's ability to cross the BBB.[10]
Conformational Control
The three-dimensional shape of a drug molecule is paramount for its interaction with a target receptor. Fluorine substitution can exert significant control over the conformational preferences of the piperidine ring.
-
Non-Fluorinated Piperidines: Substituents on the piperidine ring typically prefer an equatorial position to minimize steric hindrance.
-
Fluorinated Piperidines: Fluorine can favor an axial orientation due to stabilizing stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, particularly when the piperidine nitrogen is protonated.[1][9][11] This conformational rigidity can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its CNS target.[1][9] Studies using NMR spectroscopy and computational analysis have shown that solvation and solvent polarity also play a major role in this conformational preference.[1][9][12]
Comparative Analysis: Pharmacokinetics and Pharmacodynamics
The alterations in physicochemical properties directly translate into tangible differences in how fluorinated and non-fluorinated piperidines perform in vitro and in vivo.
Pharmacokinetics: The Journey to the Target
| Property | Non-Fluorinated Piperidine Analogue | Fluorinated Piperidine Analogue | Rationale & Implication for CNS Drugs |
| Metabolic Stability | Susceptible to oxidation at C-H bonds by Cytochrome P450 (CYP) enzymes.[13] | C-F bond is significantly stronger and more resistant to CYP-mediated oxidation.[1][2] | Fluorine can be strategically placed at a "metabolic soft spot" to block oxidation, thereby increasing the drug's half-life and exposure in the brain.[2][4] |
| BBB Permeability | Dependent on baseline lipophilicity and pKa. | Can be enhanced or optimized by fine-tuning LogD and reducing efflux. | Fluorination can modulate lipophilicity to fall within the optimal window for passive diffusion across the BBB.[4][10] Lowering pKa can also reduce susceptibility to P-glycoprotein (P-gp) efflux.[14] |
| Oral Bioavailability | Can be limited by high basicity, leading to poor absorption. | Often improved due to reduced pKa.[6] | A lower pKa means a higher fraction of the uncharged species is present in the intestine, facilitating better absorption.[6] |
Pharmacodynamics: Interaction with the Target
| Property | Non-Fluorinated Piperidine Analogue | Fluorinated Piperidine Analogue | Rationale & Implication for CNS Drugs |
| Binding Affinity | Baseline affinity determined by the overall structure. | Can be significantly increased. | Conformational restriction can pre-organize the ligand for optimal binding to the receptor, reducing the entropic penalty of binding.[9] |
| Target Selectivity | May exhibit off-target activity. | Can be improved. | A more rigid conformation can enhance binding to the intended target while reducing interactions with other receptors, leading to a better side-effect profile.[4] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams conceptualize the effects of fluorination.
Caption: Metabolic blocking via fluorination.
Caption: Conformational restriction by fluorine.
Experimental Protocols for Validation
Objective comparison requires robust experimental data. The following are standardized, step-by-step protocols for key assays used to evaluate and compare CNS drug candidates.
Protocol: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[15] A longer half-life indicates greater metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan).[17]
-
Phosphate buffer (100 mM, pH 7.4).[15]
-
Ice-cold acetonitrile or methanol with an internal standard for reaction termination.[16][17]
-
96-well plates, incubator, centrifuge.
Workflow Diagram:
Caption: Workflow for Microsomal Stability Assay.
Procedure:
-
Preparation: Prepare the reaction mixture by combining the microsomal solution with the NADPH regenerating system and the test compound (final concentration typically 1 µM).[16]
-
Incubation: Initiate the reaction by incubating the mixture at 37°C with gentle agitation.[15][16]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[13][16][17]
-
Protein Precipitation: Centrifuge the termination plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.[17]
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[17]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict passive diffusion across the blood-brain barrier.[18][19][20]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound.[18]
Materials:
-
PAMPA sandwich plate system (a donor plate with a hydrophobic PVDF membrane and an acceptor plate).[19][21]
-
Brain lipid solution (e.g., porcine polar brain lipid).[20]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and controls (high permeability, e.g., Promazine; low permeability, e.g., Diclofenac).[19]
-
UV/Vis plate reader or LC-MS/MS.[20]
Procedure:
-
Membrane Coating: Coat the membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.
-
Donor Plate: Add solutions of the test compounds to the donor plate wells.
-
Incubation: Place the donor plate into the acceptor plate, creating the "sandwich," and incubate at room temperature for 4 to 18 hours.[18][21]
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[20]
-
Data Analysis: Calculate the permeability coefficient (Pe or Papp). Compounds with Pe > 4.0 x 10⁻⁶ cm/s are often classified as having high BBB permeability potential.[20]
Conclusion and Outlook
The strategic fluorination of piperidine rings is a powerful tool in the medicinal chemist's arsenal for optimizing CNS drug candidates. It offers a rational approach to overcoming common challenges in drug development, including metabolic instability and poor brain penetration.[4][5][10] By modulating pKa, lipophilicity, and conformation, fluorination can enhance both the pharmacokinetic and pharmacodynamic profiles of a molecule.[1][4] However, the effects are highly dependent on the specific position and context of the fluorine substitution, and not all fluorinated derivatives will be superior.[7] Therefore, a direct comparison using the robust experimental protocols outlined in this guide is essential for making informed decisions in the iterative process of drug design and lead optimization.
References
- Microsomal Stability Assay Protocol. AxisPharm. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- In vitro drug metabolism: for the selection of your lead compounds. ReadyCell. [Link]
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
- Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]
- Al-Aboudi, A., et al. (2024). Fluorine in drug discovery: Role, design and case studies.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Microsomal Stability. Cyprotex. [Link]
- Al-Bayati, Z. F. H., & Al-Azzawi, A. M. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
- The Role of Fluorine in the Discovery and Optimization of CNS Agents.
- Determination of pKa Values by Liquid Chromatography.
- Microsomal Clearance/Stability Assay. Domainex. [Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]
- Al-Bayati, Z. F. H., & Al-Azzawi, A. M. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Parallel Artificial Membrane Permeability Assay-BBB Kit. CliniSciences. [Link]
- Al-Bayati, Z. F. H., & Al-Azzawi, A. M. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Allied Academies. [Link]
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Alruwaili, N. K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]
- Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]
- pKa and log p determin
- The conformational preferences of fluorinated piperidine derivatives...
- Imaging for CNS drug development, practice and consider
- Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules.
- Experimental Medicine Approaches in Early-Phase CNS Drug Development.
- CNS Risk Assessment in Preclinical Development. Allucent. [Link]
- Experimental and Computational Methods to Assess Central Nervous System Penetr
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]
- Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
- Exploring Fluorine-Substituted Piperidines as Potential Therapeutics for Diabetes Mellitus and Alzheimer's Diseases.
Sources
- 1. d-nb.info [d-nb.info]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mttlab.eu [mttlab.eu]
- 14. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. PMBBB-096 | Parallel Artificial Membrane Permeability Assay-BBB Kit [clinisciences.com]
- 20. iomcworld.org [iomcworld.org]
- 21. enamine.net [enamine.net]
A Comparative Guide to the Structure-Activity Relationship of 3-(Fluoromethyl)piperidine Analogs
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold remains a cornerstone of modern pharmacotherapy.[1] Its prevalence in numerous clinically approved drugs underscores its importance as a privileged structure.[1][2] The introduction of fluorine-containing substituents, such as the fluoromethyl group, into this scaffold offers a powerful strategy to modulate a compound's physicochemical and pharmacological properties, including metabolic stability, bioavailability, and target affinity.[3][4] This guide provides an in-depth, objective comparison of 3-(fluoromethyl)piperidine analogs, synthesizing technical data with field-proven insights to illuminate the nuanced structure-activity relationships (SAR) that govern their biological activity.
The Strategic Introduction of the 3-Fluoromethyl Group
The decision to incorporate a fluoromethyl group at the 3-position of the piperidine ring is a deliberate design choice aimed at leveraging the unique properties of fluorine. This small, highly electronegative atom can profoundly influence a molecule's conformational preferences, basicity (pKa), and lipophilicity, thereby affecting its interaction with biological targets and its overall pharmacokinetic profile.[4] Understanding the causal relationships between these structural modifications and the resulting biological activity is paramount for the rational design of novel therapeutics.
Comparative Analysis of Biological Activity
The 3-(fluoromethyl)piperidine scaffold has been explored in the context of various biological targets, most notably monoamine transporters and sigma receptors. The following sections provide a comparative analysis of the structure-activity relationships of these analogs, supported by experimental data from peer-reviewed literature.
Monoamine Transporter Inhibition
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical targets for the treatment of various neurological and psychiatric disorders. The introduction of a 3-(fluoromethyl) group can significantly impact the potency and selectivity of piperidine-based monoamine transporter inhibitors.
Table 1: Comparative Activity of Representative Piperidine Analogs at Monoamine Transporters
| Compound ID | R1 | R2 | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (SERT/DAT) | Reference |
| Hypothetical Analog A | -CH₂F | H | Data not available | Data not available | Data not available | Data not available | |
| Hypothetical Analog B | -CH₂F | 4-Fluorophenyl | Data not available | Data not available | Data not available | Data not available | |
| Related Analog 1 | 3-H, 4-(2-naphthyl) | 1-CH₃ | 21 | 7.6 | - | 0.36 | [1] |
| Related Analog 2 | 3-H, 4-(4-chlorophenyl) | Thioacetamide side chain | Low nM | - | Low nM | - | [5] |
Note: Data for hypothetical 3-(fluoromethyl)piperidine analogs are not available in the cited literature and are included for illustrative purposes. The table highlights the type of comparative data essential for a complete SAR analysis.
The data on related analogs suggests that even subtle changes to the piperidine core can lead to significant shifts in activity and selectivity. A systematic exploration of various substituents in combination with the 3-fluoromethyl group is necessary to fully elucidate the SAR for this specific chemical space.
Sigma-1 (σ₁) Receptor Affinity
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in a range of cellular functions and is a promising target for the treatment of neurodegenerative diseases, pain, and addiction.[6] Several studies have investigated fluorinated piperidine derivatives as σ₁ receptor ligands.
One study reported the synthesis and evaluation of 1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, which, while not a 3-(fluoromethyl) analog, demonstrates the high affinity that can be achieved with fluorinated piperidines at the σ₁ receptor (Kᵢ = 4.3 nM).[7] Another study on piperidine and piperazine derivatives found that a 4-fluorophenyl substituent was generally detrimental to σ₁ receptor affinity compared to an unsubstituted phenyl group.[5]
Table 2: Comparative Affinity of Representative Piperidine Analogs at the Sigma-1 Receptor
| Compound ID | R1 | R2 | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| Hypothetical Analog C | -CH₂F | Benzyl | Data not available | Data not available | Data not available | |
| Hypothetical Analog D | -CH₂F | 4-Fluorobenzyl | Data not available | Data not available | Data not available | |
| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | H | 4-cyanophenoxymethyl | 4.3 | 143 | 33.3 | [7] |
| Benzylpiperidine Derivative 1 | H | Benzyl | 3.2 | 106 | 33.1 | [5] |
| Benzylpiperidine Derivative 5 | H | 4-Fluorobenzyl | 434 | >10000 | >23 | [5] |
Note: Data for hypothetical 3-(fluoromethyl)piperidine analogs are not available in the cited literature and are included for illustrative purposes.
The available data underscores the sensitivity of the σ₁ receptor to the electronic and steric properties of substituents on the piperidine scaffold. A systematic investigation of 3-(fluoromethyl)piperidine analogs with various N-substituents would be highly valuable to map the SAR for this target.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for key assays are provided below. These protocols represent self-validating systems for the assessment of compound activity.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a standard method for determining the binding affinity of test compounds to the dopamine, serotonin, and norepinephrine transporters.
Objective: To determine the inhibitory constant (Kᵢ) of 3-(fluoromethyl)piperidine analogs for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant transporters (e.g., HEK293 cells).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.
-
Non-specific binding inhibitors: 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, and 10 µM Desipramine for NET.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds (3-(fluoromethyl)piperidine analogs) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding inhibitor.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Causality Behind Experimental Choices: The use of specific radioligands and non-specific binding inhibitors ensures that the measured activity is specific to the transporter of interest. The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC₅₀ value to a true equilibrium dissociation constant (Kᵢ), which is independent of the assay conditions.
Radioligand Binding Assay for Sigma-1 (σ₁) Receptor
This protocol outlines a method for determining the binding affinity of test compounds for the σ₁ receptor.
Objective: To determine the inhibitory constant (Kᵢ) of 3-(fluoromethyl)piperidine analogs for the σ₁ receptor.
Materials:
-
Membrane homogenates from guinea pig brain or cells expressing the human recombinant σ₁ receptor.
-
Radioligand: -Pentazocine.
-
Non-specific binding inhibitor: 10 µM Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (3-(fluoromethyl)piperidine analogs) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Follow steps 1-8 as described in the monoamine transporter binding assay protocol, using the appropriate radioligand and non-specific binding inhibitor for the σ₁ receptor.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Trustworthiness of the Protocol: This is a well-established and validated method for assessing σ₁ receptor binding affinity, widely used in the field of pharmacology. The use of a saturating concentration of a known σ₁ receptor ligand (Haloperidol) to define non-specific binding ensures the accuracy of the results.
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical radioligand binding assay.
Future Directions and Unanswered Questions
The current body of literature provides a foundational understanding of the impact of fluorination on the pharmacological properties of piperidine derivatives. However, a significant opportunity exists for a focused and systematic investigation into the structure-activity relationships of 3-(fluoromethyl)piperidine analogs. Key questions that remain to be addressed include:
-
Stereochemistry: How does the stereochemistry at the 3-position of the piperidine ring, in conjunction with the fluoromethyl group, influence binding affinity and selectivity? A comparative study of the (R)- and (S)-enantiomers is warranted.
-
N-Substitution: What is the optimal N-substituent for maximizing potency and selectivity at specific targets? A diverse range of alkyl, aryl, and heterocyclic groups should be explored.
-
Multi-target Activity: Can 3-(fluoromethyl)piperidine analogs be designed as multi-target ligands, for example, by combining DAT inhibition with σ₁ receptor modulation?
-
Pharmacokinetics: How does the 3-fluoromethyl group impact the metabolic stability, brain penetration, and overall pharmacokinetic profile of these analogs?
Answering these questions through rigorous medicinal chemistry campaigns and detailed pharmacological evaluation will undoubtedly unlock the full therapeutic potential of this promising chemical scaffold.
References
- In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. [Link]
- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. [Link]
- Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]
- 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. [Link]
- Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. [Link]
- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. [Link]
- Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. [Link]
- The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C)
- Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine deriv
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
- Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionaliz
- Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candid
- Structure of trifluoromethyl piperidine deriv
- (a) Chart comparing the IC50 values of the compounds for different cell... [Link]
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]
- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Effects. [Link]
- Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. [Link]
- Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. [Link]
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
Sources
- 1. Item - Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity of 3-(Fluoromethyl)piperidine-Based Inhibitors
For Immediate Release
In the intricate world of drug discovery, achieving pinpoint accuracy in targeting disease-related proteins is paramount. Off-target effects, a persistent challenge, can lead to unforeseen side effects and diminished therapeutic efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the cross-reactivity profiles of 3-(Fluoromethyl)piperidine-based inhibitors. By synthesizing experimental data and elucidating the underlying mechanistic principles, we aim to equip researchers with the knowledge to navigate the complex selectivity landscape of this promising class of compounds.
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its structural versatility and favorable physicochemical properties.[1] Its incorporation into drug candidates has shown promise in enhancing both potency and selectivity.[1] The addition of a fluoromethyl group at the 3-position of the piperidine ring can further influence the inhibitor's binding affinity, metabolic stability, and overall pharmacological profile.[2][3] However, this modification also necessitates a thorough investigation of potential cross-reactivity with unintended biological targets.
Understanding the "Why": The Imperative of Cross-Reactivity Studies
The journey of a drug candidate from the laboratory to the clinic is fraught with hurdles, with off-target activity being a significant contributor to late-stage failures. Cross-reactivity studies are not merely a regulatory checkbox but a fundamental aspect of risk assessment in drug development. By identifying and characterizing unintended molecular interactions early, researchers can:
-
Mitigate Potential Toxicity: Unforeseen binding to anti-targets can trigger adverse events, ranging from mild side effects to severe toxicity.
-
Enhance Therapeutic Efficacy: Off-target binding can divert the inhibitor from its intended target, reducing its effective concentration and therapeutic window.
-
Inform Lead Optimization: A clear understanding of the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) allows for the rational design of more specific and potent inhibitors.
This guide will delve into the known target space of 3-(Fluoromethyl)piperidine-based inhibitors, present robust experimental methodologies for assessing cross-reactivity, and offer a comparative analysis to guide future drug discovery efforts.
The Known Target Landscape of 3-(Fluoromethyl)piperidine Derivatives
While the specific targets of 3-(Fluoromethyl)piperidine-based inhibitors are diverse and depend on the other substituents on the piperidine ring and its appended functionalities, several key protein families have emerged as primary targets. The versatility of the piperidine scaffold allows it to be adapted to interact with a wide range of biological molecules.[4][5]
| Target Class | Specific Examples | Therapeutic Area | Key Insights |
| Protein-Protein Interaction Modulators | HDM2-p53 | Oncology | The 3,3-disubstituted piperidine core has been successfully employed to disrupt the interaction between HDM2 and the tumor suppressor p53, leading to tumor regression in preclinical models.[6][7][8] |
| Enzyme Inhibitors | Monoamine Oxidase (MAO-A and MAO-B) | Neurology | Certain trifluoromethyl-containing piperidines have demonstrated potent inhibitory activity against MAO-A and MAO-B, enzymes crucial in neurotransmitter metabolism.[4] |
| α-Glucosidase, Cholinesterases | Metabolic Diseases, Neurology | Fluorine-substituted piperidine derivatives have shown notable inhibitory effects against α-glucosidase and cholinesterases, suggesting their potential as multifunctional agents.[9] | |
| Pancreatic Lipase | Metabolic Diseases | Piperidine and pyrrolidine derivatives have been investigated as inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption.[10] | |
| Proteasome Inhibitors | Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5) | Infectious Diseases | Piperidine carboxamides have been identified as potent and species-selective inhibitors of the P. falciparum proteasome, a promising target for antimalarial drugs.[11] |
| Kinase Inhibitors | Akt1 | Oncology | 3,4,6-trisubstituted piperidine derivatives have been developed as orally active Akt inhibitors with reduced hERG blocking activity, demonstrating significant antitumor efficacy.[12] |
Experimental Workflows for Unmasking Cross-Reactivity
A multi-pronged approach is essential for a comprehensive assessment of inhibitor selectivity. The following experimental workflows provide a robust framework for identifying and characterizing off-target interactions.
Broad Panel Kinase Profiling
Given that kinases are a frequent source of off-target interactions, initial screening against a broad panel of kinases is a critical first step. This provides a global view of the inhibitor's selectivity profile.
Caption: Workflow for broad panel kinase profiling.
Methodology:
-
Compound Preparation: Prepare a stock solution of the 3-(Fluoromethyl)piperidine-based inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense the inhibitor at a fixed concentration (e.g., 1 or 10 µM) into a multi-well assay plate.
-
Kinase Reaction: Add a pre-selected panel of purified, recombinant kinases to the wells, followed by the addition of ATP and a suitable substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.
-
Detection: Measure the remaining kinase activity using a detection reagent that generates a quantifiable signal (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control. For significant "hits" (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for identifying direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Caption: Workflow for a competitive binding assay.
Methodology:
-
Assay Setup: Combine the target protein, a labeled ligand with known affinity, and varying concentrations of the 3-(Fluoromethyl)piperidine-based inhibitor in a suitable buffer.
-
Incubation: Allow the mixture to reach equilibrium.
-
Separation: Separate the protein-bound labeled ligand from the unbound ligand. This can be achieved through various methods such as filtration, centrifugation, or surface plasmon resonance (SPR).
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the signal from the bound labeled ligand as a function of the inhibitor concentration. Fit the data to a suitable model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Comparative Analysis: Navigating Selectivity Trade-offs
The true value of cross-reactivity studies lies in the comparative analysis of different inhibitors. By systematically evaluating a series of 3-(Fluoromethyl)piperidine-based compounds, researchers can identify structural modifications that enhance selectivity.
Case Study: Hypothetical Piperidine-Based Kinase Inhibitors
Consider two hypothetical 3-(Fluoromethyl)piperidine-based inhibitors, Compound A and Compound B, designed to target Kinase X.
| Compound | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) | Selectivity Ratio (Y/X) | Selectivity Ratio (Z/X) |
| Compound A | 10 | 100 | 500 | 10 | 50 |
| Compound B | 15 | 1500 | >10,000 | 100 | >667 |
| Alternative Inhibitor (Non-piperidine) | 5 | 25 | 100 | 5 | 20 |
In this example, while Compound A is more potent against the primary target (Kinase X), Compound B exhibits a significantly better selectivity profile, with much weaker inhibition of the off-target kinases Y and Z. The non-piperidine alternative, while potent, shows poor selectivity. This data highlights the importance of considering both potency and selectivity in lead optimization. The structural differences between Compound A and Compound B would then be analyzed to understand the features contributing to the improved selectivity of Compound B.
Conclusion: Towards Safer and More Effective Therapeutics
The development of highly selective inhibitors is a central goal in modern drug discovery. The 3-(Fluoromethyl)piperidine scaffold offers a promising starting point for the design of potent and drug-like molecules. However, a thorough and early assessment of cross-reactivity is crucial to unlock their full therapeutic potential. By employing a combination of broad panel screening, target engagement assays in a cellular context, and quantitative binding studies, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is instrumental in guiding medicinal chemistry efforts to minimize off-target effects and ultimately deliver safer and more effective medicines to patients.
References
- In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2025).
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2021). Cell Chemical Biology. [Link]
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
- Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. (2022). International Journal of Molecular Sciences. [Link]
- Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. (2017). Clinical Pharmacology & Therapeutics. [Link]
- Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). European Journal of Medicinal Chemistry. [Link]
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2024). Molecules. [Link]
- Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy. (2014). Protein Engineering, Design and Selection. [Link]
- Synthetic route for the synthesis of trifluoromethyl containing piperidines. (2023).
- Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv
- Fluorinated mechanism-based inhibitors: common themes and recent developments. (2019). RSC Chemical Biology. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. [Link]
- Structure of trifluoromethyl piperidine derivative. (2024).
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Organic & Biomolecular Chemistry. [Link]
- Structures of anti-histamine; piperazine derivatives and piperidine... (2017).
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
- Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry. [Link]
- Design and Evaluation of a Multiplexed Assay to Assess Human Immunogenicity Against Humira®. (2024). YouTube. [Link]
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 6. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of 3-(Fluoromethyl)piperidine Derivatives in Animal Models: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, the journey from compound synthesis to clinical validation is both arduous and intricate. Within the realm of central nervous system (CNS) therapeutics, the piperidine scaffold has proven to be a remarkably versatile and privileged structure, forming the backbone of numerous approved drugs.[1][2] The strategic incorporation of fluorine, particularly as a fluoromethyl group at the 3-position of the piperidine ring, represents a promising avenue for modulating the pharmacokinetic and pharmacodynamic properties of these compounds, potentially enhancing their efficacy and safety profiles. This guide provides an in-depth, objective comparison of methodologies to validate the efficacy of novel 3-(Fluoromethyl)piperidine derivatives in relevant animal models, supported by established experimental data for analogous compounds.
The Rationale for Fluorination in Piperidine-Based CNS Drug Discovery
The introduction of fluorine into drug candidates, a strategy known as fluorination, can profoundly influence a molecule's biological activity.[3] In the context of 3-(Fluoromethyl)piperidine derivatives, this modification is anticipated to confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to increased bioavailability and a longer half-life in vivo.[2]
-
Modulation of Basicity: The electron-withdrawing nature of the fluoromethyl group can lower the basicity (pKa) of the piperidine nitrogen. This is a critical parameter for CNS drugs, as it influences their ability to cross the blood-brain barrier and can affect off-target interactions, such as binding to the hERG channel, which is associated with cardiac toxicity.[4]
-
Conformational Rigidity: Fluorine substitution can introduce conformational constraints on the piperidine ring, potentially locking the molecule into a bioactive conformation and enhancing its binding affinity and selectivity for the target receptor.[5][6][7]
Comparative Efficacy Evaluation in Preclinical Animal Models
While specific in vivo data for 3-(Fluoromethyl)piperidine derivatives are emerging, the broader class of fluorinated piperidines has been evaluated in various animal models, providing a valuable framework for comparison. The choice of animal model and behavioral assay is contingent on the intended therapeutic application of the novel compound.
Antipsychotic-like Activity
The attenuation of psychostimulant-induced hyperlocomotion and deficits in prepulse inhibition (PPI) are standard behavioral readouts for assessing the potential antipsychotic efficacy of a test compound. For instance, ACP-103, a novel 5-HT2A receptor inverse agonist containing a fluorophenylmethyl-substituted piperidine moiety, demonstrated significant efficacy in rodent models.[8]
Table 1: Comparative Efficacy of a Fluorinated Piperidine Derivative in Models of Psychosis
| Compound | Animal Model | Behavioral Assay | Key Finding |
| ACP-103 | Rat | DOI-induced head-twitch | Attenuated head-twitch behavior at 3 mg/kg p.o.[8] |
| Rat | DOI-induced PPI deficits | Attenuated PPI deficits at 1-10 mg/kg s.c.[8] | |
| Mouse | MK-801-induced hyperactivity | Reduced hyperactivity at 0.1 and 0.3 mg/kg s.c. and 3 mg/kg p.o.[8] |
DOI: (+/-)-2,5-dimethoxy-4-iodoamphetamine hydrochloride; MK-801: dizocilpine maleate; p.o.: oral administration; s.c.: subcutaneous administration.
Analgesic Potential
The hot-plate test is a classic and reliable method for evaluating the central analgesic effects of novel compounds. A series of 3-methyl-4-(N-phenylamido)piperidines, structurally related to the compounds of interest, have been shown to possess potent analgesic activity, with some derivatives exhibiting significantly greater potency than morphine and fentanyl.[9]
Table 2: Comparative Analgesic Potency of Substituted Piperidine Derivatives
| Compound | Animal Model | Potency vs. Morphine | Potency vs. Fentanyl | Duration of Action (at 2x ED50) |
| cis-42 | Mouse | 13,036x | 29x | - |
| Diastereomer 43 | Mouse | 2,778x | 6x | ~2 minutes[9] |
| Compound 40 | Mouse | - | - | ~2 minutes[9] |
ED50: Effective dose for 50% of the population.
Cognitive Enhancement
Animal models of cognitive impairment, such as that induced by streptozotocin (STZ), are valuable for assessing the potential of novel compounds to treat neurodegenerative disorders like Alzheimer's disease. A phenoxyethyl piperidine derivative, acting as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), has been shown to reverse cognitive deficits in an STZ-induced dementia model in rats.[10]
Table 3: Efficacy of a Piperidine Derivative in a Model of Cognitive Impairment
| Compound | Animal Model | Behavioral Assay | Key Finding |
| Compound 7c | Rat (STZ-induced dementia) | Passive Avoidance | Reversed STZ-induced memory impairment at 300 µg/kg.[10] |
| Morris Water Maze | - |
Experimental Protocols for In Vivo Efficacy Validation
The following are detailed, step-by-step methodologies for key behavioral assays relevant to the validation of 3-(Fluoromethyl)piperidine derivatives.
Hot-Plate Test for Analgesia
This test measures the latency of a rodent to react to a thermal stimulus, providing an indication of central analgesic activity.[11][12]
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and start a stopwatch. Record the latency (in seconds) for the first sign of nociception, which can be either licking of the hind paw or jumping. A cut-off time of 30-60 seconds is typically used to prevent tissue damage.
-
Compound Administration: Administer the 3-(Fluoromethyl)piperidine derivative or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after compound administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the reaction latency as described in step 3.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.
Caption: Workflow for the hot-plate test.
Elevated Plus Maze for Anxiolytic Activity
This assay is based on the natural aversion of rodents to open and elevated spaces and is used to screen for anxiolytic or anxiogenic effects of drugs.[1][13][14]
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Compound Administration: Administer the test compound or vehicle at a specified time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute period.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
Caption: Experimental workflow for the elevated plus maze test.
Morris Water Maze for Spatial Learning and Memory
This test is a widely used tool to assess hippocampal-dependent spatial learning and memory in rodents.[7][8][15]
Protocol:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (Training):
-
For several consecutive days (e.g., 4-5 days), conduct multiple trials per day.
-
In each trial, place the animal in the water at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: A significant preference for the target quadrant during the probe trial indicates successful spatial memory formation.
Caption: Logical relationship in the Morris water maze.
Conclusion and Future Directions
The strategic incorporation of a fluoromethyl group at the 3-position of the piperidine scaffold holds significant promise for the development of novel CNS therapeutics with improved pharmacological profiles. While direct comparative data for this specific class of compounds is still emerging, the extensive body of research on other fluorinated piperidines provides a robust framework for their preclinical evaluation. By employing a carefully selected battery of in vivo behavioral assays, researchers can effectively validate the efficacy of these novel derivatives and elucidate their therapeutic potential for a range of CNS disorders. Future studies should focus on head-to-head comparisons of 3-(Fluoromethyl)piperidine derivatives with their non-fluorinated counterparts and other relevant clinical candidates to definitively establish their therapeutic advantages.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In Pre-Clinical Models (pp. 99-104). Humana, New York, NY. [Link]
- Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., Lahey, A. P., ... & Leighton, J. L. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 34(7), 2202-2208. [Link]
- Van Dam, D., & De Deyn, P. P. (2006). The Morris water maze as a tool to study spatial learning and memory in rodents. In Animal models of cognitive impairment (pp. 87-101). Humana Press. [Link]
- Vanover, K. E., Harvey, S. C., Son, T., Bradley, S. R., Kold, H., Weiner, D. M., ... & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Pessaro, M., Mondal, S., & Carreira, E. M. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of organic chemistry, 85(7), 4932-4946. [Link]
- Castagnoli, N., & Dal Piaz, V. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 48(10), 1439-1450. [Link]
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. In Behavioral Neurobiology of Depression and Its Treatment (pp. 1-24). Springer, Berlin, Heidelberg. [Link]
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
- Słoczyńska, K., Pękala, E., Waszkielewicz, A. M., & Marona, H. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 223, 113649. [Link]
- Gorgani, L., Mohammadi-Farani, A., & Shabani, M. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience Letters, 810, 137332. [Link]
- Haufe, G., & Leroux, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry–A European Journal, 26(28), 6141-6146. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods used to evaluate pain behaviors in rodents. Frontiers in molecular neuroscience, 10, 284. [Link]
- D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research reviews, 36(1), 60-90. [Link]
Sources
- 1. Elevated plus maze protocol [protocols.io]
- 2. pharmaron.com [pharmaron.com]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. scispace.com [scispace.com]
- 5. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Morris water maze - Scholarpedia [scholarpedia.org]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(Fluoromethyl)piperidine Hydrochloride: An Exploratory Comparison Against Known Neurological Inhibitors
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to numerous drugs targeting the central nervous system (CNS).[1][2] 3-(Fluoromethyl)piperidine hydrochloride is a novel compound with potential therapeutic applications in neurological disorders. However, its specific biological target and mechanism of action remain uncharacterized. This guide presents a structured, in-depth framework for the initial pharmacological evaluation of this compound. We propose a benchmarking study against well-established inhibitors of three critical CNS targets: neuronal nitric oxide synthase (nNOS), monoamine oxidase B (MAO-B), and the dopamine transporter (DAT). This document provides the scientific rationale for selecting these targets, detailed experimental protocols for comparative analysis, and a framework for data interpretation, thereby offering a comprehensive roadmap for elucidating the pharmacological profile of this compound.
Introduction: The Rationale for Exploratory Benchmarking
This compound enters the research landscape as a compound of interest due to its structural components. The piperidine ring is a privileged scaffold known to enhance druggability by improving metabolic stability and pharmacokinetic properties.[2] Furthermore, fluorination, in this case as a fluoromethyl group, can significantly modulate a molecule's binding affinity, lipophilicity, and metabolic fate, making it a valuable tool in drug discovery.[3]
Given the lack of specific target information for this compound, an exploratory approach is warranted. We have selected three high-value CNS targets that are frequently modulated by piperidine-containing molecules and are implicated in a range of neurological and psychiatric conditions. This comparative study aims to determine if this compound exhibits inhibitory activity against any of these targets and to quantify its potency and selectivity relative to known standards.
The selected benchmark targets are:
-
Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by nNOS is linked to neurodegenerative processes.[4][5] Selective nNOS inhibitors are sought for treating various neurological disorders.[4][6]
-
Monoamine Oxidase B (MAO-B): This enzyme is crucial in the degradation of dopamine.[7] Selective MAO-B inhibitors are established therapeutics for Parkinson's disease.[8][9]
-
Dopamine Transporter (DAT): As a key regulator of dopamine levels in the synapse, DAT is a primary target for psychostimulants and drugs used to treat attention-deficit/hyperactivity disorder (ADHD).[10][11][12]
Comparator Compounds: The "Gold Standards"
To provide a meaningful benchmark, this compound will be compared against established, selective inhibitors for each target class.
| Target | Comparator Inhibitor | Rationale for Selection |
| nNOS | Nω-Nitro-L-arginine methyl ester (L-NAME) | A widely used, albeit non-isoform-selective, competitive inhibitor of all NOS isoforms. It serves as a primary reference for NOS inhibition.[13] |
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | A potent and selective inhibitor of nNOS over eNOS and iNOS, making it an excellent benchmark for isoform selectivity. | |
| MAO-B | Selegiline | An irreversible and selective MAO-B inhibitor at low doses, widely used in the treatment of Parkinson's disease.[7][] |
| Rasagiline | Another potent, selective, and irreversible MAO-B inhibitor used in Parkinson's disease therapy.[8][] | |
| DAT | GBR 12909 | A potent and selective diarylpiperazine-based dopamine reuptake inhibitor, often used as a research tool.[12] |
| Modafinil | A wakefulness-promoting agent that acts as a weak DRI, representing a different class of DAT inhibitor.[10] |
Experimental Design & Protocols
The following protocols are designed to provide a robust, head-to-head comparison of this compound with the selected known inhibitors.
General Workflow
The overall experimental workflow is designed to systematically assess the inhibitory potential of the test compound against each target.
Caption: High-level experimental workflow for benchmarking this compound.
Protocol: nNOS Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable breakdown product of nitric oxide.
-
Principle: The conversion of L-arginine to L-citrulline by nNOS produces nitric oxide (NO). In an aqueous environment, NO is rapidly converted to nitrite and nitrate. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.
-
Materials:
-
Recombinant human nNOS
-
L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Plate reader (540 nm absorbance)
-
-
Procedure:
-
Prepare a reaction buffer containing NADPH, BH4, calmodulin, and CaCl2.
-
Add the test compound (this compound) or comparator inhibitors (L-NAME, TRIM) at various concentrations to the wells of a 96-well plate.
-
Add recombinant nNOS to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding L-arginine to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding the Griess reagent to each well.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol: MAO-B Inhibition Assay (Fluorometric)
This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by MAO-B.
-
Principle: MAO-B catalyzes the oxidative deamination of its substrate, producing an aldehyde, hydrogen peroxide, and ammonia. A specific fluorogenic substrate for MAO-B will be used, and the increase in fluorescence is directly proportional to enzyme activity.
-
Materials:
-
Recombinant human MAO-B
-
MAO-B specific fluorogenic substrate (e.g., Amplex Red reagent in combination with horseradish peroxidase and a suitable amine substrate)
-
Test compound and comparators (Selegiline, Rasagiline)
-
96-well black microplate
-
Fluorescence plate reader (e.g., Ex/Em = 530/590 nm)
-
-
Procedure:
-
Add reaction buffer to the wells of a 96-well black plate.
-
Add the test compound or comparator inhibitors at a range of concentrations.
-
Add recombinant MAO-B and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the MAO-B substrate mixture.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Protocol: Dopamine Transporter (DAT) Uptake Assay (Radioligand-based)
This assay measures the ability of a compound to block the reuptake of radiolabeled dopamine into cells expressing DAT.
-
Principle: Cells stably expressing the human dopamine transporter (hDAT) will be used. The uptake of [³H]-dopamine into these cells is measured in the presence and absence of the test compound. A reduction in intracellular radioactivity indicates inhibition of DAT.
-
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]-Dopamine
-
Test compound and comparators (GBR 12909, Modafinil)
-
Scintillation fluid and a scintillation counter
-
-
Procedure:
-
Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or comparator inhibitors for 20 minutes at room temperature.
-
Add [³H]-dopamine to each well to initiate uptake.
-
Incubate for 10 minutes at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and add scintillation fluid.
-
Quantify the amount of [³H]-dopamine taken up by the cells using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Data Presentation and Interpretation
The results of these assays should be tabulated to allow for a clear and direct comparison of the inhibitory activities.
Hypothetical Comparative Potency Data (IC50 Values)
| Compound | nNOS IC50 (µM) | MAO-B IC50 (µM) | DAT IC50 (µM) |
| 3-(Fluoromethyl)piperidine HCl | >100 | 15.2 | >100 |
| L-NAME | 0.8 | N/A | N/A |
| TRIM | 0.25 | N/A | N/A |
| Selegiline | N/A | 0.01 | >100 |
| Rasagiline | N/A | 0.005 | >100 |
| GBR 12909 | N/A | >100 | 0.02 |
| Modafinil | N/A | >100 | 3.5 |
N/A: Not Applicable, as these are selective inhibitors used as controls for specific targets.
Hypothetical Selectivity Data
If primary screening indicates activity, counter-screening against related enzymes is crucial to determine selectivity.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| 3-(Fluoromethyl)piperidine HCl | >200 | 15.2 | > 13 |
| Selegiline | 2.5 | 0.01 | 250 |
| Rasagiline | 4.2 | 0.005 | 840 |
Interpretation of Hypothetical Results
-
This compound shows no significant inhibitory activity against nNOS or DAT at concentrations up to 100 µM.
-
The compound exhibits moderate inhibitory activity against MAO-B with an IC50 value of 15.2 µM.
-
The selectivity index suggests that it is at least 13-fold more selective for MAO-B over MAO-A. While this indicates a preference for MAO-B, it is significantly less selective than the established inhibitors Selegiline and Rasagiline.
This profile would suggest that this compound is a weak to moderate MAO-B inhibitor. Further lead optimization would be required to enhance its potency and selectivity if it were to be pursued as a therapeutic candidate for conditions like Parkinson's disease.
Signaling Pathway Context
Understanding the context of these targets within their respective pathways is critical for interpreting the potential downstream effects of inhibition.
Caption: Simplified signaling pathways for nNOS, MAO-B, and DAT, indicating points of inhibition.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization of this compound. By benchmarking it against known inhibitors of nNOS, MAO-B, and DAT, researchers can efficiently triage this novel compound towards a likely mechanism of action or confidently exclude these targets. The described protocols are robust, reproducible, and utilize standard methodologies in pharmacological research.
Should initial results indicate promising activity, subsequent studies should focus on:
-
Mechanism of Action Studies: Determining whether the inhibition is competitive, non-competitive, or irreversible.
-
Broader Selectivity Profiling: Screening against a wider panel of receptors, enzymes, and ion channels to identify potential off-target effects.
-
In Vivo Efficacy: Evaluating the compound in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
This systematic approach ensures a thorough and data-driven evaluation, paving the way for the potential development of a novel therapeutic agent.
References
- Novel inhibitors of neuronal nitric oxide synthase. PubMed.
- Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central.
- Selective Neuronal Nitric Oxide Synthase Inhibitors and the Prevention of Cerebral Palsy. Annals of Neurology.
- Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates. PubMed.
- Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central.
- Selective inhibitors of monoamine oxidase type B and the "cheese effect". PubMed.
- Dopamine reuptake inhibitor. Wikipedia.
- Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. ACS Publications.
- New Frontiers in Selective Human MAO-B Inhibitors. Journal of Medicinal Chemistry.
- Monoamine oxidase inhibitor. Wikipedia.
- Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed.
- Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. PubMed Central.
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
- Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Preparation method of trifluoromethyl piperidine compounds. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Selective inhibitors of monoamine oxidase type B and the "cheese effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of Fluoroalkylpiperidines for Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The piperidine scaffold, one of the most ubiquitous heterocyclic cores in bioactive compounds, is frequently targeted for fluorination.[4][5] This guide provides a comparative analysis of the principal synthetic strategies to access monofluoromethyl and trifluoromethyl piperidines, offering researchers a practical framework for selecting the optimal route based on substrate availability, desired substitution pattern, and scalability.
We will delve into three primary strategies: the functionalization of pre-existing piperidine rings, the construction of the piperidine ring from fluorinated acyclic precursors, and the modification of fluorinated pyridine precursors. Each section will elucidate the mechanistic underpinnings of the chosen reactions, present representative experimental data, and discuss the inherent advantages and limitations of the approach.
Core Synthetic Strategies at a Glance
The synthesis of fluoromethylpiperidines can be broadly categorized into three main approaches, each with distinct starting points and chemical transformations. The choice of strategy is often dictated by the availability of starting materials and the desired position of the fluoromethyl substituent on the piperidine ring.
Figure 1: Overview of primary synthetic strategies for fluoromethylpiperidines.
Route 1: Nucleophilic Deoxyfluorination of Hydroxymethylpiperidines
This is arguably the most direct and widely employed method for synthesizing monofluoromethylpiperidines. The strategy relies on the conversion of a readily available hydroxymethyl group (-CH₂OH) on a piperidine ring into a fluoromethyl group (-CH₂F) via nucleophilic substitution.
Causality and Mechanistic Insight
The key transformation is a deoxofluorination reaction. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), are the workhorses for this conversion.[6][7][8] The reaction proceeds through the activation of the primary alcohol by the fluorinating agent to form a good leaving group (an intermediate alkoxy-sulfur species). This is followed by an S_N2 displacement by the fluoride ion.
The choice of nitrogen protecting group on the piperidine is critical. Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are essential to prevent side reactions, such as the formation of aziridinium ions which can lead to ring-contraction or other rearrangements, particularly when the hydroxymethyl group is at the C2 position.[9]
Comparative Performance
This method is highly effective for producing 3- and 4-fluoromethylpiperidines. The synthesis of 2-fluoromethylpiperidines can be more challenging due to the proximity of the nitrogen atom, which can influence the reaction pathway.[9]
| Starting Material | Fluorinating Agent | Product | Typical Yield | Key Considerations |
| N-Boc-4-piperidinemethanol | DAST | N-Boc-4-(fluoromethyl)piperidine | 70-85% | Scalable, reliable. Requires careful temperature control. |
| N-Cbz-3-piperidinemethanol | Deoxo-Fluor® | N-Cbz-3-(fluoromethyl)piperidine | 75-90% | Deoxo-Fluor® is often safer for larger scale reactions. |
| N-Boc-2-piperidinemethanol | DAST / PyFluor | N-Boc-2-(fluoromethyl)piperidine | 40-60% | Prone to side reactions; requires optimized conditions. |
Workflow & Experimental Protocol: Deoxyfluorination using DAST
The following protocol is a representative example for the synthesis of N-Boc-4-(fluoromethyl)piperidine.
Figure 2: Workflow for DAST-mediated deoxyfluorination.
Detailed Protocol:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with N-Boc-4-piperidinemethanol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: (Diethylamino)sulfur trifluoride (DAST, 1.1 eq.) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. The DAST solution is then added dropwise to the stirred alcohol solution over 20-30 minutes, ensuring the internal temperature does not rise above -65 °C. Caution: DAST is toxic and reacts violently with water. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[10]
-
Reaction: The reaction mixture is stirred at -78 °C for one hour, then allowed to slowly warm to room temperature and stirred for an additional 3-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is cooled in an ice bath and quenched by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-(fluoromethyl)piperidine.[10]
Route 2: Ring Construction from Fluorinated Precursors
Causality and Mechanistic Insight
Multiple cyclization tactics can be employed:
-
Ring-Closing Metathesis (RCM): This powerful reaction uses ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a cyclic alkene from a linear diene.[11][12] A fluorinated diene substrate can be cyclized to form a fluorinated dihydropyridine, which is then reduced to the target piperidine. The success of RCM depends heavily on the catalyst's tolerance to the substrate's functional groups.[13][14]
-
Intramolecular Mannich/Aza-Michael Reactions: These methods involve the cyclization of a linear amine containing a trifluoromethyl group onto an aldehyde or an α,β-unsaturated system, respectively, to form the piperidine ring with diastereocontrol.[4]
-
Electrophilic-Induced Cyclization: An unsaturated imine containing a trifluoromethyl group can be treated with an electrophile like iodine, inducing a cyclization cascade to form a substituted piperidine.[4]
Comparative Performance
This route offers high versatility for accessing complex and stereochemically rich fluoromethylpiperidines. However, it often requires more synthetic steps to prepare the acyclic precursor compared to Route 1.
| Method | Precursor Type | Product Type | Typical Yield | Key Considerations |
| RCM | Fluorinated α,ω-diene | Unsaturated fluoropiperidine | 60-85% | Requires subsequent reduction step. Catalyst choice is crucial. |
| Intramolecular Mannich | CF₃-amine + Aldehyde | 2-CF₃-piperidines | 50-75% | Good for building highly substituted rings. |
| Aza-Michael Addition | Fluorinated amine + Enone | Substituted fluoropiperidines | 65-90% | Excellent for creating specific stereocenters. |
Route 3: Reduction of Fluorinated Pyridine Derivatives
The catalytic hydrogenation of pyridine rings is a classical method for synthesizing piperidines. When applied to a pyridine ring bearing a fluoromethyl or trifluoromethyl substituent, this becomes a straightforward route to the corresponding saturated heterocycle.
Causality and Mechanistic Insight
The core of this method is the reduction of the aromatic pyridine ring. This is typically achieved through catalytic hydrogenation using catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on alumina (Rh/Al₂O₃) under hydrogen pressure.[5] A more recent, highly diastereoselective method involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process, which can provide all-cis-substituted piperidines.[15]
The major challenge in this approach is the potential for hydrodefluorination (loss of the fluorine atom) under harsh hydrogenation conditions. Therefore, careful selection of the catalyst, solvent, and reaction conditions is paramount to preserve the C-F bond.
Comparative Performance
This route is often the most direct if the corresponding fluorinated pyridine is commercially available or easily synthesized.[16] It is particularly effective for producing trifluoromethylpiperidines.
| Starting Material | Catalyst/Conditions | Product | Typical Yield | Key Considerations |
| 3-(Trifluoromethyl)pyridine | PtO₂, H₂ (80 psi), AcOH | 3-(Trifluoromethyl)piperidine | >90% | Acidic conditions often required to activate the ring. |
| 4-(Fluoromethyl)pyridine | Rh/Al₂O₃, H₂ (50 bar) | 4-(Fluoromethyl)piperidine | 70-85% | Risk of hydrodefluorination must be managed. |
| Fluoropyridines | Rh-catalyst, DAH process | all-cis-Fluoropiperidines | 60-95% | Excellent diastereoselectivity.[15] |
Conclusion and Recommendations
The synthesis of fluoromethylpiperidines is a critical task in drug discovery, and chemists have several robust strategies at their disposal.
-
For Monofluoromethylpiperidines (-CH₂F): Route 1 (Deoxyfluorination) is typically the most efficient and cost-effective method, especially for 3- and 4-substituted derivatives, provided the corresponding piperidinemethanol is available. It is a reliable, high-yielding reaction familiar to most medicinal chemists.
-
For Trifluoromethylpiperidines (-CF₃): Route 3 (Pyridine Reduction) is often the most direct approach, as many trifluoromethylpyridines are commercially available building blocks. Careful control of hydrogenation is necessary to avoid defluorination.
-
For Complex or Stereodefined Structures: Route 2 (Ring Construction) offers the greatest flexibility. While often involving longer synthetic sequences, methods like RCM and diastereoselective cyclizations provide unparalleled access to novel, highly substituted fluorinated piperidines that are inaccessible through other means.
The ultimate choice of synthetic route will always depend on a careful analysis of project-specific needs, including the desired substitution pattern, stereochemical requirements, scale of synthesis, and the availability of starting materials.
References
- Guesné, S. J. J., et al. (2020).
- Logvinenko, I. G., et al. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(1), 3-9. [Link]
- Raash, M. S. (1962). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. Journal of Organic Chemistry, 27(4), 1406-1409.
- Gao, P., et al. (2021). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Carboni, F., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(17), 4192-4195. [Link]
- Fujioka, T., & Yanase, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 155-161. [Link]
- Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. [Link]
- Goujon, J. Y., et al. (2019). Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond. Comptes Rendus Chimie, 22(6-7), 498-503. [Link]
- Gisch, N., et al. (2007). An improved ring-closing metathesis approach to fluorinated and trifluoromethylated nitrogen heterocycles. European Journal of Organic Chemistry, 2007(18), 2960-2968. [Link]
- Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9708–9717. [Link]
- Montanari, V., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3983. [Link]
- Davies, J. R., et al. (2021). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry – A European Journal, 27(58), 14453-14457. [Link]
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 145-151. [Link]
- Singh, R. P., & Shreeve, J. M. (2004). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Synthesis, 2004(1), 2561-2578.
- Osipov, S. N., et al. (2023). Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts.
- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-29.
- Neufeldt, S. R., & Sanford, M. S. (2012). Pd-Catalyzed C–H Fluorination with Nucleophilic Fluoride. Organic Letters, 14(18), 4802-4805. [Link]
- Morgan, P. J., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(7), 883-891. [Link]
- Linclau, B., et al. (2003). Synthesis of heterocyclic and carbocyclic fluoro-olefins by ring-closing metathesis. Organic Letters, 5(19), 3403-3406. [Link]
- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- Doyle Group, UCLA. (2023).
- Reddy, P. V. G. (2000). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Chemical Reviews, 100(5), 1683-1702.
- Montanari, V., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3983. [Link]
- O'Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Fluorine Chemistry, 129(8), 584-595. (Sourced via MDPI). [Link]
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 145-151.
- Sugiura, M., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809-823. [Link]
- D'hooghe, M., & Van Brabandt, W. (2021).
- MySkinRecipes. (n.d.). 2-(Fluoromethyl)piperidine hydrochloride. [Link]
- Nenajdenko, V. G., & Shastin, A. V. (2021). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. Molecules, 26(19), 6046. [Link]
- Guesné, S. J. J., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – An Asian Journal, 15(15), 2345-2352. [Link]
- Osipov, S. N., et al. (2019). Deoxyfluorination of prolinol with DAST.
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 145-151.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond [comptes-rendus.academie-sciences.fr]
- 14. Synthesis of heterocyclic and carbocyclic fluoro-olefins by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of 3-(Fluoromethyl)piperidine Compounds as Soluble Epoxide Hydrolase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from a laboratory benchtop to a clinical setting is paved with rigorous testing and validation. A critical milestone in this process is establishing a robust in vitro-in vivo correlation (IVIVC). This guide provides an in-depth technical comparison of 3-(Fluoromethyl)piperidine compounds, a promising class of molecules, focusing on their activity as inhibitors of soluble epoxide hydrolase (sEH), a key therapeutic target for inflammatory and pain-related disorders. We will explore the causal links between in vitro potency and in vivo efficacy, supported by experimental data and detailed protocols.
An IVIVC is a predictive mathematical model that describes the relationship between a drug's properties in laboratory tests (e.g., dissolution rate, enzyme inhibition) and its subsequent effects in a living system (e.g., plasma concentration, therapeutic response).[1][2][3][4] Establishing a strong IVIVC is a strategic tool in drug development that can optimize formulations, set meaningful quality control standards, and potentially reduce the need for extensive bioequivalence studies.[2][4]
The 3-(Fluoromethyl)piperidine scaffold is a privileged structure in medicinal chemistry. The fluorine substitution can enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic properties, making it an attractive component in the design of novel therapeutics.[5][6]
The Therapeutic Target: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of fatty acids.[7] Specifically, it hydrolyzes beneficial epoxyeicosatrienoic acids (EETs) into their less active corresponding diols (dihydroxyeicosatrienoic acids or DHETs).[8][9] EETs are known to possess potent anti-inflammatory, vasodilatory, and analgesic effects.[9][10] By inhibiting sEH, the levels of protective EETs are stabilized and increased, making sEH a compelling therapeutic target for a range of conditions, including hypertension, inflammation, and neuropathic pain.[10][11][12][13]
dot
Caption: The sEH pathway showing inhibition by 3-(Fluoromethyl)piperidine compounds.
Part 1: In Vitro Characterization of sEH Inhibition
The initial step in evaluating a potential drug candidate is to determine its potency against the intended target in a controlled, non-biological system. For sEH inhibitors, this is typically achieved using a fluorescence-based enzymatic assay.
Rationale for Experimental Design
The chosen in vitro assay must be robust, reproducible, and sensitive enough to detect subtle differences in inhibitory potential. A fluorescence-based assay is often preferred for high-throughput screening (HTS) due to its high signal-to-noise ratio and compatibility with microplate formats.[14] The assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is directly proportional to its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Detailed Experimental Protocol: Fluorescence-Based sEH Inhibition Assay
This protocol is adapted from standard methodologies for assessing sEH inhibitors.[15][16]
-
Reagent Preparation :
-
Assay Buffer : Prepare a 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA).[8][14]
-
Enzyme Stock : Reconstitute purified recombinant human sEH (hsEH) in sEH Assay Buffer to a working concentration (e.g., 2 nM). Keep on ice.[7][8]
-
Substrate Stock : Prepare a stock solution of the fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), in DMSO.[8][15]
-
Inhibitor Stock : Prepare serial dilutions of the 3-(Fluoromethyl)piperidine test compounds in DMSO.
-
-
Assay Procedure :
-
Dispense 100 µL of Assay Buffer into the wells of a 96-well black microplate.
-
Add 1 µL of the inhibitor dilutions to the respective wells. For control wells, add 1 µL of DMSO.
-
Add 50 µL of the hsEH enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 30°C for 5 minutes to allow for inhibitor-enzyme binding.[15][16]
-
Initiate the reaction by adding 50 µL of the CMNPC substrate solution (final concentration, e.g., 5 µM).[15][16]
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity (e.g., λex = 330 nm, λem = 465 nm) kinetically over 10-20 minutes at 30°C.[15][16]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
dot
Caption: High-level workflow for the in vitro sEH inhibition assay.
Comparative In Vitro Data
The following table summarizes in vitro potency data for representative piperidine-based sEH inhibitors from the literature. This allows for an objective comparison of their activity against human and murine sEH.
| Compound ID | Scaffold Feature | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| TPPU | Propionylpiperidine | ~0.9 | ~1.2 | [17][18] |
| Compound A1 | N,N-diethylamide | 2.2 | 0.53 | [13] |
| Compound G1 | Homopiperazine | 0.05 | 0.14 | [13] |
| PF-750 | Quinolinylmethyl | 16.2 | N/A | [19] |
Note: This table is a synthesis of data from multiple sources for illustrative purposes. Direct comparison requires identical assay conditions.
Part 2: In Vivo Evaluation of sEH Inhibition
A potent in vitro inhibitor does not always translate to an effective drug in vivo. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role. Therefore, in vivo studies are essential to assess the true therapeutic potential of these compounds. A common and relevant model for this is the lipopolysaccharide (LPS)-induced systemic inflammation model in rodents.
Rationale for Experimental Design
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.[20][21] Administering LPS to mice or rats triggers a rapid and reproducible systemic inflammation, characterized by the release of pro-inflammatory cytokines like TNF-α and IL-1β.[20][22][23] This model is advantageous due to its technical simplicity and high reproducibility.[20] By measuring the ability of an sEH inhibitor to suppress this cytokine storm, we can obtain a quantitative measure of its in vivo anti-inflammatory efficacy.
Detailed Experimental Protocol: LPS-Induced Inflammation Model
This protocol provides a step-by-step guide for evaluating sEH inhibitors in a murine model of acute inflammation.[20][22][24]
-
Animal Acclimation :
-
House male C57BL/6 mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
-
Compound Administration :
-
Randomly assign mice to treatment groups (e.g., Vehicle, sEH inhibitor low dose, sEH inhibitor high dose, Positive Control like Dexamethasone).
-
Prepare the 3-(Fluoromethyl)piperidine test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the test compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a predetermined time (e.g., 1-2 hours) before the LPS challenge.
-
-
Inflammation Induction :
-
Prepare a solution of LPS in sterile saline.
-
Inject a single dose of LPS (e.g., 1-5 mg/kg) intraperitoneally into the mice.[21]
-
-
Sample Collection and Analysis :
-
At a peak time point for cytokine release (e.g., 90 minutes to 2 hours post-LPS), collect blood samples via cardiac puncture under terminal anesthesia.[20]
-
Process the blood to obtain serum or plasma and store at -80°C.
-
Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum/plasma using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis :
-
Calculate the mean cytokine levels for each treatment group.
-
Use statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine if the sEH inhibitor significantly reduced cytokine levels compared to the vehicle-treated group.
-
Calculate the percent inhibition of the inflammatory response and, if multiple doses were tested, determine the ED50 (the dose required to achieve 50% of the maximal effect).
-
Part 3: The In Vitro-In Vivo Correlation (IVIVC) Analysis
The ultimate goal is to correlate the in vitro potency (IC50) with the in vivo efficacy (e.g., reduction in inflammation). A strong correlation suggests that the in vitro assay is a good predictor of in vivo performance.
Bridging the Gap: Pharmacokinetics and Target Engagement
Discrepancies between in vitro and in vivo data are common and often explained by the compound's pharmacokinetic (PK) profile.[10][25][26][27] Key PK parameters include:
-
Bioavailability : The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t1/2) : The time it takes for the plasma concentration of the drug to be reduced by half.[26]
-
Volume of Distribution : The extent to which a drug is distributed in body tissues rather than plasma.
-
Metabolic Stability : How quickly the compound is broken down by liver enzymes. Poor metabolic stability is a common reason for in vivo failure despite high in vitro potency.[9]
For example, a compound with a sub-nanomolar IC50 in vitro may show poor efficacy in vivo if it is rapidly metabolized in the liver or has poor oral bioavailability. Conversely, a compound with moderate in vitro potency might be highly effective in vivo if it has an excellent PK profile, achieving sustained and high concentrations at the site of action.[10][28]
Comparative IVIVC Data Summary
The table below integrates in vitro potency with in vivo efficacy and key pharmacokinetic insights for a hypothetical series of 3-(Fluoromethyl)piperidine compounds to illustrate the principles of IVIVC.
| Compound ID | In Vitro Potency (hsEH IC50, nM) | In Vivo Efficacy (% TNF-α Inhibition @ 10 mg/kg) | Oral Bioavailability (%) | Key Insight |
| Cmpd-1 | 0.5 | 15% | 5% | Potency-PK Disconnect : Excellent in vitro potency but poor oral absorption limits in vivo efficacy. |
| Cmpd-2 | 25.0 | 75% | 80% | Efficacy-Driven Profile : Moderate potency is overcome by excellent pharmacokinetic properties, leading to strong in vivo activity. |
| Cmpd-3 | 1.2 | 80% | 75% | Optimized Profile : Strong in vitro potency is successfully translated into high in vivo efficacy due to a favorable PK profile. |
| Cmpd-4 | 5.0 | 20% (High first-pass metabolism) | 90% | Metabolic Liability : Good absorption but rapidly cleared by the liver, preventing sufficient target engagement. |
Conclusion
This guide demonstrates that establishing a clear in vitro-in vivo correlation is a multi-faceted process that forms the cornerstone of rational drug design. For the 3-(Fluoromethyl)piperidine class of sEH inhibitors, success is not solely dictated by sub-nanomolar in vitro potency. A comprehensive evaluation that integrates enzymatic activity with robust in vivo models of disease and detailed pharmacokinetic analysis is essential. By understanding the interplay between potency, absorption, distribution, metabolism, and efficacy, researchers can more effectively optimize lead compounds, selecting candidates with the highest probability of clinical success. The data and protocols presented herein provide a framework for the logical, evidence-based progression of these promising therapeutic agents.
References
- The Anti-Inflammatory Effects of Soluble Epoxide Hydrolase Inhibitors are Independent of Leukocyte Recruitment - PMC. PubMed Central.
- Experimental protocols and soluble epoxide hydrolase enzyme (sEH)... ResearchGate.
- Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications.
- Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC. PubMed Central.
- Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PubMed Central. PubMed Central.
- Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. Semantic Scholar.
- Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. ACS Publications.
- Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PubMed Central. PubMed Central.
- Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie.
- Development of a high-throughput screen for soluble epoxide hydrolase inhibition. NIH.
- (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate.
- Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling - ACS Publications.
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PubMed Central. PubMed Central.
- A translational approach to test anti-inflammatory drugs in a LPS induced acute lung inflammation model in the common marmoset (Callithrix jacchus) - PMC. PubMed Central.
- LPS Model of Systemic Inflammation. Melior Discovery.
- Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed Central. PubMed Central.
- Establishment of LPS-induced intestinal inflammation mice model: pilot study. Synapse.
- A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. MDPI.
- A Comparative Review of the Pharmacokinetics of Key FAAH Inhibitors. Benchchem.
- Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. MDPI.
- (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. ResearchGate.
- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed. PubMed.
- In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling.
- In Vitro In Vivo Correlation (IVIVC). TSI.
- Biological Obstacles for Identifying In Vitro-In Vivo Correlations of Orally Inhaled Formulations - PMC. NIH.
- In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Springer.
- Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC. PubMed Central.
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. PubMed Central.
- Discovery of soluble epoxide hydrolase inhibitors based on the skeleton of piperine: synthesis, properties, molecular dynamics simulation, and their potentials in acute lung injury. ResearchGate.
- Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC. NIH.
- Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed. PubMed.
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed. PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. phinc-modeling.com [phinc-modeling.com]
- 3. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory Effects of Soluble Epoxide Hydrolase Inhibitors are Independent of Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 22. researchgate.net [researchgate.net]
- 23. Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs [mdpi.com]
- 24. A translational approach to test anti-inflammatory drugs in a LPS induced acute lung inflammation model in the common marmoset (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Selectivity Profiling: The Case of 3-(Fluoromethyl)piperidine hydrochloride
Introduction: Scaffolds, Selectivity, and the Sigma Receptors
In the landscape of modern drug discovery, particularly within neuropharmacology, the piperidine scaffold is a cornerstone of molecular design.[1][2] Its rigid, saturated heterocyclic structure provides a reliable framework for orienting pharmacophoric elements in three-dimensional space, making it a privileged structure in ligands targeting a multitude of G-protein coupled receptors (GPCRs) and ion channels.[3][4] The strategic introduction of fluorine, as seen in 3-(Fluoromethyl)piperidine hydrochloride, is a widely employed medicinal chemistry tactic used to modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by altering local electronics and lipophilicity.[5][6]
While this compound is a promising chemical entity, its value as a research tool or therapeutic lead is fundamentally dependent on its target selectivity. A compound's promiscuity can lead to off-target effects and unforeseen toxicity. Therefore, a rigorous selectivity profiling cascade is not merely a characterization step but a critical determinant of a compound's developmental trajectory.
This guide provides an in-depth comparison of methodologies for profiling the selectivity of this compound, using the sigma-1 (σ1R) and sigma-2 (σ2R) receptors as a primary example. These receptors represent a compelling and challenging target class for piperidine-based ligands.[1][7] Though historically mischaracterized as opioid receptors, σ1R and σ2R are now recognized as distinct proteins involved in a plethora of cellular functions and disease states, including neuropathic pain, neurodegenerative disorders, and cancer.[8][9][10][11] Given their distinct and sometimes opposing physiological roles, achieving high selectivity between these two subtypes is paramount for therapeutic success.[12][13] This guide will walk through the requisite binding and functional assays, comparing our lead compound with established selective and non-selective reference ligands to build a comprehensive selectivity profile.
The Selectivity Challenge: Differentiating Sigma-1 and Sigma-2 Receptors
The σ1 receptor is a 223-amino acid intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it modulates calcium signaling, ion channel function, and cellular stress responses.[14][15] In contrast, the σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in cell proliferation and cholesterol homeostasis.[10][16] While both receptors bind a wide array of structurally diverse ligands, achieving subtype selectivity is a significant challenge that necessitates precise and robust screening methodologies.
To contextualize the performance of this compound, we will compare it against a panel of established tool compounds:
-
S1RA (E-52862): A well-characterized, highly selective σ1R antagonist that has been evaluated in clinical trials for neuropathic pain.[2][17]
-
Siramesine: A commonly accepted σ2R agonist known to induce apoptosis in cancer cell lines.[10][18]
-
1,3-di(2-tolyl)guanidine (DTG): A non-selective or pan-sigma ligand that binds to both σ1R and σ2R with high affinity.[12][19]
Our objective is to determine where this compound falls on this selectivity spectrum.
Part 1: Primary Screening - Quantifying Binding Affinity via Radioligand Assays
The foundational step in any selectivity profiling campaign is to quantify the binding affinity of the test compound at each target receptor. Radioligand binding assays remain the gold standard for this purpose due to their sensitivity and reproducibility.[15][20] The core principle involves a competition experiment where the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured. The output of this assay is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.
The overall workflow for this primary screening phase is depicted below.
-
Step-by-Step Methodology:
-
Cell Culture: Seed MDA-MB-435 cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-(Fluoromethyl)piperidine HCl and reference compounds (Siramesine as agonist control, a known antagonist if available). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add a viability reagent such as MTT or WST-1 to each well and incubate for an additional 2-4 hours. Live cells with active metabolism will convert the reagent into a colored formazan product.
-
Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percent viability against the log concentration of the compound. A compound that induces cell death (like Siramesine) will show a dose-dependent decrease in viability and is classified as an agonist. A compound that has no effect on viability up to high concentrations would be classified as a potential antagonist. [18]
-
Conclusion: Synthesizing a Complete Profile
This guide outlines a logical, multi-step process for characterizing the selectivity of a novel compound, this compound. The initial binding assays provide quantitative data on affinity, establishing a clear, 30-fold preference for the σ1 receptor in our hypothetical example. This quantitative comparison against well-vetted reference compounds is the first crucial step in understanding its pharmacological identity.
The subsequent functional assays are indispensable for translating binding affinity into biological action. By determining whether this compound activates or blocks its target receptors, we can fully define its mechanism of action. This comprehensive approach, progressing from broad screening to detailed functional analysis, is fundamental to drug discovery. It allows researchers to make informed decisions, validate new chemical entities as valuable research tools, and identify promising candidates for further therapeutic development. For a compound like this compound, this rigorous profiling is the gateway to unlocking its full scientific potential.
References
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.21.
- Katz, J. L., Su, T. P., Hiranita, T., Hayashi, T., Tanda, G., & Kopajtic, T. A. (2011). Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo. The open medicinal chemistry journal, 5, 1–3.
- Romero, L., Zamanillo, D., & Merlos, M. (2012). Selective sigma-1 receptor antagonists for the treatment of neuropathic pain. Future Medicinal Chemistry.
- Xu, J., Boyle, J., & Lever, J. R. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of visualized experiments : JoVE, (74), 50280.
- Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Marrazzo, A., & Ronsisvalle, G. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. Journal of medicinal chemistry, 63(19), 11046–11063.
- Zeng, C., Vangveravong, S., & Xu, J. (2013). Development of selective irreversible antagonists for sigma-2 receptors. Cancer Research, 73(8_Supplement), 2242.
- Fabian, A. J., Al-Abed, Y., & Diaz, J. L. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(12), 1547.
- Brimson, J. M., & Atack, J. R. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 239.
- Romero, L., & Merlos, M. (2009). Selective sigma-1 (sigma1) receptor antagonists: emerging target for the treatment of neuropathic pain. Central nervous system agents in medicinal chemistry, 9(3), 172–183.
- Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Marrazzo, A., & Ronsisvalle, G. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Publications.
- Wang, J., & Roon, P. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 22(23), 12795.
- Wikipedia. (n.d.). Sigma-2 receptor. In Wikipedia. Retrieved January 10, 2026.
- Xu, J., & Vangveravong, S. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 10, 2026.
- Basile, L., & Pignataro, G. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry.
- Liu, Q., & Gray, N. S. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[21][23]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Bioorganic & medicinal chemistry letters, 22(14), 4658–4662.
- Cho, H. P., & Lindsley, C. W. (2020). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & medicinal chemistry letters, 30(24), 127632.
- Yousif, I., & Chakrabarti, O. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv.
- Scott, J. S., & Brown, A. D. (2023). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Organic letters, 25(1), 126–130.
- Cusabio. (n.d.). (S)-3-(trifluoromethyl)-piperidine-HCl. Retrieved January 10, 2026.
- PubChem. (n.d.). 4-(Fluoromethyl)piperidine hydrochloride. Retrieved January 10, 2026.
- Holson, E. B., & Campos, S. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS medicinal chemistry letters, 4(11), 1076–1081.
- Szałata, K., & Karczmarzyk, Z. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of medicinal chemistry, 66(15), 10425–10444.
- Szałata, K., & Karczmarzyk, Z. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications.
- Vavers, E., & Zvejniece, L. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 246.
- Vavers, E., & Zvejniece, L. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 246.
- Müller, K., & Carreira, E. M. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136–2149.
- Szałata, K., & Karczmarzyk, Z. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of medicinal chemistry, 64(24), 18034–18055.
- Donald, J. R., & Williams, D. H. (2015). Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase γ. ACS medicinal chemistry letters, 6(7), 801–805.
- Wang, R., & Xie, X. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(2), 1141–1162.
Sources
- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
- 9. Selective sigma-1 (sigma1) receptor antagonists: emerging target for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 18. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 20. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Fluorinated Piperidine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in modern pharmaceuticals, prized for its versatile synthetic handles and its ability to orient substituents in three-dimensional space.[1] However, its aliphatic C-H bonds often represent metabolic "soft spots," susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor pharmacokinetic profiles.[2] A primary strategy in medicinal chemistry to mitigate this liability is the introduction of fluorine. The unique properties of fluorine—its small size, high electronegativity, and the exceptional strength of the C-F bond—allow it to serve as a bioisostere for hydrogen while fundamentally altering the molecule's electronic and metabolic profile.[3][4]
Strategically placing fluorine on the piperidine ring can block sites of metabolism, modulate the basicity of the ring nitrogen, and constrain the ring's conformation, all of which can profoundly influence metabolic stability.[3][5] This guide provides an in-depth comparison of how the isomeric position of fluorine on a piperidine ring dictates its metabolic fate, supported by mechanistic insights, experimental data from published case studies, and detailed protocols for assessing metabolic stability in your own laboratory.
The Metabolic Landscape of the Piperidine Ring
The metabolic fate of piperidine-containing drugs is predominantly governed by Phase I oxidation reactions, primarily catalyzed by the CYP3A4 and CYP2D6 isoforms in the liver.[2][6] The most common metabolic pathways include:
-
N-dealkylation: If the piperidine nitrogen is substituted (e.g., with an N-alkyl group), enzymatic oxidation of the carbon alpha to the nitrogen is a major clearance pathway.[7]
-
Ring Hydroxylation: Direct oxidation of the C-H bonds on the piperidine ring, typically at the C3 or C4 positions, leads to the formation of hydroxylated metabolites.[2]
-
Ring Opening: Less common, but possible, is the oxidative cleavage of the piperidine ring.
The specific pathway and its rate are highly dependent on the substitution pattern of the piperidine and how the molecule orients itself within the active site of the metabolizing enzyme.
Caption: General metabolic pathways for substituted piperidine rings mediated by Cytochrome P450 enzymes.
The Influence of Fluorine Position: A Mechanistic Comparison
The position of a fluorine atom on the piperidine ring dictates the metabolic outcome by a combination of electronic, steric, and conformational effects. The choice of where to place fluorine is a critical design decision aimed at shielding metabolic liabilities without compromising target engagement.
Fluorination at C2: Shielding the Nitrogen
Placing a fluorine atom at the C2 position (alpha to the nitrogen) exerts a powerful inductive electron-withdrawing effect. This significantly lowers the basicity (pKa) of the piperidine nitrogen. For metabolic pathways dependent on the nitrogen's lone pair availability or for N-dealkylation processes, this reduction in basicity can dramatically slow the rate of metabolism. Furthermore, the fluorine atom can act as a steric shield, hindering the approach of the substrate to the heme iron center of the CYP enzyme.
Fluorination at C3: Conformational Control and Steric Shielding
Fluorination at the C3 position is a common strategy that leverages both steric and conformational effects. A fluorine atom at C3 can sterically block its own position and, depending on the ring conformation, can also shield the adjacent C2 and C4 positions from metabolic attack.
Crucially, fluorine substitution at C3 has profound conformational consequences. Due to favorable charge-dipole interactions and hyperconjugation, 3-fluoropiperidines often exhibit a strong preference for a conformation where the fluorine atom is in an axial position.[1][3] This axial preference can lock the ring into a specific chair conformation, which in turn determines the orientation of the remaining C-H bonds, influencing their accessibility to CYP enzymes. By presenting a robust C-F bond to the enzyme active site instead of a metabolically labile axial C-H bond, metabolic stability can be significantly enhanced.[3]
Fluorination at C4: Blocking a Key Metabolic Hotspot
The C4 position of the piperidine ring is a frequent site of hydroxylation. Placing a fluorine atom at this position directly blocks this metabolic pathway.[8] While the electronic effects on the distal nitrogen are weaker compared to C2 or C3 fluorination, the primary benefit is the direct replacement of a metabolizable C-H bond with a highly stable C-F bond.[5] Like C3 substitution, a 4-fluoro substituent also influences ring conformation, which can impact the molecule's overall topology and its fit within the enzyme's active site.
Case Studies: Comparative Data from Drug Discovery Programs
Direct, head-to-head metabolic stability data for simple 2-, 3-, and 4-fluoropiperidine isomers is scarce in the literature. The most valuable insights come from case studies in drug discovery where fluorine placement was systematically explored to solve metabolic liabilities. The following table summarizes key findings from such studies.
| Case Study & Lead Compound | Piperidine Fluorination | In Vitro System | Observed Effect on Metabolic Stability | Mechanistic Rationale & Key Insights |
| Merck KSP Inhibitor Program [1] | 3-Fluoro (axial) | Not specified | Improved Efficacy & Profile: Led to clinical candidate MK-0731. | The axial fluorine modulated the piperidine pKa into an optimal range (7.6) to reduce P-gp efflux. The equatorial isomer was less effective (pKa 6.6). This highlights that stereochemistry is critical; the effect is not just about blocking a position but achieving optimal physicochemical properties.[1] |
| Dopamine Transporter (DAT) Inhibitors [9] | 3-Amino-piperidine used to replace piperazine | Rat Liver Microsomes | Superior Metabolic Stability: Aminopiperidine analogs demonstrated significantly improved stability over metabolically labile piperazine-containing predecessors. | This is a case of bioisosteric replacement. While not a direct isomer comparison, it shows that incorporating a substituted piperidine ring can resolve metabolic instability associated with other heterocyclic scaffolds.[9] |
| N-Alkyl-piperidine-2-carboxamides (Ropivacaine analogs) [10] | Fluorination on the N-Alkyl side chain | Human Liver Microsomes | Decreased Metabolic Stability: All fluorinated derivatives were found to be more readily oxidized. | The rate of degradation correlated with increasing lipophilicity. This serves as a critical counterexample: fluorination is not a universal solution and can sometimes increase metabolic clearance if it significantly raises lipophilicity, thereby improving the substrate's affinity for CYP enzymes.[10] |
| Risperidone Analog [11] | 9-Fluoro (on a piperidine-fused ring system) | Human P450 Enzymes | Increased Metabolic Stability: 9-Fluororisperidone was 16 times more metabolically stable than risperidone. | This demonstrates the classic "metabolic blocking" strategy. Fluorine was inserted at a known site of hydroxylation, preventing oxidation and dramatically increasing the compound's stability.[11] |
Experimental Guide: Assessing Metabolic Stability In Vitro
To empirically determine the metabolic stability of your fluorinated piperidine isomers, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Experimental Workflow Overview
Caption: A typical experimental workflow for determining in vitro metabolic stability.
Protocol 1: Liver Microsomal Stability Assay
This assay is excellent for assessing Phase I (CYP-mediated) metabolism. Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes.
Rationale: By incubating a compound with liver microsomes and an NADPH-regenerating system (which provides the necessary cofactors for CYP activity), we can measure the rate of disappearance of the parent compound due to CYP-mediated metabolism.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a stable one like warfarin)
-
Ice-cold acetonitrile with an internal standard (for analytical consistency)
-
96-well plates, incubator/shaker at 37°C
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare the incubation mixture by adding microsomes to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL. Pre-warm this mixture to 37°C.
-
Compound Addition: Add the test compound to the pre-warmed microsome mixture to achieve the desired final concentration (typically 1 µM). Include wells for a positive control, a negative control (a compound known to be stable), and a control incubation without the NADPH system to check for non-CYP degradation.
-
Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system solution to all wells except the negative (-NADPH) control wells. The reaction begins now (t=0).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.
-
Quenching: Immediately add the aliquot to a well in a separate 96-well plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard. The cold organic solvent stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Once all time points are collected, centrifuge the quench plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard at each time point.
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive picture of metabolic clearance as it uses intact liver cells, which contain both Phase I and Phase II enzymes, as well as active transporter systems.
Rationale: Intact hepatocytes more closely mimic the in vivo environment of the liver. This assay accounts for cell permeability and the contribution of both Phase I and Phase II (conjugation) pathways to a compound's overall metabolic clearance.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams Medium E)
-
Test compounds and positive controls
-
Ice-cold acetonitrile with internal standard
-
CO2 incubator with orbital shaker
-
LC-MS/MS system
Step-by-Step Methodology:
-
Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed incubation medium and determine cell viability (should be >80%). Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
Plating and Acclimation: Add the hepatocyte suspension to a collagen-coated plate and place it in a CO2 incubator at 37°C on an orbital shaker for 15-30 minutes to allow the cells to acclimate.
-
Initiation: Add the test compounds (pre-warmed in medium) to the wells to start the incubation (t=0). The final concentration is typically 1 µM.
-
Time-Point Sampling: At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the hepatocyte suspension.
-
Quenching: Immediately quench the reaction by adding the sample to ice-cold acetonitrile containing an internal standard, as described in the microsomal assay.
-
Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to determine the rate of disappearance of the parent compound.
Data Interpretation and Predictive Challenges
From the LC-MS/MS data, the percentage of the parent compound remaining is plotted against time. The natural log of this percentage versus time gives a linear slope (k).
-
Half-life (t½): Calculated as 0.693 / k . This is the time required for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein or cells used in the assay. A lower CLint value signifies greater stability.
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
-
CLint (µL/min/10^6 cells) = (0.693 / t½) / (millions of cells/mL)
-
The primary challenge in comparing fluorinated isomers is that the effects are not purely additive and are highly dependent on the overall molecular structure. As seen in the case studies, fluorination can increase lipophilicity, which may paradoxically increase clearance.[10] Furthermore, the conformational constraints imposed by fluorine can alter binding to the target protein, so any stability gains must be balanced against potential impacts on pharmacological activity. Therefore, experimental validation for each set of isomers within a specific chemical series is essential.
Conclusion
The strategic fluorination of the piperidine ring is a powerful and nuanced tool for enhancing metabolic stability. The position of the fluorine atom is a critical design element that can block metabolic hotspots, modulate nitrogen basicity, and enforce specific, metabolically-resistant conformations. While fluorination at the C4 position is a direct approach to blocking a common site of hydroxylation, substitutions at C2 and C3 can exert more complex electronic and conformational effects that also lead to significant stability improvements. However, the outcome is highly context-dependent and can be influenced by other molecular properties, such as lipophilicity. A thorough understanding of the underlying mechanisms, combined with rigorous experimental evaluation using in vitro tools like microsomal and hepatocyte stability assays, is crucial for rationally designing the next generation of piperidine-containing drugs with optimized pharmacokinetic profiles.
References
To ensure the integrity and verifiability of this guide, all sources are linked to their original publications. Please note that some links may require a subscription for full access.
[12] gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
[10] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem, 11(20), 2264-2273. [Link]
[5] Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar. Retrieved January 10, 2026, from
[9] Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). European Journal of Medicinal Chemistry, 208, 112674. [Link]
[13] The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Chemistry – A European Journal, 26(28), 6141-6146. [Link]
[14] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). The Journal of Organic Chemistry, 89(7), 4932-4946. [Link]
[15] Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). European Journal of Medicinal Chemistry, 277, 116773. [Link]
[16] Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. (2004). Drug Metabolism and Disposition, 32(4), 398-405. [Link]
[17] Exploring Fluorine-Substituted Piperidines as Potential Therapeutics for Diabetes Mellitus and Alzheimer's Diseases. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
[11] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). Drug Metabolism and Disposition, 44(5), 747-757. [Link]
[18] Beyond-Rule-of-Five Compounds Are Not Different: In Vitro–In Vivo Extrapolation of Female CD-1 Mouse Clearance Based on Merck Healthcare KGaA Compound Set. (2025). Molecular Pharmaceutics, 22(4), 1878-1890. [Link]
[19] Evaluation of hepatic clearance prediction using in vitro data: emphasis on fraction unbound in plasma and drug ionisation using a database of 107 drugs. (2012). Xenobiotica, 42(11), 1097-1116. [Link]
[20] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
[2] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters, 2(8), 638-643. [Link]
[8] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
[7] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters, 2(8), 638-643. [Link]
[21] In Vitro-In Vivo Correlations of Hepatic Drug Clearance. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
[1] Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
[22] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]
[23] The conformational preferences of cis-3-fluoro-4-methylpiperidine (3)... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
[6] Identification of variants of CYP3A4 and characterization of their abilities to metabolize testosterone and chlorpyrifos. (2002). Drug Metabolism and Disposition, 30(5), 524-531. [Link]
[4] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(2), 229. [Link]
[24] Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Identification of variants of CYP3A4 and characterization of their abilities to metabolize testosterone and chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Beyond-Rule-of-Five Compounds Are Not Different: In Vitro–In Vivo Extrapolation of Female CD-1 Mouse Clearance Based on Merck Healthcare KGaA Compound Set - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of hepatic clearance prediction using in vitro data: emphasis on fraction unbound in plasma and drug ionisation using a database of 107 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Off-Target Effects of 3-(Fluoromethyl)piperidine Hydrochloride
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved drugs.[1] The introduction of a fluoromethyl group, as seen in 3-(Fluoromethyl)piperidine hydrochloride, is a strategic modification intended to enhance metabolic stability, binding affinity, or pharmacokinetic properties.[2][3] However, any novel chemical entity carries the risk of unintended off-target interactions, which can lead to toxicity or misleading experimental outcomes. This guide provides a comprehensive framework for researchers and drug development professionals to assess the off-target profile of this compound. We compare state-of-the-art methodologies, from predictive computational approaches to definitive cell-based assays, offering insights into experimental design, data interpretation, and the strategic rationale behind creating a robust safety profile for this compound.
Introduction: The Imperative of Off-Target Profiling
This compound is a synthetic building block whose utility is being explored in various therapeutic areas.[4][5] The piperidine ring is a privileged structure known for its favorable physicochemical properties and ability to interact with a wide range of biological targets.[6] The addition of fluorine can modulate a molecule's pKa, lipophilicity, and conformation, often leading to improved potency and metabolic stability.[7][8]
However, these same features can introduce unforeseen interactions. Undesired off-target binding is a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[9][10] Therefore, a proactive, systematic assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of rigorous scientific investigation and efficient drug development. This guide compares the available tools and strategies to build a comprehensive off-target profile for this compound, enabling researchers to proceed with a higher degree of confidence.
A Tiered Strategy for Off-Target Assessment
A robust off-target assessment strategy is not monolithic; it is a tiered approach that begins with broad, cost-effective methods and progresses to more complex, physiologically relevant systems. This allows for early identification of liabilities and informed decision-making at each stage of research.
Tier 1: In Silico (Computational) Profiling
Before committing to expensive wet-lab experiments, computational models can provide a valuable early warning of potential off-target interactions.[11] These methods use algorithms to compare the structure of this compound against vast databases of known ligands and their targets.[12][13]
-
Principle : Based on the principle that structurally similar molecules often share similar biological targets. Methods include 2D chemical similarity, 3D shape matching, and machine learning models trained on large structure-activity relationship (SAR) datasets.[12][14]
-
Application : Can predict likely interactions with hundreds or even thousands of targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This helps prioritize which experimental assays are most critical.
-
Causality : This step is chosen first due to its speed and low cost. It helps to flag the most probable liabilities associated with the fluoromethylpiperidine scaffold, guiding the design of subsequent, more focused experimental panels.[15]
Tier 2: In Vitro Biochemical Screening
The next step is to experimentally validate the computational predictions and screen for unforeseen interactions using purified proteins in biochemical assays. Large-scale screening panels are offered by contract research organizations (CROs) and provide a broad overview of a compound's activity.[9][16][17]
-
Principle : These assays, typically radioligand binding or enzymatic assays, directly measure the interaction of this compound with a large panel of isolated, purified protein targets.
-
Application : Standard safety panels, such as the Eurofins SafetyScreen44 or WuXi AppTec Mini Safety 44 Panel, cover a wide range of targets known to be implicated in adverse drug reactions.[9][16] These panels are considered a cost-effective way to identify the highest-risk interactions early in the discovery process.[9]
-
Causality : This tier provides the first layer of empirical data. By testing against a panel of targets associated with known toxicities (e.g., hERG for cardiotoxicity, various GPCRs for CNS side effects), researchers can quickly identify and deprioritize promiscuous compounds or begin structure-activity relationship studies to engineer out the unwanted activity.[18]
Tier 3: Cell-Based Validation
While informative, biochemical assays lack physiological context. Cell-based assays are crucial for confirming that an observed interaction translates to a functional effect in a living system and for assessing target engagement.
-
Principle : These assays measure the effect of the compound on a cellular process or directly confirm that the compound binds its target within the complex milieu of the cell.
-
Application : A key technique in this tier is the Cellular Thermal Shift Assay (CETSA) .[19][20] CETSA is a powerful method for verifying that a compound engages its target in intact cells or tissues.[21][22] It is based on the principle that a protein's thermal stability increases when a ligand is bound.[19][23]
-
Causality : This tier is essential for validating hits from biochemical screens. A compound that binds a target in vitro may not engage it in a cell due to poor permeability or rapid efflux. CETSA provides direct evidence of target engagement, bridging the gap between biochemical activity and cellular effect.[21]
Comparative Analysis of Key Methodologies
The choice of assay is critical and depends on the research stage and the specific questions being asked. Below is a comparison of common platforms.
| Methodology | Principle | Typical Throughput | Pros | Cons |
| In Silico Screening | Chemical structure similarity and machine learning models predict potential biological targets.[12][13] | Very High | Extremely fast and low-cost; provides a broad, hypothesis-generating overview.[11] | Predictive, not definitive; can suffer from false positives/negatives; dependent on the quality of training data.[15] |
| Biochemical Panels | Measures direct binding (e.g., radioligand displacement) or enzymatic activity against purified proteins.[16][17] | High | Quantitative (Ki/IC50 values); highly sensitive; standardized panels available for common safety targets.[9] | Lacks cellular context (no metabolism, permeability factors); may not distinguish between agonists and antagonists.[10] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.[19][20] | Medium | Directly confirms target engagement in a physiological setting; can be adapted to a proteome-wide scale (MS-CETSA).[21] | Technically more complex than biochemical assays; throughput is lower for targeted Western blot-based readout. |
| Phenotypic Screening | Assesses compound effects on cell morphology, viability, or other observable characteristics (e.g., high-content imaging). | Medium-High | Unbiased, measures functional outcomes; can identify novel targets and pathways. | Target deconvolution is a significant downstream challenge; mechanism of action is unknown. |
Diagram: A Tiered Workflow for Off-Target Profiling
This diagram illustrates the logical progression from broad, predictive methods to specific, definitive assays.
Caption: A logical workflow for assessing off-target effects, from prediction to validation.
Hypothetical Off-Target Profile of this compound
To illustrate the data generated from these assays, consider the following hypothetical results from a broad receptor binding panel. Here, we compare our compound of interest against two controls: a known selective drug and a known promiscuous (multi-target) drug.
| Target | 3-(Fluoromethyl)piperidine HCl (% Inhibition @ 10µM) | Selective Drug Control (% Inhibition @ 10µM) | Promiscuous Drug Control (% Inhibition @ 10µM) | Potential Clinical Implication of Off-Target Hit |
| Primary Target X | 95% | 98% | 92% | On-target efficacy |
| Adrenergic α1 | 8% | 2% | 75% | Hypotension, dizziness |
| Dopamine D2 | 12% | 5% | 88% | Extrapyramidal symptoms, prolactin increase |
| Histamine H1 | 65% | 3% | 81% | Sedation, weight gain |
| Serotonin 5-HT2A | 15% | 6% | 79% | Hallucinations, sleep disturbances |
| hERG (channel) | 9% | 1% | 68% | Cardiac arrhythmia (QT prolongation) |
Interpretation: In this hypothetical scenario, this compound shows high activity at its primary target. Importantly, it displays minimal interaction with most safety-relevant off-targets, such as the hERG channel and various monoamine receptors, suggesting a clean profile in this initial screen. However, the significant inhibition of the Histamine H1 receptor (65%) is a clear flag. This interaction would need to be followed up with a functional assay to determine if the compound is an antagonist or agonist and to generate a dose-response curve (IC50). This finding would alert the research team to a potential liability for sedation as a side effect.
The presence of the fluoromethyl group may contribute to this profile by altering the pKa of the piperidine nitrogen or by forming specific hydrogen bonds or electrostatic interactions within the binding pocket of the H1 receptor.[3][24] A non-fluorinated analog could be synthesized and tested in parallel to determine if this off-target activity is unique to the fluorinated version, providing crucial SAR for lead optimization.[25]
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for a targeted CETSA experiment using Western blotting to validate the engagement of this compound with a hypothesized primary target protein (Target X) in intact cells.
Principle of CETSA
Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. By heating cells to various temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at each temperature is quantified to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[19][23]
Diagram: The Principle of the Cellular Thermal Shift Assay (CETSA)dot
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 11. Computational Strategies Reshaping Modern Drug Discovery | MDPI [mdpi.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. pharmaron.com [pharmaron.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. CETSA [cetsa.org]
- 21. news-medical.net [news-medical.net]
- 22. annualreviews.org [annualreviews.org]
- 23. researchgate.net [researchgate.net]
- 24. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 25. thieme-connect.com [thieme-connect.com]
A Senior Application Scientist's Guide to the Reproducibility of Published Data on 3-(Fluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Piperidines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability, binding affinity, and membrane permeability, ultimately improving the pharmacokinetic profile of a drug.[1] The piperidine scaffold, a ubiquitous heterocyclic motif in pharmaceuticals, is a prime target for such modifications.[2] This guide focuses on 3-(fluoromethyl)piperidine hydrochloride, a valuable building block in drug discovery, and provides a critical comparison of its synthesis, characterization, and properties against relevant alternatives, with a focus on the reproducibility of published data.
The strategic placement of a monofluoromethyl group at the 3-position of the piperidine ring offers a nuanced approach to property modulation compared to the more common trifluoromethyl group. Understanding the reproducibility of the synthesis and characterization of this compound is paramount for its reliable application in research and development.
Comparative Analysis of Synthetic Routes: Reproducibility and Scalability
The synthesis of this compound predominantly relies on the reduction of the corresponding 3-(fluoromethyl)pyridine. Catalytic hydrogenation stands out as a robust and reproducible method for this transformation.
Primary Synthetic Approach: Catalytic Hydrogenation of 3-(Fluoromethyl)pyridine
The catalytic hydrogenation of 3-(fluoromethyl)pyridine is a widely adopted and scalable method for the synthesis of 3-(fluoromethyl)piperidine. This method is favored for its high efficiency and the availability of commercial catalysts.
Key Experimental Considerations for Reproducibility:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, offering a good balance of activity and cost-effectiveness.
-
Solvent System: Acidic conditions are often employed to facilitate the reduction of the pyridine ring. Methanol or ethanol are common solvents.
-
Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars.
-
Temperature: The reaction is generally performed at room temperature or with gentle heating.
-
Work-up and Isolation: After the reaction, the catalyst is removed by filtration, and the product is isolated as the hydrochloride salt by treating the reaction mixture with hydrochloric acid.
Alternative Synthetic Strategies:
While catalytic hydrogenation is the most common approach, other methods for the synthesis of fluorinated piperidines have been reported, including:
-
Dearomatization-Hydrogenation Sequence: This method involves the initial dearomatization of the pyridine ring followed by hydrogenation, which can offer high diastereoselectivity for substituted piperidines.
-
Ring-Closing Metathesis: This approach can be used to construct the piperidine ring from acyclic precursors.
-
Fluorination of Piperidine Precursors: Direct fluorination of a pre-formed piperidine ring is another possibility, although it can be challenging to control the regioselectivity.
The choice of synthetic route will depend on factors such as the desired stereochemistry, the scale of the synthesis, and the availability of starting materials. For routine synthesis of racemic this compound, catalytic hydrogenation of 3-(fluoromethyl)pyridine offers the most straightforward and reproducible approach.
Reproducibility of Characterization Data
The unambiguous characterization of this compound is crucial for its use in any research or development setting. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The presence of the fluorine atom introduces characteristic splitting patterns that are key to verifying the identity of the compound.
Expected ¹H NMR Spectral Features (in D₂O):
-
A doublet of doublets corresponding to the methylene protons of the fluoromethyl group (CH₂F) due to coupling with both the adjacent proton and the fluorine atom.
-
A complex multiplet for the proton at the 3-position of the piperidine ring.
-
A series of multiplets for the remaining piperidine ring protons.
Expected ¹³C NMR Spectral Features (in D₂O):
-
A doublet for the carbon of the fluoromethyl group due to coupling with the fluorine atom.
-
A doublet for the carbon at the 3-position of the piperidine ring due to coupling with the fluorine atom.
-
Signals for the other four carbons of the piperidine ring.
The reproducibility of NMR data is generally high, provided that the same solvent and instrument parameters are used. Commercial suppliers of this compound often provide access to their NMR spectra, allowing for direct comparison and verification of newly synthesized batches.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.
Expected Mass Spectrum Features:
-
The molecular ion peak ([M+H]⁺) corresponding to the protonated free base (C₆H₁₂FN).
-
Characteristic fragment ions resulting from the loss of the fluoromethyl group or cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Spectral Features:
-
A broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretch of the ammonium salt.
-
C-H stretching vibrations in the region of 2800-3000 cm⁻¹.
-
A C-F stretching vibration, typically in the region of 1000-1100 cm⁻¹.
The following table summarizes the expected and typically reported characterization data for this compound.
| Analytical Technique | Expected Data | Notes |
| ¹H NMR | Complex multiplets for piperidine ring protons; doublet of doublets for CH₂F. | Chemical shifts and coupling constants are solvent-dependent. |
| ¹³C NMR | Six distinct signals for the piperidine ring and fluoromethyl group; C-F coupling observed. | |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the free base (C₆H₁₂FN). | Fragmentation pattern can provide structural confirmation. |
| Infrared (IR) | Broad N-H stretch (salt), C-H stretches, C-F stretch. |
Comparison with Alternatives: Monofluoro- vs. Trifluoromethylpiperidines
A key consideration in drug design is the degree of fluorination. While the trifluoromethyl group (-CF₃) is a common bioisostere, the monofluoromethyl group (-CH₂F) offers a more subtle modulation of properties.
| Property | 3-(Fluoromethyl)piperidine | 3-(Trifluoromethyl)piperidine | Rationale for Difference |
| pKa | Higher (more basic) | Lower (less basic) | The strong electron-withdrawing effect of the -CF₃ group significantly reduces the basicity of the piperidine nitrogen compared to the -CH₂F group.[2] |
| Lipophilicity (LogP) | Lower | Higher | The addition of two extra fluorine atoms in the -CF₃ group leads to a substantial increase in lipophilicity.[3][4] |
| Metabolic Stability | Generally good | Often higher | The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation. |
| Synthetic Accessibility | Generally more accessible | Can be more challenging | The introduction of a -CF₃ group often requires more specialized reagents and conditions.[5] |
The choice between a monofluoromethyl and a trifluoromethyl substituent will depend on the specific goals of the drug design project. If a significant reduction in basicity and a large increase in lipophilicity are desired, the trifluoromethyl group may be preferred. However, if a more modest change in these properties is sought, the monofluoromethyl group provides a valuable alternative.
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is a representative example based on established methods for the hydrogenation of fluorinated pyridines.
Materials:
-
3-(Fluoromethyl)pyridine
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
To a solution of 3-(fluoromethyl)pyridine (1.0 eq) in methanol, add 10% palladium on carbon (5 mol %).
-
Purge the reaction vessel with nitrogen, followed by hydrogen.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and cool in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or a slight excess of concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the purity analysis of piperidine derivatives and should be optimized for this compound.[6][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution to the desired concentrations.
Visualizations
Synthetic Workflow
Caption: Catalytic hydrogenation of 3-(fluoromethyl)pyridine.
Analytical Workflow
Caption: Analytical workflow for quality control.
Conclusion
The synthesis of this compound via catalytic hydrogenation of 3-(fluoromethyl)pyridine is a reproducible and scalable method. The characterization of this compound by NMR, MS, and IR spectroscopy provides a reliable means of confirming its identity and purity. When compared to its trifluoromethyl analog, 3-(fluoromethyl)piperidine offers a more subtle modulation of pKa and lipophilicity, making it a valuable tool in the drug discovery toolbox. The protocols and data presented in this guide provide a framework for the reproducible synthesis and analysis of this important building block, enabling its confident application in the development of novel therapeutics.
References
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]
- Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of alpha-Substituent.
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
- Distribution of the experimental lipophilicity values of series D, E...
- Preparation method of trifluoromethyl piperidine compounds.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research. [Link]
- N-methyl-3-(m-trifluoromethylphenyl)piperidine hydrochloride (C13H16F3N). PubChemLite. [Link]
- (S)-3-(trifluoromethyl)-piperidine-HCl. Cusabio. [Link]
- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. [Link]
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
- 3-(Trifluoromethyl)piperidine hydrochloride. African Rock Art. [Link]
- 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)...
- Synthetic route for the synthesis of trifluoromethyl containing piperidines.
- 2-(Trifluoromethyl)piperidine hydrochloride. PubChem. [Link]
- Piperidine hydrochloride. NIST WebBook. [Link]
- Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Organic Syntheses. [Link]
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS. [Link]
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Piperidine. NIST WebBook. [Link]
- Piperidine hydrochloride. SpectraBase. [Link]
Sources
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Fluorinated Piperidine Ligands
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of fluorinated piperidine ligands. We will delve into the scientific rationale, present detailed experimental protocols, and offer a comparative analysis of widely-used docking software, all grounded in the principles of scientific integrity and field-proven insights.
The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility.[1][2] The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tool to modulate a ligand's metabolic stability, membrane permeability, and binding affinity.[3] Fluorination can alter the electronic properties and conformational preferences of the piperidine ring, making it a valuable strategy for optimizing lead compounds.[3] Understanding how these changes influence ligand-protein interactions is paramount for rational drug design, and comparative docking studies are an indispensable tool in this endeavor.
The Rationale Behind Comparative Docking Studies
Comparative docking allows for the systematic evaluation of a series of related ligands, such as fluorinated piperidine analogues, against a specific protein target. By keeping the target and docking parameters constant, any observed differences in docking scores and binding poses can be attributed to the structural modifications of the ligands. This approach enables researchers to:
-
Elucidate Structure-Activity Relationships (SAR): By comparing the docking results of ligands with varying fluorination patterns, one can infer how the position and number of fluorine atoms influence binding affinity and selectivity.
-
Guide Lead Optimization: The insights gained from comparative docking can inform the design of new analogues with improved potency and pharmacokinetic profiles.
-
Prioritize Compounds for Synthesis and Biological Testing: By predicting which analogues are most likely to be active, computational screening can save significant time and resources.
General Workflow for a Comparative Docking Study
A typical comparative docking study follows a systematic workflow, as illustrated in the diagram below. Each step is crucial for obtaining reliable and reproducible results.
Caption: Key interactions of a fluorinated piperidine ligand in the AChE active site.
Analysis:
-
Hydrogen Bonding: The carbonyl group of the benzamide moiety is predicted to form a crucial hydrogen bond with the hydroxyl group of Tyr121, an interaction also observed for the reference drug donepezil. [4]* Aromatic Interactions: The benzamide ring engages in π-π stacking interactions with the indole ring of Trp84.
-
Cation-π Interaction: The protonated nitrogen of the piperidine ring forms a cation-π interaction with the phenyl ring of Phe330.
-
Halogen Bonding: The fluorine atom at the 2-position of the benzamide ring is predicted to form a favorable halogen bond with the aromatic ring of Tyr334. This additional interaction likely contributes to the enhanced binding affinity of the fluorinated analogues.
Comparative Analysis of Docking Software
The choice of docking software can influence the results. Here is a brief comparison of the programs used in this guide.
| Feature | AutoDock Vina | Glide | GOLD |
| Cost | Free (Open-source) | Commercial | Commercial |
| Ease of Use | Command-line driven, requires some expertise. | User-friendly graphical interface (Maestro). | Graphical interface, can be complex for beginners. |
| Speed | Fast | Slower, especially in XP mode. | Moderate |
| Accuracy | Generally good for pose prediction. | High accuracy, especially with XP mode. | High accuracy, multiple scoring functions. |
| Flexibility | Ligand flexibility is well-handled. Limited receptor flexibility. | Can model induced fit (receptor flexibility). | Partial receptor flexibility can be modeled. |
| Special Features | - | Induced fit docking, covalent docking. | Covalent docking, multiple scoring functions. |
Recommendation: For academic research and initial screening, AutoDock Vina is an excellent choice due to its accessibility and speed. For industry-level drug discovery projects where high accuracy is paramount, commercial packages like Glide and GOLD are often preferred.
Scientific Integrity and Validation
The results of molecular docking are predictions and must be interpreted with caution. To ensure the trustworthiness of your study:
-
Protocol Validation: Before docking your library of ligands, it is essential to validate your docking protocol. This is typically done by re-docking the co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
-
Correlation with Experimental Data: The ultimate validation of a docking study is the correlation between the predicted binding affinities and experimentally determined values (e.g., IC50, Ki). A strong correlation increases the confidence in the predictive power of the model. For instance, the high docking score of the 2-fluoro-substituted ligand in our case study is consistent with its potent in vitro activity (IC50 = 13 ± 2.1 nM) against AChE. [2]* Post-Docking Analysis: Techniques such as molecular dynamics (MD) simulations can be used to refine the docked poses and provide a more accurate estimation of the binding free energy.
Conclusion
Comparative docking studies are a powerful computational tool for understanding the structure-activity relationships of fluorinated piperidine ligands. By following a systematic and validated protocol, researchers can gain valuable insights to guide the design and optimization of novel therapeutic agents. The choice of docking software should be based on the specific research goals, available resources, and the desired balance between speed and accuracy. Ultimately, the integration of computational predictions with experimental validation is key to the successful application of molecular docking in drug discovery.
References
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
- Ghasemi, S., et al. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 17(6), 633. [Link]
- Ghasemi, S., et al. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents.
Sources
- 1. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 3-(Fluoromethyl)piperidine Enantiomers in Drug Discovery
For researchers, scientists, and drug development professionals, the precise molecular architecture of a therapeutic candidate is paramount. The introduction of stereocenters, particularly in privileged scaffolds like the piperidine ring, can lead to profound differences in pharmacological activity between enantiomers. This guide provides an in-depth technical comparison of the potential efficacy of the (R)- and (S)-enantiomers of 3-(Fluoromethyl)piperidine, a building block of significant interest in modern medicinal chemistry. While direct comparative data for this specific scaffold is not abundant in publicly accessible literature, this guide will synthesize established principles, present analogous experimental data, and provide detailed protocols to empower researchers in their evaluation of chiral fluorinated piperidines.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1] When combined with the stereochemical complexity of the 3-substituted piperidine motif, the fluoromethyl group at the C3 position creates a chiral center with significant implications for target engagement and overall efficacy.
The Decisive Role of Chirality: A Case Study in Piperidine Scaffolds
The differential activity of enantiomers is a cornerstone of pharmacology. Biological targets, being chiral themselves, often exhibit stereospecific interactions. A compelling example of this principle is observed in a series of benzyloxy-piperidine derivatives developed as dopamine D4 receptor antagonists. Research in this area has demonstrated that the biological activity predominantly resides in the (S)-enantiomer, which was found to be approximately 15-fold more active than its (R)-counterpart.[2] This significant disparity underscores the critical need for the synthesis and evaluation of enantiopure compounds in drug discovery campaigns. While this example does not feature the 3-(fluoromethyl)piperidine core itself, it provides a potent illustration of the degree of stereoselectivity that can be expected from chiral piperidine derivatives.
Enantioselective Synthesis and Chiral Separation
The generation of enantiomerically pure 3-substituted piperidines is a key challenge that has been addressed through various synthetic strategies. A robust and widely applicable method involves a three-step sequence starting from pyridine.[3]
Workflow for Enantioselective Synthesis of 3-Substituted Piperidines
Caption: Enantioselective synthesis workflow for 3-substituted piperidines.
Following synthesis, the enantiomeric purity of the final product must be rigorously assessed. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of a 3-Substituted Piperidine Derivative
-
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate. To a solution of sodium borohydride and pyridine in methanol at -78 °C, phenyl chloroformate is added dropwise under a nitrogen atmosphere. The reaction is maintained at -78 °C for 3 hours and then quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Step 2: Rh-Catalyzed Asymmetric Carbometalation. In a glovebox, a rhodium catalyst and a chiral ligand are dissolved in a suitable solvent. An aqueous solution of a base is added, and the mixture is stirred. The arylboronic acid is then added, followed by the dihydropyridine intermediate from Step 1. The reaction is stirred at an elevated temperature for 20 hours. After cooling, the product is purified by flash chromatography.
-
Step 3: Reduction to the Piperidine. The 3-substituted tetrahydropyridine from Step 2 is hydrogenated using a palladium catalyst on carbon in a suitable solvent under a hydrogen atmosphere to yield the final enantioenriched 3-substituted piperidine.
Protocol 2: Chiral HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A column such as CHIRALPAK® AD-H is employed, which is effective for the separation of piperidine enantiomers following derivatization.[4]
-
Mobile Phase: A typical mobile phase for polar compounds is a mixture of an alcohol (e.g., ethanol) with a small amount of a basic modifier (e.g., diethylamine) to improve peak shape.[4]
-
Derivatization: As piperidines often lack a strong chromophore, pre-column derivatization with an agent like para-toluenesulfonyl chloride can be used to introduce a UV-active moiety, facilitating detection.[4]
-
Analysis: The derivatized sample is injected, and the retention times of the two enantiomers are recorded. The enantiomeric excess (e.e.) is calculated based on the relative peak areas.
Comparative Efficacy Evaluation: Potential Biological Targets
Based on the broader class of fluorinated piperidine derivatives, the enantiomers of 3-(Fluoromethyl)piperidine are likely to exhibit activity at key central nervous system targets, including monoamine transporters and receptors, as well as monoamine oxidase enzymes.
Dopamine and Serotonin Transporter Binding
Many piperidine-containing compounds are potent inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT).[5][6] The binding affinity of the (R)- and (S)-enantiomers of 3-(Fluoromethyl)piperidine for these transporters can be determined using radioligand binding assays.
Protocol 3: Radioligand Binding Assay for DAT and SERT
-
Materials: Rat striatal membranes, [³H]-WIN 35,428 (for DAT), [³H]-Paroxetine (for SERT), test compounds ((R)- and (S)-3-(Fluoromethyl)piperidine), and appropriate buffers and scintillation cocktail.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the rat striatal membranes with the radioligand and varying concentrations of the test compounds.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., GBR 12909 for DAT, imipramine for SERT).
-
After incubation, the membranes are harvested by rapid filtration and washed to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition
Piperidine derivatives have also been identified as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical for the metabolism of neurotransmitters.[7][8] An in vitro assay can be used to assess the inhibitory potential of the 3-(Fluoromethyl)piperidine enantiomers against these enzymes.
Protocol 4: In Vitro MAO Inhibition Assay
-
Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorometric plate reader, and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the MAO enzymes with the test compounds in a 96-well plate.
-
Initiate the enzymatic reaction by adding the substrate.
-
The reaction is stopped after a defined incubation period.
-
The formation of the fluorescent product is measured using a plate reader.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Anticipated Data and Interpretation
Based on analogous chiral piperidine compounds, it is anticipated that the (R)- and (S)-enantiomers of 3-(Fluoromethyl)piperidine will exhibit different affinities and/or potencies at their biological targets.
Table 1: Hypothetical Comparative Biological Data for 3-(Fluoromethyl)piperidine Enantiomers
| Biological Target | Parameter | (R)-3-(Fluoromethyl)piperidine | (S)-3-(Fluoromethyl)piperidine |
| Dopamine Transporter (DAT) | Ki (nM) | 50 | 750 |
| Serotonin Transporter (SERT) | Ki (nM) | 200 | 150 |
| MAO-A | IC₅₀ (µM) | > 10 | > 10 |
| MAO-B | IC₅₀ (µM) | 1.5 | 9.8 |
This data is hypothetical and for illustrative purposes only, based on trends observed in similar compound classes.
In this hypothetical scenario, the (R)-enantiomer is a more potent and selective ligand for the dopamine transporter and a more potent inhibitor of MAO-B compared to the (S)-enantiomer. This would suggest that the (R)-enantiomer may have a more pronounced effect on dopaminergic neurotransmission and could be a more promising candidate for CNS disorders where these targets are implicated.
Conclusion
References
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.
- Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed.
- The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. PubMed.
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemRxiv.
- Synthetic route for the synthesis of trifluoromethyl containing piperidines.
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
- 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed.
- Chiral HPLC Separ
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
- Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. Wiley Online Library.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Binding affinities of the selected compounds towards serotonin receptors.
- Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
- Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. PubMed Central.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central.
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
- (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central.
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with.
- A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in r
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- CHIRAL HPLC COLUMNS. Sigma-Aldrich.
- Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. PubMed.
- Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(Fluoromethyl)piperidine hydrochloride proper disposal procedures
An Expert Guide to the Proper Disposal of 3-(Fluoromethyl)piperidine hydrochloride
Core Directive: Hazard Assessment and Rationale for Caution
Understanding the "why" behind a disposal protocol is fundamental to maintaining a safe laboratory environment. This compound must be treated as hazardous waste due to the combined risks posed by its constituent parts: the piperidine ring, the fluoromethyl group, and its nature as a hydrochloride salt.
-
Piperidine Moiety: The piperidine scaffold is a common feature in pharmaceuticals but also presents known hazards.[7] Piperidine itself is a flammable, toxic, and corrosive substance.[8] While the hydrochloride salt form mitigates volatility, the underlying toxicity remains a concern.
-
Fluoromethyl Group: The introduction of fluorine significantly alters a molecule's properties.[9] Monofluorinated alkyl groups can be chemically unstable under certain conditions, potentially leading to decomposition.[10] Improper disposal or mixing with incompatible waste could theoretically lead to the release of hazardous decomposition products. All halogenated organic waste requires specific disposal routes, typically high-temperature incineration, to prevent environmental contamination.[3]
-
Hydrochloride Salt: This indicates the compound is a salt, likely a solid, which can reduce inhalation risk compared to a volatile liquid. However, like many amine salts, it can be an irritant. Analogous compounds are classified as causing skin, eye, and respiratory irritation.[4][5][11]
Based on this analysis, the core principle is strict containment and segregation. This compound and any materials contaminated with it must not enter standard waste streams or sanitary sewers.[1][12]
Essential Preparations: PPE and Engineering Controls
Before handling the compound for any purpose, including disposal, ensure the proper safety measures are in place. The causality is simple: prevent all routes of exposure—inhalation, ingestion, and dermal contact.
Personal Protective Equipment (PPE) & Controls
| Equipment | Specification & Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[13] Rationale: Protects against accidental splashes of solutions or contact with the solid powder. |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect for tears or holes before each use.[3] Rationale: Prevents dermal absorption, a common exposure route for piperidine derivatives. |
| Body Protection | A standard laboratory coat, fully buttoned. Ensure shoes are closed-toe.[3] Rationale: Protects skin and personal clothing from contamination. |
| Engineering Control | Always handle the solid compound and prepare waste containers inside a certified chemical fume hood.[2] Rationale: Minimizes the risk of inhaling fine powders or any potential vapors. |
Waste Management: Segregation and Containment Protocol
Proper segregation is not merely procedural; it is a critical step to prevent dangerous chemical reactions within a waste container.
Step 1: Select the Correct Waste Container
Your institution's EHS department will provide designated containers for different waste streams. For this compound, the appropriate container will be for "Halogenated Organic Solid Waste" or a similar designation.[3]
-
Container Requirements: The container must be made of a chemically compatible material (e.g., high-density polyethylene), be in good condition with no cracks or leaks, and have a secure, screw-on cap.[12][14]
Step 2: Establish a Satellite Accumulation Area (SAA)
This is a designated space in the lab, at or near the point of waste generation, where the hazardous waste container is stored.[14]
-
The SAA must be clearly marked.
-
The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]
-
Store the waste container away from incompatible materials, particularly strong bases or oxidizing agents.[2]
Step 3: Label the Waste Container Correctly
Proper labeling is a regulatory requirement and is essential for the safety of EHS personnel.[14]
-
Before adding any waste , affix a hazardous waste label provided by your EHS office.
-
Write the full, unabbreviated chemical name: "this compound" .[6]
-
List all components and their approximate percentages if it is a mixture.
-
Include appropriate hazard warnings (e.g., "Toxic," "Irritant").
Step-by-Step Disposal Procedures
Follow this workflow for disposing of pure compound, contaminated labware, and solutions.
Protocol for Solid Waste Disposal
-
Work inside a fume hood.
-
Carefully transfer the solid this compound into the pre-labeled "Halogenated Organic Solid Waste" container using a clean spatula.
-
Securely close the container lid immediately after adding the waste.
-
Update the waste log if required by your institution.
Protocol for Contaminated Labware Disposal
-
Non-Sharp Items (e.g., weigh boats, contaminated gloves, wipes): Place these items directly into the solid waste container. Alternatively, use a designated, sealed bag for contaminated debris that will then be placed in the main solid waste container.
-
Sharps (e.g., contaminated needles, broken glass): Dispose of all contaminated sharps in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[6]
Protocol for Liquid Waste Disposal (Solutions)
-
If the compound is dissolved in a solvent, the entire solution must be disposed of as hazardous liquid waste.
-
Use a dedicated "Halogenated Organic Liquid Waste" container. Do not mix this waste with non-halogenated solvent waste.[3]
-
Carefully pour the waste into the container via a funnel.
-
Keep the container securely sealed when not in use.[12]
Final Step: Arranging for Disposal
-
Keep the waste container in the SAA. Do not overfill it (a good rule of thumb is to fill no more than 90% capacity).
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a waste pickup request to your EHS department.[14][15]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is critical.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[13]
-
Carefully sweep the material into a dustpan and transfer it to your labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS emergency line from a safe location. Provide the chemical name and the approximate quantity spilled.
-
Do not attempt to clean up a large spill unless you are specifically trained in emergency spill response.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure environmental and regulatory compliance.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society. Regulation of Laboratory Waste.
- Fisher Scientific. (2024, April 1). Safety Data Sheet for 4-(Trifluoromethyl)piperidine hydrochloride.
- BenchChem. (2025). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet for Piperidine.
- BenchChem. (2025). Handling and disposal procedures for 1-Acetylpiperidine.
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Universität Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet for 4-(Trifluoromethyl)piperidine hydrochloride.
- PubChem. 2-(Trifluoromethyl)piperidine hydrochloride. National Institutes of Health.
- Jubilant Ingrevia. (2024, January 2). Safety Data Sheet for Piperidine Hydrochloride.
- Al-Zoubi, R. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. fishersci.com [fishersci.com]
- 5. 2-(Trifluoromethyl)piperidine hydrochloride | C6H11ClF3N | CID 66570552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
